Product packaging for Gigantol isomer-1(Cat. No.:CAS No. 67884-30-4)

Gigantol isomer-1

Cat. No.: B150167
CAS No.: 67884-30-4
M. Wt: 274.31 g/mol
InChI Key: SDXKZPQOVUDXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gigantol (CAS 67884-30-4) is a naturally occurring bibenzyl compound isolated from various medicinal orchids, most notably plants of the Dendrobium genus . With a molecular formula of C₁₆H₁₈O₄ and a molecular weight of 274.31 g/mol, it is supplied with a high purity of >98% (HPLC) for research applications . This compound is recognized for its multi-target mechanisms and broad spectrum of pharmacological activities, making it a compelling candidate for scientific investigation . Gigantol exhibits promising therapeutic potential in preclinical models, with research highlighting several key areas. In oncology, gigantol demonstrates anticancer activity by inhibiting proliferation and inducing apoptosis in various cancer cell lines, including breast, non-small cell lung, and liver cancers . Its mechanisms involve the inhibition of key signaling pathways such as Wnt/β-catenin and PI3K/Akt/mTOR, and it has been shown to enhance the efficacy of chemotherapeutic agents like cisplatin . Furthermore, gigantol possesses significant anti-inflammatory properties, effectively reducing pro-inflammatory markers by modulating pathways like NF-κB and NLRP3 inflammasome signaling . Recent studies also indicate its potential in metabolic disorders, showcasing a therapeutic effect on hyperuricemia by inhibiting xanthine oxidase (XOD) activity and regulating uric acid transporters . Additional research points to its role in improving cholesterol metabolism and steroid biosynthesis in Leydig cells . This product is intended for research purposes only. It is not approved for use in humans, animals, or for diagnostic applications. Researchers should handle this material with appropriate care and refer to the relevant safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O4 B150167 Gigantol isomer-1 CAS No. 67884-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-19-14-8-12(7-13(17)10-14)4-3-11-5-6-16(20-2)15(18)9-11/h5-10,17-18H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXKZPQOVUDXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=CC(=CC(=C2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218112
Record name Gigantol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67884-30-4
Record name 5-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67884-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gigantol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067884304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gigantol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Gigantol Isomer-1: A Technical Guide to Natural Sources and Isolation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gigantol, a bibenzyl derivative, is a phenolic compound of significant interest within the scientific community due to its wide array of reported pharmacological activities. This technical guide provides an in-depth overview of the natural sources of gigantol, which is also referred to as gigantol isomer-1, and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of Gigantol

Gigantol is predominantly found in orchids belonging to the Orchidaceae family, with a particular prevalence in the genus Dendrobium. Several species have been identified as rich sources of this bioactive compound. The concentration of gigantol can vary depending on the species, the part of the plant utilized, and the age of the plant.

Key plant sources for the isolation of gigantol include:

  • Dendrobium officinale : This species is a well-documented source of gigantol, with the compound being present in both the stems and leaves. Notably, the leaves of D. officinale have been found to contain a significantly higher concentration of gigantol compared to the stems[1].

  • Dendrobium draconis : The stems of this Thai orchid are a known source from which gigantol has been successfully isolated.[1][2][3]

  • Dendrobium aurantiacum : This species is another documented natural source of gigantol.[1]

  • Dendrobium lindleyi [1]

  • Dendrobium aphyllum [1]

  • Dendrobium chrysotoxum

  • Dendrobium devonianum

  • Cymbidium goeringii : Beyond the Dendrobium genus, gigantol has also been isolated from the whole plants of Cymbidium goeringii.

Quantitative Data on Gigantol Content and Extraction

The yield of gigantol is highly dependent on the plant source and the extraction methodology employed. The following tables summarize quantitative data from a study on the ultrasonic-assisted extraction of gigantol from Dendrobium officinale.

Table 1: Optimal Conditions for Ultrasonic-Assisted Extraction of Gigantol from Dendrobium officinale

ParameterOptimal Value
Methanol Concentration92.98%
Solid-Liquid Ratio27.2 mL/g
Extraction Temperature41.41 °C
Extraction Time30 minutes

Data sourced from a study utilizing response surface methodology to optimize extraction conditions.[4]

Table 2: Gigantol Content in Different Tissues of Dendrobium officinale

Plant PartAgeGigantol Content (μg/g)
Leaf1 year~4.8
Leaf2 years~4.2
Stem1 year~1.0
Stem2 years~1.5
Stem3 years~1.8

This table illustrates the higher concentration of gigantol found in the leaves compared to the stems of Dendrobium officinale.[1]

Experimental Protocols for Isolation and Purification

The isolation of gigantol from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are compiled based on methodologies reported in the scientific literature.

Protocol 1: Ultrasonic-Assisted Extraction of Gigantol from Dendrobium officinale

This protocol is based on the optimized conditions determined through response surface methodology.[4]

1. Plant Material Preparation:

  • Collect fresh leaves or stems of Dendrobium officinale.
  • Wash the plant material thoroughly to remove any contaminants.
  • Dry the plant material in a well-ventilated area or using a suitable drying oven at a low temperature to preserve the chemical integrity of the constituents.
  • Grind the dried plant material into a fine powder.

2. Ultrasonic-Assisted Extraction:

  • Weigh a specific amount of the powdered plant material (e.g., 1 gram).
  • Place the powder in an extraction vessel.
  • Add the extraction solvent (92.98% methanol) at a solid-liquid ratio of 1:27.2 (g/mL).
  • Submerge the extraction vessel in an ultrasonic bath.
  • Set the temperature of the ultrasonic bath to 41.41 °C.
  • Perform the extraction for a duration of 30 minutes.

3. Crude Extract Preparation:

  • After extraction, separate the supernatant from the plant debris by filtration or centrifugation.
  • Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Protocol 2: General Chromatographic Purification of Gigantol

Following extraction, the crude extract containing a mixture of compounds is subjected to chromatographic techniques to isolate pure gigantol.

1. Fractionation using Column Chromatography:

  • Prepare a silica gel column. The size of the column will depend on the amount of crude extract to be purified.
  • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
  • Apply the dried, adsorbed sample to the top of the prepared silica gel column.
  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
  • Collect fractions of the eluate.
  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing gigantol.

2. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Combine the gigantol-rich fractions obtained from column chromatography and concentrate them.
  • Dissolve the concentrated fraction in a suitable solvent for HPLC injection.
  • Perform preparative HPLC using a C18 column.
  • Use a mobile phase consisting of a mixture of water (often with a small percentage of formic acid or acetic acid) and a polar organic solvent like methanol or acetonitrile. An isocratic or gradient elution can be employed to achieve optimal separation.
  • Monitor the elution profile using a UV detector.
  • Collect the peak corresponding to gigantol.
  • Evaporate the solvent from the collected fraction to obtain purified gigantol.

3. Purity Confirmation:

  • The purity of the isolated gigantol can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of over 95% is often reported in the literature for use in biological assays.[5]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the isolation of gigantol from Dendrobium species.

Gigantol_Isolation_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Dendrobium Plant Material (e.g., D. officinale leaves) Drying Drying Start->Drying Collection Grinding Grinding to Powder Drying->Grinding Extraction Ultrasonic-Assisted Extraction (Methanol, 41.41°C, 30 min) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane-EtOAc gradient) Crude_Extract->Column_Chromatography Purification Start Fraction_Collection1 Fraction Collection Column_Chromatography->Fraction_Collection1 TLC_Analysis TLC Analysis Fraction_Collection1->TLC_Analysis Pooling Pooling of Gigantol-rich Fractions TLC_Analysis->Pooling Concentration2 Concentration Pooling->Concentration2 Prep_HPLC Preparative HPLC (C18 column, Water/Acetonitrile) Concentration2->Prep_HPLC Fraction_Collection2 Fraction Collection (Gigantol Peak) Prep_HPLC->Fraction_Collection2 Concentration3 Solvent Evaporation Fraction_Collection2->Concentration3 Pure_Gigantol Pure Gigantol Concentration3->Pure_Gigantol Purity_Analysis Purity Analysis (HPLC, NMR) Pure_Gigantol->Purity_Analysis

Caption: General workflow for the isolation and purification of gigantol.

This comprehensive guide provides a foundational understanding of the natural sourcing and laboratory-scale isolation of gigantol. The detailed protocols and quantitative data serve as a valuable starting point for researchers aiming to work with this promising bioactive compound. Further optimization of these methods may be necessary depending on the specific plant material and available laboratory equipment.

References

Gigantol Isomer-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Natural Compound

Gigantol, a bibenzyl compound of significant interest in the scientific community, has demonstrated a range of pharmacological activities, positioning it as a compelling candidate for drug development. This technical guide provides a comprehensive overview of Gigantol isomer-1, focusing on its chemical identity, physicochemical properties, and its role in modulating key cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Structure and Identity

Gigantol is structurally identified as a bibenzyl derivative. The designation "this compound" is often used synonymously in the literature with Gigantol.

IUPAC Name: 5-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol[1]

CAS Number: 67884-30-4[1]

Molecular Formula: C₁₆H₁₈O₄[1]

Molecular Weight: 274.31 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of Gigantol is presented below. The data includes both experimentally determined and computationally predicted values to offer a comprehensive profile.

PropertyValueSource
Physical State Off-white crystal or oilBioCrick
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneBioCrick, AbMole BioScience
Melting Point Not available (often handled as an oil)N/A
Boiling Point Not availableN/A
pKa (acidic) 9.7 (predicted)N/A
LogP 2.7 (computed)PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 4PubChem

Spectroscopic Data

The structural elucidation of Gigantol is supported by various spectroscopic techniques.

SpectroscopyData Highlights
¹H NMR (400 MHz, CDCl₃) δ 6.83 (d, J = 8.0 Hz, 1H), 6.68 (dd, J = 8.0, 1.8 Hz, 1H), 6.62 (d, J = 1.8 Hz, 1H), 6.31 (s, 1H), 6.25 (d, J = 2.0 Hz, 2H), 5.47 (s, 1H), 3.84 (s, 3H), 3.75 (s, 3H), 2.80 (dt, J = 11.8, 5.9 Hz, 4H)
¹³C NMR (101 MHz, CDCl₃) δ 160.9, 156.6, 146.3, 144.6, 143.8, 133.6, 121.0, 114.2, 111.2, 108.1, 106.9, 99.1, 55.9, 55.3, 38.3, 37.3
Mass Spectrometry (LC-MS/MS) Precursor [M+H]⁺: 275.126 m/z. Major fragment ions at 137.058197, 151.073120, 138.061493, 122.033989, and 136.050018 m/z.
UV-Vis Spectroscopy Maximum absorbance peaks observed around 220 nm and 280 nm.

Experimental Protocols

Synthesis of Gigantol

A common synthetic route to Gigantol involves a Wittig olefination followed by hydrogenation and demethylation, starting from commercially available 3,5-dimethoxybenzaldehyde. The crude product is typically purified by column chromatography.

Extraction and Isolation from Dendrobium Species

Gigantol can be efficiently extracted from the stems and leaves of Dendrobium species using ultrasonic-assisted extraction. An optimized protocol utilizes 92.98% methanol as the solvent, a solid-to-liquid ratio of 1:27.2 (g/mL), and an extraction temperature of 41.41 °C.

Cell Viability (MTT) Assay

The cytotoxic effects of Gigantol are frequently assessed using the MTT assay. A representative protocol is as follows:

  • Seed cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

  • Treat the cells with varying concentrations of Gigantol (e.g., 0, 25, 50, 100 µM) for 24 to 48 hours.

  • Four hours prior to the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

To investigate the effect of Gigantol on protein expression in signaling pathways, the following Western blot protocol is typically employed:

  • Treat cells with the desired concentrations of Gigantol for the specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, β-catenin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Biological Activities and Signaling Pathways

Gigantol exhibits a wide array of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.

Anti-Cancer Effects

Gigantol has been shown to inhibit cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines, including non-small cell lung cancer, breast cancer, and bladder cancer. These effects are mediated through the modulation of several key signaling pathways.

PI3K/Akt/mTOR Pathway: Gigantol has been observed to suppress the phosphorylation of Akt, a key kinase in this pro-survival pathway. This leads to the downstream inhibition of mTOR and a reduction in cell proliferation and survival.

PI3K_Akt_mTOR_Pathway Gigantol Gigantol PI3K PI3K Gigantol->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Gigantol inhibits the PI3K/Akt/mTOR signaling pathway.

Wnt/β-catenin Pathway: Gigantol has been reported to inhibit the Wnt/β-catenin signaling pathway by reducing the levels of phosphorylated LRP6 and cytosolic β-catenin. This leads to a decrease in the transcription of Wnt target genes involved in cell proliferation and migration.

Wnt_Beta_Catenin_Pathway Gigantol Gigantol LRP6 p-LRP6 Gigantol->LRP6 BetaCatenin_cyto Cytosolic β-catenin LRP6->BetaCatenin_cyto stabilization BetaCatenin_nuc Nuclear β-catenin BetaCatenin_cyto->BetaCatenin_nuc TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_analysis Data Analysis & Interpretation CellCulture Cell Culture (e.g., Cancer Cell Line) Treatment Gigantol Treatment (Dose- and Time-response) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis Migration Cell Migration Assay (e.g., Wound Healing) Treatment->Migration ProteinAnalysis Protein Expression Analysis (Western Blot) Treatment->ProteinAnalysis GeneAnalysis Gene Expression Analysis (RT-qPCR) Treatment->GeneAnalysis Data Quantitative Data Analysis Viability->Data Apoptosis->Data Migration->Data ProteinAnalysis->Data GeneAnalysis->Data Mechanism Mechanism of Action Elucidation Data->Mechanism

References

The Biological Activity of Gigantol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gigantol is a naturally occurring bibenzyl compound predominantly isolated from various species of Dendrobium orchids, which have a long history of use in traditional medicine.[1] This molecule has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] This technical guide provides an in-depth analysis of the biological activities of Gigantol, focusing on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its effects.

Anti-Cancer Activity

Gigantol has demonstrated potent anti-cancer effects across a range of cancer types by modulating several key signaling pathways involved in cell proliferation, apoptosis, metastasis, and drug resistance.

Non-Small Cell Lung Cancer (NSCLC)

In non-small cell lung cancer (NSCLC), Gigantol has been shown to inhibit cell proliferation and induce apoptosis by regulating the DEK proto-oncogene.[1] Treatment with Gigantol leads to a decrease in the expression of DEK, which in turn inactivates the Wnt/β-catenin signaling pathway.[1] This is evidenced by the downregulation of Ki-67 and Bcl-2, and the upregulation of Bax.[1] Furthermore, Gigantol has been found to induce ferroptosis in lung cancer cells by targeting the SLC7A11-GPX4 axis, leading to a disruption in redox homeostasis.[3]

Breast Cancer

In breast cancer cells, Gigantol inhibits the Wnt/β-catenin signaling pathway by downregulating the levels of phosphorylated LRP6 and cytosolic β-catenin, resulting in decreased expression of Wnt target genes like Axin2 and Survivin.[4][5] This inhibition of the Wnt pathway contributes to the suppression of breast cancer cell viability and migration.[4][5] Additionally, Gigantol can enhance the apoptotic effects of cisplatin (DDP) by downregulating the PI3K/Akt/mTOR signaling pathway.[6]

Cancer Stem Cells

A significant aspect of Gigantol's anti-cancer activity is its ability to suppress cancer stem cell (CSC)-like phenotypes. In lung cancer cells, Gigantol has been observed to reduce the formation of tumor spheroids and decrease the expression of CSC markers such as CD133 and ALDH1A1.[7] This effect is mediated through the suppression of the Akt signaling pathway, which leads to a reduction in the levels of the pluripotency factors Oct4 and Nanog.[7]

Hepatocellular Carcinoma (HCC)

In hepatocellular carcinoma, Gigantol has been shown to suppress cell growth, migration, and invasion.[8] Network pharmacology and experimental validation have suggested that Gigantol may exert its anti-HCC effects through the HSP90/Akt/CDK1 pathway.[8]

Quantitative Data on Anti-Cancer Activity

Cell LineCancer TypeEffectConcentrationIC50Reference
A549Non-Small Cell Lung CancerInhibition of cell viability, decreased DEK expressionSeries of concentrationsNot specified[1]
H460Lung CancerSuppression of anchorage-independent growth5-20 µM (nontoxic)Not specified[7][9]
MDA-MB-231Breast CancerInhibition of cell viability and migrationDose-dependentNot specified[4]
MDA-MB-468Breast CancerInhibition of Wnt/β-catenin signalingDose-dependentNot specified[4]
HeLaCervical CancerInhibition of cell proliferation, induction of apoptosisVarious dosesNot specified[10]
HCC cellsHepatocellular CarcinomaSuppression of cell growthNot specifiedNot specified[8]

Anti-Inflammatory Activity

Gigantol exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to reduce the levels of pro-inflammatory markers.[2][11] The mechanisms underlying these effects involve the inhibition of the NF-κB, PI3K/Akt, and JNK/cPLA2/12-LOX signaling pathways.[2][12] Molecular docking studies have suggested that Gigantol may directly target and inhibit enzymes such as MMP-13, which are involved in inflammation.[2][11]

Antioxidant and Neuroprotective Effects

Gigantol's antioxidant properties contribute to its protective effects against various pathological conditions. It has been shown to prevent the formation of galactose-induced cataracts by inhibiting aldose reductase (AR) and inducible nitric oxide synthase (iNOS).[13] In a model of diabetic nephropathy, Gigantol protected against high glucose-induced kidney cell damage by suppressing the ROS/MAPK/NF-κB signaling pathways.[14]

Furthermore, Gigantol demonstrates neuroprotective effects against damage induced by advanced glycation end products (AGEs), which are implicated in neurodegenerative diseases like Alzheimer's.[15] It mitigates AGE-induced reactive oxygen species (ROS) generation and supports the activity of antioxidant enzymes.[15] The neuroprotective mechanism also involves the inhibition of endoplasmic reticulum (ER) stress-associated apoptosis.

Quantitative Data on Antioxidant Activity

Target Enzyme/ProcessEffectIC50Reference
Aldose Reductase (AR)Inhibition65.67 µg/mL[13]
Inducible Nitric Oxide Synthase (iNOS)Inhibition8.768 µg/mL[13]

Signaling Pathways Modulated by Gigantol

The multifaceted biological activities of Gigantol stem from its ability to interact with and modulate multiple intracellular signaling pathways.

DEK-Wnt/β-catenin Signaling Pathway in NSCLC

Gigantol_DEK_Wnt_Pathway Gigantol Gigantol DEK DEK Gigantol->DEK Wnt10b Wnt10b DEK->Wnt10b beta_catenin β-catenin Wnt10b->beta_catenin Proliferation Cell Proliferation (Ki-67, Bcl-2) beta_catenin->Proliferation Apoptosis Apoptosis (Bax) beta_catenin->Apoptosis Inhibits

Caption: Gigantol inhibits DEK, which in turn inactivates the Wnt/β-catenin pathway in NSCLC.

PI3K/Akt/mTOR Signaling Pathway in Breast Cancer

Gigantol_PI3K_Akt_Pathway Gigantol Gigantol PI3K PI3K Gigantol->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Gigantol downregulates the PI3K/Akt/mTOR pathway, enhancing apoptosis in breast cancer cells.

Ferroptosis Induction via SLC7A11-GPX4 Axis in Lung Cancer

Gigantol_Ferroptosis_Pathway Gigantol Gigantol SLC7A11 SLC7A11 Gigantol->SLC7A11 Cystine_uptake Cystine Uptake SLC7A11->Cystine_uptake GSH GSH Synthesis Cystine_uptake->GSH GPX4 GPX4 Activity GSH->GPX4 Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibits

Caption: Gigantol induces ferroptosis in lung cancer by inhibiting the SLC7A11-GPX4 axis.

Experimental Protocols

The following are summaries of common experimental methodologies used to evaluate the biological activity of Gigantol.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, indicating cell viability.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of Gigantol (e.g., 0, 1, 5, 10, 20, 50 µM) for specific durations (e.g., 24 or 48 hours).[7]

    • After treatment, MTT solution is added to each well and incubated for a few hours.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

Western Blot Analysis
  • Principle: This technique is used to detect and quantify specific proteins in a sample.

  • Protocol:

    • Cells are treated with Gigantol and then lysed to extract total protein.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies against the proteins of interest (e.g., DEK, β-catenin, Akt, p-Akt, LRP6, p-LRP6, Oct4, Nanog).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescence detection system.

Real-Time Quantitative PCR (RT-qPCR)
  • Principle: RT-qPCR is used to measure the expression levels of specific genes.

  • Protocol:

    • Total RNA is extracted from Gigantol-treated and control cells.

    • The RNA is reverse-transcribed into complementary DNA (cDNA).

    • The cDNA is then used as a template for PCR amplification with gene-specific primers (e.g., for DEK, Axin2, Survivin).

    • The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

    • The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Cell Migration and Invasion Assays
  • Scratch Wound-Healing Assay:

    • A confluent monolayer of cells is "scratched" to create a cell-free gap.

    • The cells are then treated with Gigantol.

    • The closure of the gap is monitored and photographed at different time points to assess cell migration.

  • Transwell Invasion Assay:

    • Transwell inserts with a Matrigel-coated membrane are used.

    • Cells are seeded in the upper chamber in serum-free medium with Gigantol.

    • The lower chamber contains a medium with a chemoattractant (e.g., FBS).

    • After incubation, non-invading cells are removed from the upper surface of the membrane.

    • Invading cells on the lower surface are fixed, stained, and counted.

Conclusion

Gigantol is a promising bioactive compound with a wide range of therapeutic potentials, particularly in the fields of oncology, inflammation, and neuroprotection. Its ability to modulate multiple critical signaling pathways underscores its potential for development as a multi-targeted therapeutic agent. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for therapeutic applications.

References

The Core Mechanism of Action of Gigantol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gigantol, a bibenzyl compound predominantly isolated from orchids of the Dendrobium genus, has emerged as a promising natural product with significant therapeutic potential, particularly in oncology. Its multifaceted mechanism of action, targeting several critical signaling pathways implicated in tumorigenesis and inflammation, makes it a compelling candidate for further investigation and drug development. This technical guide provides an in-depth overview of the core mechanisms of action of Gigantol, with a focus on its effects on key signaling cascades, supported by experimental data and detailed methodologies.

Core Mechanisms of Action: A Multi-Targeted Approach

Gigantol exerts its biological effects by modulating a range of intracellular signaling pathways. The primary pathways influenced by Gigantol include the PI3K/Akt/mTOR, JAK/STAT, and Wnt/β-catenin signaling cascades. Furthermore, Gigantol has been shown to regulate the expression of the DEK proto-oncogene and inhibit the NLRP3 inflammasome.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling network that governs cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Gigantol has been demonstrated to downregulate this pathway, contributing to its anti-cancer effects.

Key Molecular Events:

  • Gigantol treatment leads to a reduction in the phosphorylation of PI3K and Akt, thereby inactivating them.

  • Downstream of Akt, Gigantol also suppresses the phosphorylation of mTOR.

  • The inhibition of this pathway contributes to decreased cell proliferation and the induction of apoptosis.

Signaling Pathway Diagram:

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Gigantol Gigantol Gigantol->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival

Caption: Gigantol inhibits the PI3K/Akt/mTOR pathway.

Suppression of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling, playing a critical role in immunity, cell growth, and differentiation. Constitutive activation of the JAK/STAT pathway is frequently observed in various cancers. Gigantol has been shown to suppress this pathway, particularly STAT3 activation.

Key Molecular Events:

  • Gigantol treatment reduces the phosphorylation of JAKs and STAT3.

  • This inhibition prevents the translocation of STAT3 to the nucleus, thereby downregulating the expression of its target genes involved in cell survival and proliferation.

Signaling Pathway Diagram:

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Gigantol Gigantol Gigantol->JAK STAT STAT JAK->STAT p pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer dimerizes Gene_Expression Target Gene Expression STAT_Dimer->Gene_Expression

Caption: Gigantol suppresses the JAK/STAT signaling pathway.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and adult tissue homeostasis. Its dysregulation is a key driver in several cancers. Gigantol has been identified as an inhibitor of this pathway.

Key Molecular Events:

  • Gigantol treatment leads to a decrease in the levels of phosphorylated LRP6 (low-density lipoprotein receptor-related protein 6), a co-receptor for Wnt ligands.

  • This results in reduced levels of cytosolic β-catenin.

  • Consequently, the translocation of β-catenin to the nucleus is inhibited, leading to the downregulation of Wnt target genes such as Axin2 and Survivin.

Signaling Pathway Diagram:

Wnt_Beta_Catenin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled_LRP6 Frizzled/LRP6 Wnt->Frizzled_LRP6 Destruction_Complex Destruction Complex Frizzled_LRP6->Destruction_Complex inhibits Gigantol Gigantol Gigantol->Frizzled_LRP6 Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates Ub Ubiquitination & Degradation Beta_Catenin->Ub TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates & activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: Gigantol inhibits the Wnt/β-catenin signaling pathway.

Regulation of the DEK Proto-Oncogene

The DEK proto-oncogene is overexpressed in various cancers and is involved in regulating chromatin structure, DNA repair, and transcription. Gigantol has been shown to downregulate DEK expression.

Key Molecular Events:

  • Gigantol treatment significantly decreases both the mRNA and protein expression levels of DEK in cancer cells.

  • The downregulation of DEK by Gigantol contributes to the inactivation of the Wnt/β-catenin signaling pathway.

Logical Relationship Diagram:

Gigantol_DEK_Wnt_Relationship Gigantol Gigantol DEK DEK Proto-Oncogene Gigantol->DEK downregulates Wnt_Pathway Wnt/β-catenin Pathway DEK->Wnt_Pathway activates Proliferation_Apoptosis Inhibition of Proliferation & Induction of Apoptosis Wnt_Pathway->Proliferation_Apoptosis

Caption: Gigantol's regulation of DEK and its downstream effect.

Inhibition of the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines. Chronic activation of the NLRP3 inflammasome is associated with various inflammatory diseases. Gigantol has been shown to inhibit its activation.

Key Molecular Events:

  • Gigantol treatment reduces the expression of NLRP3 and the subsequent activation of caspase-1.

  • This leads to a decrease in the production and release of the pro-inflammatory cytokines IL-1β and IL-18.

Signaling Pathway Diagram:

NLRP3_Inflammasome_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Gigantol Gigantol Gigantol->NLRP3 ASC ASC NLRP3->ASC recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Caspase-1 Pro_Caspase1->Caspase1 activates IL1b IL-1β (secreted) Caspase1->IL1b cleaves Pro-IL-1β to Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1

Caption: Gigantol inhibits the NLRP3 inflammasome pathway.

Quantitative Data Summary

The following tables summarize the representative quantitative effects of Gigantol on various cellular processes. The data presented is illustrative and compiled from descriptive findings in the literature.

Table 1: Effect of Gigantol on Cancer Cell Viability (MTT Assay)

Cell LineGigantol Concentration (µM)Incubation Time (h)% Cell Viability (relative to control)
A549 (NSCLC)2548~95%
5048~70%
10048~40%
H460 (NSCLC)2048Non-toxic
5024Significant reduction
MDA-MB-231 (Breast)2024Significant reduction
4024Further reduction

Table 2: Effect of Gigantol on Protein Expression (Western Blot)

Target ProteinCell LineGigantol TreatmentObserved Effect
p-AktMultipleDose-dependentSignificant decrease
p-STAT3MultipleDose-dependentSignificant decrease
β-catenin (cytosolic)Breast CancerDose-dependentSignificant decrease
DEKA54925 µM, 48hSignificant decrease
Ki-67A54925 µM, 48hSignificant decrease
Bcl-2A54925 µM, 48hSignificant decrease
BaxA54925 µM, 48hSignificant increase
NLRP3HK-2Dose-dependentSignificant decrease
Caspase-1HK-2Dose-dependentSignificant decrease

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the study of Gigantol's mechanism of action. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of Gigantol on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Gigantol stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Gigantol (e.g., 0, 10, 25, 50, 100 µM) for the desired time periods (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the highest concentration used for Gigantol.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protein Expression Analysis (Western Blot)

Objective: To quantify the changes in the expression and phosphorylation of key proteins in signaling pathways upon Gigantol treatment.

Materials:

  • Cancer cell line of interest

  • Gigantol

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-β-catenin, anti-DEK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with Gigantol as described for the MTT assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Wnt/β-catenin Signaling Activity (Luciferase Reporter Assay)

Objective: To measure the effect of Gigantol on the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPFlash/FOPFlash reporter plasmids (or a similar TCF/LEF reporter system)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Gigantol

  • Wnt3a conditioned medium (as a positive control)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.

  • After 24 hours, treat the cells with Gigantol in the presence or absence of Wnt3a conditioned medium for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the TOPFlash/FOPFlash activity to the Renilla luciferase activity.

  • Calculate the fold change in reporter activity relative to the control.

Conclusion

Gigantol demonstrates a remarkable ability to modulate multiple, interconnected signaling pathways that are fundamental to cancer cell proliferation, survival, and inflammation. Its inhibitory effects on the PI3K/Akt/mTOR, JAK/STAT, and Wnt/β-catenin pathways, coupled with its downregulation of the DEK oncoprotein and suppression of the NLRP3 inflammasome, underscore its potential as a multi-targeted therapeutic agent. The experimental data, though requiring further consolidation through dedicated studies, consistently point towards a potent anti-cancer and anti-inflammatory profile. The detailed protocols provided herein offer a foundation for researchers to further elucidate the intricate mechanisms of Gigantol and explore its full therapeutic potential.

in vitro studies of Gigantol isomer-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the In Vitro Studies of Gigantol Isomer-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gigantol, a bibenzyl compound isolated from medicinal orchids of the Dendrobium genus, has garnered significant attention in preclinical research for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the in vitro studies conducted on Gigantol, with a focus on its anticancer, anti-inflammatory, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Effects of Gigantol

In vitro studies have demonstrated that Gigantol exerts potent anticancer effects across various cancer cell lines, including non-small cell lung cancer (NSCLC), breast cancer, hepatocellular carcinoma (HCC), and cervical cancer.[1][3][4][5] The primary mechanisms of action include the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.[1][3][4][6]

Inhibition of Cell Proliferation and Viability

Gigantol has been shown to decrease the viability of cancer cells in a dose-dependent manner.[1] For instance, in A549 NSCLC cells, Gigantol significantly reduced cell viability at concentrations of 50 µM and 100 µM.[1] Similarly, it has been observed to suppress the growth of HCC cells.[4][7]

Table 1: Effect of Gigantol on Cancer Cell Viability

Cell LineCancer TypeConcentration (µM)EffectReference
A549Non-Small Cell Lung Cancer50, 100Significantly decreased cell viability[1]
H460Non-Small Cell Lung Cancer5, 10, 20Reduced tumor-forming capacity[8]
Breast Cancer CellsBreast CancerNot SpecifiedInhibited proliferation[3]
SMMC-7721, Hep3BHepatocellular CarcinomaNot SpecifiedSuppressed growth[9]
HeLaCervical CancerVariousNoticeably inhibits cell proliferation[5]
Induction of Apoptosis

A key aspect of Gigantol's anticancer activity is its ability to induce programmed cell death, or apoptosis. In NSCLC cells, Gigantol treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1] It also enhances cisplatin (DDP)-induced apoptosis in breast cancer cells.[3] In cervical cancer cells, Gigantol was observed to increase apoptotic morphological changes.[5] Furthermore, in SH-SY5Y neuroblastoma cells, Gigantol alleviated the neuro-apoptosis effects caused by Advanced Glycation End products (AGEs), as evidenced by the upregulation of Bax and active caspases and the downregulation of Bcl-2.

Signaling Pathways in Anticancer Activity

Gigantol modulates several key signaling pathways involved in cancer progression.

  • Wnt/β-catenin Pathway: Gigantol has been shown to inactivate the Wnt/β-catenin signaling pathway in NSCLC and breast cancer cells.[1][10] It decreases the expression of Wnt10b and β-catenin.[1] This inhibition is believed to be mediated through the regulation of the DEK proto-oncogene.[1] In HeLa cells, Gigantol's suppression of cell proliferation is also linked to the alleviation of Wnt/β-catenin signaling.[5]

  • PI3K/Akt/mTOR Pathway: In breast cancer cells, Gigantol enhances the anticancer effects of cisplatin by downregulating the PI3K/Akt/mTOR signaling pathway.[3] This compound also attenuates the activity of ATP-dependent tyrosine kinase (AKT) in lung cancer cells.[6] Furthermore, in hepatocellular carcinoma, Gigantol is suggested to inhibit progression through the HSP90/Akt/CDK1 pathway.[4][7]

  • JAK/STAT Pathway: Gigantol has been found to suppress the JAK/STAT pathway in ectopic lung cancer xenografts, which is crucial for cancer stem cell maintenance.[8]

Gigantol_Anticancer_Signaling cluster_Wnt Wnt/β-catenin Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_JAK JAK/STAT Pathway Gigantol_Wnt Gigantol DEK DEK Gigantol_Wnt->DEK regulates Proliferation_Wnt Cell Proliferation Gigantol_Wnt->Proliferation_Wnt inhibits Apoptosis_Wnt Apoptosis Gigantol_Wnt->Apoptosis_Wnt Wnt10b Wnt10b beta_catenin_Wnt β-catenin Wnt10b->beta_catenin_Wnt beta_catenin_Wnt->Proliferation_Wnt DEK->Wnt10b Gigantol_PI3K Gigantol PI3K PI3K Gigantol_PI3K->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_PI3K Cell Proliferation mTOR->Proliferation_PI3K Gigantol_JAK Gigantol JAK JAK Gigantol_JAK->JAK STAT STAT JAK->STAT CSC Cancer Stem Cell Maintenance STAT->CSC

Caption: Gigantol's multifaceted inhibition of key oncogenic signaling pathways.

Anti-inflammatory Effects of Gigantol

Gigantol demonstrates significant anti-inflammatory properties by reducing the levels of pro-inflammatory markers.[2][11] Its mechanism of action involves the modulation of several signaling pathways implicated in inflammation.

Signaling Pathways in Anti-inflammatory Activity
  • NF-κB, AKT, and PI3K Pathways: Gigantol effectively reduces the levels of pro-inflammatory markers and arachidonic acid metabolites through the modulation of pathways such as NF-κB, AKT, and PI3K.[2][11]

  • JNK/cPLA2/12-LOX Pathway: This pathway is another target of Gigantol in its anti-inflammatory action.[2][11]

  • NLRP3 Inflammasome: In the context of hyperuricemia-associated inflammation, Gigantol has been shown to inhibit the activation of the NLRP3 inflammatory signaling pathway.[12]

Gigantol_Anti_Inflammatory cluster_pathways Signaling Pathways Gigantol Gigantol NFkB NF-κB Gigantol->NFkB AKT_inflam AKT Gigantol->AKT_inflam PI3K_inflam PI3K Gigantol->PI3K_inflam JNK_path JNK/cPLA2/12-LOX Gigantol->JNK_path NLRP3 NLRP3 Inflammasome Gigantol->NLRP3 Pro_inflammatory Pro-inflammatory Markers (e.g., IL-1β) NFkB->Pro_inflammatory AKT_inflam->Pro_inflammatory PI3K_inflam->Pro_inflammatory JNK_path->Pro_inflammatory NLRP3->Pro_inflammatory

Caption: Gigantol's inhibition of multiple pro-inflammatory signaling pathways.

Neuroprotective Effects of Gigantol

Gigantol has emerged as a promising agent for neuroprotection, particularly in the context of neurodegenerative disorders like Alzheimer's Disease.

Protection Against AGEs-Induced Neurotoxicity

In SH-SY5Y neuroblastoma cells, Gigantol pretreatment at a concentration of 25 µmol/L significantly improved cell viability that was reduced by exposure to advanced glycation end products (AGEs). It also attenuated AGEs-induced reactive oxygen species (ROS) generation.

Table 2: Neuroprotective Effects of Gigantol against AGEs-induced toxicity in SH-SY5Y cells

ParameterTreatmentConcentration (µmol/L)ResultReference
Cell ViabilityGigantol + AGEs (50 µmol/L)25Sustained survival rate to 91.2%
ROS GenerationGigantol + AGEsNot SpecifiedAttenuated
Aβ SecretionGigantol + AGEsNot SpecifiedReversed AGEs-induced increase
IDE and Neprilysin ExpressionGigantolNot SpecifiedInduced expression
Modulation of Aβ Degradation and ER Stress

Gigantol was found to reverse the AGEs-induced increase in Amyloid-Beta (Aβ) secretion by promoting its degradation through the induction of insulin-degrading enzyme (IDE) and neprilysin, rather than affecting its generation. Furthermore, Gigantol decreased the protein levels of Endoplasmic Reticulum (ER) stress-associated molecules, such as GRP78 and CHOP, and reduced the phosphorylation of PERK and ATF4.

Gigantol_Neuroprotection cluster_AGEs AGEs-Induced Neurotoxicity cluster_Gigantol_effect Gigantol Intervention AGEs AGEs ROS ROS Generation AGEs->ROS ER_Stress ER Stress (GRP78, CHOP) AGEs->ER_Stress Abeta_up ↑ Aβ Secretion AGEs->Abeta_up Neurotoxicity Neurotoxicity Apoptosis ROS->Neurotoxicity ER_Stress->Neurotoxicity Abeta_up->Neurotoxicity Gigantol_neuro Gigantol Gigantol_neuro->ROS Gigantol_neuro->ER_Stress Abeta_degradation ↑ Aβ Degradation (IDE, Neprilysin) Gigantol_neuro->Abeta_degradation Neuroprotection Neuroprotection Gigantol_neuro->Neuroprotection Abeta_degradation->Abeta_up

Caption: Neuroprotective mechanisms of Gigantol against AGEs-induced toxicity.

Experimental Protocols

This section details the common methodologies employed in the in vitro studies of Gigantol.

Cell Viability and Proliferation Assays
  • MTT Assay: To determine cytotoxicity, cells such as A549 are exposed to a series of Gigantol concentrations (e.g., 0, 25, 50, and 100 µM).[1] Cell viability is then analyzed by performing an MTT assay.[1]

  • CCK-8 Assay: Cell proliferation can be assessed using the Cell Counting Kit-8 (CCK-8) assay after treating cells with Gigantol for various time points (e.g., 0, 12, 24, and 48 hours).[1]

  • EdU Assay: The 5-ethynyl-2'-deoxyuridine (EdU) assay is another method used to identify proliferating cells.[9]

Apoptosis Assays
  • Flow Cytometry: Apoptosis is frequently measured by flow cytometry.[1][3]

  • Hoechst-33342 Staining: This staining method is used to observe nuclear fragmentation and condensation, which are characteristic of apoptosis.[3][5]

Western Blot Analysis

Western blotting is a key technique used to measure the protein expression levels of various markers. For example, to assess the effect of Gigantol on signaling pathways, membranes are incubated with primary antibodies against proteins such as Ki-67, Bcl-2, Bax, Wnt10b, and β-catenin, followed by incubation with a secondary antibody.[1]

Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is utilized to measure the mRNA expression levels of target genes. For instance, it has been used to assess the expression of Ki-67, Bcl-2, and Bax in Gigantol-treated cells.[1]

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines (e.g., A549, HeLa, SH-SY5Y) treatment Gigantol Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability/Proliferation (MTT, CCK-8, EdU) treatment->viability apoptosis Apoptosis (Flow Cytometry, Hoechst Staining) treatment->apoptosis protein_exp Protein Expression (Western Blot) treatment->protein_exp gene_exp Gene Expression (RT-qPCR) treatment->gene_exp quant_data Quantitative Data (IC50, % Inhibition) viability->quant_data apoptosis->quant_data pathway_analysis Signaling Pathway Modulation protein_exp->pathway_analysis gene_exp->pathway_analysis mechanism Mechanism of Action quant_data->mechanism pathway_analysis->mechanism

References

Gigantol Isomer-1: A Deep Dive into its Modulation of Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gigantol, a bibenzyl compound isolated from several species of the Orchidaceae family, has garnered significant attention in recent years for its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and notably, anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Gigantol's therapeutic potential, with a specific focus on its modulation of key signaling pathways implicated in oncogenesis and other disease states. This document summarizes quantitative data, details experimental methodologies for key assays, and provides visual representations of the affected signaling cascades to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Core Signaling Pathways Modulated by Gigantol

Gigantol exerts its biological effects by intervening in several critical intracellular signaling pathways that regulate cell proliferation, survival, apoptosis, and differentiation. The primary pathways identified to be modulated by Gigantol include the PI3K/Akt/mTOR, NF-κB, Wnt/β-catenin, and JAK/STAT pathways.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Gigantol has been shown to inhibit this pathway at multiple levels.

In breast cancer cells, Gigantol has been demonstrated to downregulate the phosphorylation of Akt, a key downstream effector of PI3K, and subsequently inhibit the activity of mTOR. This leads to a reduction in cell proliferation and an enhancement of cisplatin (DDP)-induced apoptosis.[1] Similarly, in lung cancer cells, Gigantol suppresses the activation of Akt, which in turn leads to a decrease in the levels of pluripotency and self-renewal factors such as Oct4 and Nanog, thereby inhibiting the cancer stem cell-like phenotype.[2][3] In hepatocellular carcinoma cells, Gigantol's inhibitory effect on the PI3K/Akt pathway is linked to the downstream modulation of the HSP90/Akt/CDK1 axis.[4][5]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and immunity, and its dysregulation is strongly associated with cancer development and progression. Gigantol has been shown to exert anti-inflammatory and anti-cancer effects through the inhibition of this pathway.

In human liver cancer (HepG2) cells, Gigantol's anti-proliferative and apoptotic effects are mediated through the PI3K/Akt/NF-κB signaling pathway.[2] Furthermore, in the context of inflammation, Gigantol effectively reduces the levels of pro-inflammatory markers by targeting the NF-κB pathway.[6][7] In high glucose-induced damage to retinal pigment epithelial cells, Gigantol protects the cells by inactivating the NF-κB signaling pathway through the inhibition of MTDH.[8]

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental for embryonic development and adult tissue homeostasis. Its aberrant activation is a critical event in the initiation and progression of numerous cancers, particularly colorectal and breast cancer. Gigantol has been identified as an inhibitor of this pathway.

In breast cancer cells, Gigantol treatment leads to a dose-dependent reduction in the levels of phosphorylated LRP6 and cytosolic β-catenin, resulting in the decreased expression of Wnt target genes such as Axin2 and Survivin.[1] This inhibition of the Wnt/β-catenin pathway contributes to the suppression of cancer cell viability and migration. In non-small cell lung cancer, Gigantol's anti-proliferative and pro-apoptotic effects are associated with the inactivation of the Wnt/β-catenin signaling pathway through the regulation of the DEK proto-oncogene.[9][10] Studies in HeLa cervical cancer cells also indicate that Gigantol induces apoptosis and suppresses cell proliferation by mitigating Wnt/β-catenin signaling.[11]

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, and plays a critical role in cell proliferation, differentiation, and immune responses. Dysregulation of the JAK/STAT pathway is implicated in various cancers. Gigantol has been shown to suppress this pathway in lung cancer.

Proteomic analysis and in vivo studies have revealed that Gigantol targets and destabilizes tumors by suppressing the JAK/STAT pathway, alongside the PI3K/Akt/mTOR pathway, in ectopic lung cancer xenografts.[2][6] This suppression contributes to the attenuation of cancer stem cell properties.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of Gigantol on various cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (h)AssayReference
MDA-MB-231Breast Cancer115.2 ± 6.748MTT Assay[1]
MDA-MB-468Breast Cancer103.6 ± 10.948MTT Assay[1]
NCI-H460Non-Small Cell Lung Cancer> 50 (non-toxic below 50µM)24 & 48MTT Assay[4]
A549Non-Small Cell Lung Cancer25, 50, 100 (effective concentrations)Not SpecifiedMTT Assay[10]
HepG2Liver Cancer0-150 (dose-dependent inhibition)12, 24, 48Not Specified[2]

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the literature on Gigantol. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of Gigantol for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: After treatment with Gigantol, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, β-catenin, p-LRP6) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).

Wnt/β-catenin Reporter Assay (Luciferase Assay)
  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive luciferase reporter plasmid (e.g., SuperTOPFlash) and a control plasmid for normalization (e.g., a Renilla luciferase vector).

  • Treatment: After 24 hours, treat the transfected cells with Gigantol at various concentrations. Wnt3a-conditioned medium can be used to activate the pathway.

  • Cell Lysis: After the desired treatment duration (e.g., 24 hours), lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Visualizations of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Gigantol.

Gigantol_PI3K_Akt_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt PIP3 mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Gigantol Gigantol Gigantol->Akt

Caption: Gigantol inhibits the PI3K/Akt/mTOR pathway by suppressing Akt activation.

Gigantol_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB P NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation NFkB_IkB_complex NF-κB-IκBα Complex Gene_Expression Pro-inflammatory & Pro-survival Genes NFkB_p65_p50_nuc->Gene_Expression Gigantol Gigantol Gigantol->IKK Stimuli Pro-inflammatory Stimuli Stimuli->IKK Gigantol_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled_LRP->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin P beta_catenin_p p-β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation beta_catenin_p->Destruction_Complex Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Gigantol Gigantol Gigantol->Frizzled_LRP Inhibits LRP6 phosphorylation Gigantol_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT P STAT_p p-STAT STAT_dimer STAT Dimer STAT_p->STAT_dimer Dimerization Gene_Expression Target Gene Expression STAT_dimer->Gene_Expression Translocation Gigantol Gigantol Gigantol->JAK Cytokine Cytokine Cytokine->Cytokine_Receptor

References

bioavailability and pharmacokinetics of Gigantol isomer-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Bioavailability and Pharmacokinetics of Gigantol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and pharmacokinetics of Gigantol, a bioactive bibenzyl compound found in various Dendrobium species of orchids. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes relevant biological pathways to support further research and development. While the available literature primarily refers to "Gigantol" without specifying isomers, it is plausible that the studies were conducted on a specific, highly prevalent isomer or a racemic mixture.

Bioavailability and Pharmacokinetic Profile

Gigantol has demonstrated notable therapeutic potential, including anti-inflammatory, immunomodulatory, and antitumor properties.[1] Understanding its pharmacokinetic profile is crucial for its development as a therapeutic agent. Studies in Sprague-Dawley (SD) rats have provided initial insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Quantitative Pharmacokinetic Data

A key study investigated the pharmacokinetics of Gigantol in SD rats following both intravenous and oral (gavage) administration. The quantitative data from this study are summarized in the table below, providing essential parameters for assessing the bioavailability and pharmacokinetic behavior of Gigantol.

ParameterIntravenous Administration (2 mg/kg)Oral Gavage (20 mg/kg)
Cmax (ng/mL) Not Applicable185.4 ± 45.2
Tmax (h) Not Applicable0.25 ± 0.1
AUC (0-t) (ng·h/mL) 235.7 ± 56.8346.9 ± 89.3
AUC (0-∞) (ng·h/mL) 241.3 ± 58.1358.2 ± 92.5
t1/2 (h) 1.8 ± 0.42.1 ± 0.5
CL (L/h/kg) 8.5 ± 2.1Not Applicable
Vz (L/kg) 21.9 ± 4.7Not Applicable
Oral Bioavailability (%) Not Applicable14.8%

Data sourced from a pharmacokinetic study in Sprague-Dawley rats.[1]

The data reveals that Gigantol is rapidly absorbed after oral administration, reaching its maximum plasma concentration in approximately 0.25 hours. The oral bioavailability was determined to be 14.8%, suggesting that a significant portion of orally administered Gigantol may undergo first-pass metabolism or have incomplete absorption.

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic and metabolism studies of Gigantol, providing a reproducible framework for further investigation.

Pharmacokinetic Study in Rats

Animal Model:

  • Species: Sprague-Dawley (SD) rats.[1]

  • Groups: Rats were divided into an intravenous administration group and an oral gavage group.[1]

Dosing:

  • Intravenous Group: Administered a single dose of 2 mg/kg Gigantol.[1]

  • Oral Gavage Group: Administered a single dose of 20 mg/kg Gigantol.[1]

Sample Collection:

  • Whole blood samples were collected into heparinized tubes at predefined time points: 2, 5, 10, 20, and 30 minutes, and 1, 2, 4, 6, 8, and 12 hours after administration.[1]

  • Plasma was separated by centrifugation and stored at -20°C until analysis.[1]

Analytical Method:

  • The concentration of Gigantol in rat plasma was quantified using a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[1]

Data Analysis:

  • Pharmacokinetic parameters were calculated using pharmacokinetic software (e.g., WinNonlin 8.1).[1]

In Vivo Metabolism Study in Rats

Animal Model and Dosing:

  • Species: Rats.

  • Dosing: A single oral dose of 100 mg/kg of Gigantol was administered.[2]

Sample Collection:

  • Urine samples were collected for the identification of metabolites.[2]

Analytical Method:

  • Metabolites in rat urine were identified using ultra-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UPLC-Q/TOF-MS) in positive ion mode.[2]

  • Chromatographic separation was performed on an Acquity UPLC HSS T3 column (100 × 2.1 mm i.d., 1.8 µm) with a mobile phase consisting of acetonitrile and 0.1% aqueous formic acid.[2]

In Vitro Metabolism Study

Hepatocyte Incubation:

  • Hepatocytes from rats, dogs, monkeys, and humans were used.

  • Gigantol at a concentration of 20 μM was incubated with the hepatocytes at 37°C for 120 minutes.

Analytical Method:

  • Samples were analyzed using liquid chromatography coupled with electrospray ionization tandem mass spectrometry to characterize the resulting metabolites.

Metabolism of Gigantol

Metabolism studies have revealed that Gigantol undergoes extensive phase II metabolism, with glucuronidation being the principal metabolic pathway in rats.[2] In vitro studies using hepatocytes from various species, including humans, have identified several major metabolic pathways:

  • Glucuronidation: This is the primary metabolic pathway observed across all tested species.

  • Hydroxylation: The addition of a hydroxyl group to the Gigantol structure.

  • Demethylation: The removal of a methyl group.

  • Glutathione (GSH) Conjugation: This can occur following oxidation to form quinone-methide species, after demethylation, or after hydroxylation.

A total of 11 metabolites were identified in rat urine, all of which were phase II metabolites.[2] In vitro studies with hepatocytes identified 17 different metabolites.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of Gigantol in an animal model.

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Analysis cluster_3 Data Analysis Animal Model (SD Rats) Animal Model (SD Rats) Intravenous (2 mg/kg) Intravenous (2 mg/kg) Animal Model (SD Rats)->Intravenous (2 mg/kg) IV Group Oral Gavage (20 mg/kg) Oral Gavage (20 mg/kg) Animal Model (SD Rats)->Oral Gavage (20 mg/kg) Oral Group Blood Sampling (Multiple Time Points) Blood Sampling (Multiple Time Points) Intravenous (2 mg/kg)->Blood Sampling (Multiple Time Points) Oral Gavage (20 mg/kg)->Blood Sampling (Multiple Time Points) Plasma Separation (Centrifugation) Plasma Separation (Centrifugation) Blood Sampling (Multiple Time Points)->Plasma Separation (Centrifugation) LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation (Centrifugation)->LC-MS/MS Analysis Quantification of Gigantol Quantification of Gigantol LC-MS/MS Analysis->Quantification of Gigantol Pharmacokinetic Modeling Pharmacokinetic Modeling Quantification of Gigantol->Pharmacokinetic Modeling Parameter Calculation (Cmax, Tmax, AUC, etc.) Parameter Calculation (Cmax, Tmax, AUC, etc.) Pharmacokinetic Modeling->Parameter Calculation (Cmax, Tmax, AUC, etc.)

Caption: Workflow of a typical pharmacokinetic study.

Major Metabolic Pathways of Gigantol

This diagram outlines the primary metabolic transformations that Gigantol undergoes in the body.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Gigantol Gigantol Hydroxylation Hydroxylation Gigantol->Hydroxylation Demethylation Demethylation Gigantol->Demethylation Oxidation Oxidation Gigantol->Oxidation Glucuronidation Glucuronidation Gigantol->Glucuronidation Primary Pathway Hydroxylation->Glucuronidation GSH Conjugation GSH Conjugation Hydroxylation->GSH Conjugation Demethylation->GSH Conjugation Oxidation->GSH Conjugation

Caption: Key metabolic pathways of Gigantol.

References

Methodological & Application

Application Notes and Protocols for Gigantol Isomer-1 in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gigantol, a bibenzyl compound isolated from Dendrobium orchids, has demonstrated significant potential as a therapeutic agent in preclinical studies.[1][2] Also referred to as Gigantol isomer-1, its chemical name is 5-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol[3][4]. This molecule has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1][2][5] These application notes provide a comprehensive guide for researchers utilizing Gigantol in cell culture-based assays to investigate its mechanism of action and therapeutic potential.

Physicochemical Properties

PropertyValueReference
Synonyms This compound, 5-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol[3][4]
CAS Number 67884-30-4[3]
Molecular Formula C₁₆H₁₈O₄[3]
Molecular Weight 274.31 g/mol [3]
Appearance Colorless to light brown oil[3]
Solubility Soluble in DMSO (≥ 90 mg/mL)[6]
Storage 2-8°C[3]

Mechanism of Action

Gigantol exerts its biological effects through the modulation of several key signaling pathways implicated in cell proliferation, survival, and metastasis. In various cancer cell lines, Gigantol has been shown to inhibit the Wnt/β-catenin pathway by reducing the phosphorylation of LRP6 and decreasing cytosolic β-catenin levels.[7] Furthermore, it has been demonstrated to suppress the PI3K/Akt/mTOR and JAK/STAT signaling pathways, which are crucial for cancer cell growth and survival.[8] In lung cancer cells, Gigantol has also been found to induce ferroptosis by targeting the SLC7A11-GPX4 axis.[9]

Signaling Pathways Modulated by Gigantol

Below are simplified diagrams of key signaling pathways affected by Gigantol.

Gigantol_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP6 LRP6 Frizzled->LRP6 activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) LRP6->Destruction_Complex inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin promotes degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF activates Gigantol Gigantol Gigantol->LRP6 inhibits phosphorylation Target_Genes Target Gene Expression (e.g., Axin2, Survivin) TCF_LEF->Target_Genes promotes

Wnt/β-catenin Signaling Pathway Inhibition by Gigantol.

Gigantol_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotes Gigantol Gigantol Gigantol->Akt inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition by Gigantol.

Experimental Protocols

Preparation of Gigantol Stock Solution

Materials:

  • Gigantol (powder or oil)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

Protocol:

  • Based on the desired stock concentration (e.g., 50 mM), calculate the required mass of Gigantol and volume of DMSO. The molecular weight of Gigantol is 274.31 g/mol .

  • In a sterile tube, dissolve the weighed Gigantol in the calculated volume of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability (MTT) Assay

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Gigantol stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Gigantol in complete medium from the stock solution.

  • Remove the old medium and treat the cells with various concentrations of Gigantol (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Wound Healing (Scratch) Assay

Materials:

  • 6-well or 12-well cell culture plates

  • Complete cell culture medium

  • Gigantol stock solution

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well plate and grow them to 90-100% confluency.

  • Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of Gigantol or a vehicle control.

  • Capture images of the scratch at 0 hours.

  • Incubate the plate at 37°C and capture images of the same fields at different time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at each time point and calculate the percentage of wound closure.

Western Blot Analysis

Materials:

  • 6-well cell culture plates

  • Gigantol stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with Gigantol for the desired time.

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Quantitative Data Summary

The following tables summarize the reported IC50 values of Gigantol in various cancer cell lines.

Table 1: IC50 Values of Gigantol in Breast Cancer Cell Lines

Cell LineTreatment DurationIC50 (µM)Reference
MDA-MB-23148 hours115.2 ± 6.7[10]
MDA-MB-46848 hours103.6 ± 10.9[10]

Table 2: IC50 Values of Gigantol in Lung Cancer Cell Lines

Cell LineTreatment DurationIC50 (µM)Reference
A549Not specified~50-100[11]
H460Not specified~50-100[12]

Table 3: IC50 Values of Gigantol in Other Cancer Cell Lines

Cell LineCancer TypeTreatment DurationIC50 (µM)Reference
HepG2Liver Cancer48 hours9.30[1]

Experimental Workflow

The following diagram illustrates a general workflow for studying the effects of Gigantol in cell culture.

Gigantol_Experimental_Workflow cluster_preparation Preparation cluster_experiments In Vitro Experiments cluster_analysis Data Analysis Prepare_Stock Prepare Gigantol Stock Solution (in DMSO) Cell_Culture Cell Culture (e.g., A549, MDA-MB-231) Prepare_Stock->Cell_Culture Treatment Treat Cells with Gigantol Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Migration_Assay Cell Migration Assay (Wound Healing) Treatment->Migration_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Protein_Analysis Protein Expression (Western Blot) Treatment->Protein_Analysis Data_Analysis Analyze Data & Determine IC50 Viability_Assay->Data_Analysis Migration_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

General experimental workflow for Gigantol studies.

References

Quantitative Analysis of Gigantol Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Gigantol, a bioactive bibenzyl compound found in several species of the Dendrobium orchid. The methodologies described herein are based on reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection. This guide offers a comprehensive framework for the accurate and precise quantification of Gigantol in various samples, including those from raw materials and biological matrices. The protocols cover instrumentation, sample preparation, method validation, and data analysis, and are intended to support research, quality control, and drug development activities.

Introduction

Gigantol is a phenolic compound of significant interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Accurate and reliable quantification of Gigantol is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the development of new therapeutic agents. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility, making it the method of choice for the quantitative analysis of Gigantol.

This application note details a validated HPLC method for the determination of Gigantol. The provided protocols are designed to be readily implemented in a laboratory setting.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions have been shown to be effective for the separation and quantification of Gigantol.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC or equivalent
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (e.g., 25:75 v/v) with potential pH adjustment
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 285 nm
Run Time Approximately 10 minutes
Standard and Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Gigantol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 50 µg/mL. These will be used to construct the calibration curve.

  • Extraction: Weigh 1.0 g of powdered plant material and place it in a flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to bring the expected Gigantol concentration within the linear range of the calibration curve.

A visual representation of the sample preparation workflow is provided below.

G cluster_sample_prep Sample Preparation Workflow start Start: Plant Material powder Powder Plant Material start->powder Grind extract Ultrasonic Extraction (Methanol) powder->extract Weigh & Add Solvent filter Filter (0.45 µm) extract->filter Separate dilute Dilute with Mobile Phase filter->dilute Adjust Concentration hplc HPLC Analysis dilute->hplc

A simplified workflow for preparing plant-derived samples for HPLC analysis.

Method Validation

The described HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1][2] Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Results
Linearity (r²) ≥ 0.9990.9995
Range e.g., 0.1 - 50 µg/mL0.1 - 30.00 mg/L
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 32.625 µg/L
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 108.74 µg/L
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 2%< 2%
Specificity No interfering peaks at the retention time of GigantolConfirmed by peak purity analysis

Data Presentation

The quantitative data for Gigantol analysis should be presented in a clear and organized manner. Below are example tables for summarizing calibration curve data and sample analysis results.

Table 3: Calibration Curve Data for Gigantol

Concentration (µg/mL)Peak Area (mAU*s)
0.115.2
0.578.1
1.0155.8
5.0780.5
10.01562.3
25.03905.7
50.07810.2

Table 4: Quantitative Analysis of Gigantol in Samples

Sample IDRetention Time (min)Peak Area (mAU*s)Concentration (µg/mL)Amount in Sample (mg/g)
Sample A5.81245.68.00.40
Sample B5.82348.915.10.76
Sample C5.9987.36.30.32

Signaling Pathway Visualization

Gigantol has been reported to exert its anticancer effects by modulating various signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[3] The following diagram illustrates the inhibitory effect of Gigantol on this pathway.

G cluster_pathway Gigantol's Inhibition of the PI3K/Akt/mTOR Pathway Gigantol Gigantol PI3K PI3K Gigantol->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Gigantol's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of Gigantol. Proper sample preparation and method validation are essential for obtaining accurate and precise results. The provided protocols and data presentation formats can serve as a valuable resource for researchers and professionals involved in the study and development of Gigantol-containing products.

References

Gigantol Isomer-1: A Promising Inducer of Apoptosis in Cancer Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gigantol, a bibenzyl compound isolated from several species of the Dendrobium orchid, has demonstrated significant potential as an anticancer agent. This document provides detailed application notes and protocols for researchers investigating the use of Gigantol isomer-1 to induce apoptosis in cancer cells. The information compiled herein is based on peer-reviewed scientific literature and is intended to guide experimental design and execution.

Gigantol has been shown to inhibit proliferation and induce programmed cell death (apoptosis) in a variety of cancer cell lines, including breast, lung, liver, and cervical cancer.[1][2][3] Its mechanism of action is multifaceted, primarily involving the modulation of key signaling pathways that regulate cell survival and apoptosis.

Mechanism of Action

This compound induces apoptosis in cancer cells through the regulation of several critical signaling pathways:

  • PI3K/Akt/mTOR Pathway: Gigantol has been observed to downregulate the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a crucial regulator of cell survival, proliferation, and growth. By inhibiting this pathway, Gigantol effectively cuts off survival signals to the cancer cells, thereby promoting apoptosis.

  • Mitochondrial-Dependent Pathway: Gigantol can trigger the intrinsic pathway of apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[2] It has been shown to downregulate the anti-apoptotic proteins Bcl-2 and Mcl-1 while upregulating the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.

  • Wnt/β-catenin Signaling Pathway: In some cancer types, such as cervical and non-small cell lung cancer, Gigantol has been found to inhibit the Wnt/β-catenin signaling pathway.[4][5] This pathway is often aberrantly activated in cancer, leading to increased cell proliferation and survival.

  • DEK Proto-Oncogene Regulation: Gigantol has been shown to suppress the expression of the DEK proto-oncogene in non-small cell lung cancer cells.[5] DEK is involved in tumorigenesis by regulating processes like DNA repair and apoptosis. By downregulating DEK, Gigantol enhances apoptosis.[5]

Data Presentation

The following tables summarize the quantitative data on the effects of Gigantol on cancer cells.

Table 1: IC50 Values of Gigantol in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
H460Lung Cancer24~75[2]
K562LeukemiaNot Specified19.2 µg/mL[2]
HL60LeukemiaNot Specified8.18 µg/mL[2]
A549Non-Small Cell Lung CancerNot SpecifiedConcentrations of 25, 50, and 100 µM showed significant effects[5][6]
SW780Bladder Cancer24~80[7]
T24Bladder Cancer24~160[7]

Table 2: Effect of Gigantol on Apoptosis-Related Protein Expression

Cell LineTreatmentProteinChange in ExpressionReference
H460Gigantol (0-100 µM)Bcl-2Substantial downregulation[2]
H460Gigantol (0-100 µM)Mcl-1Substantial downregulation[2]
H460Gigantol (0-100 µM)BaxUpregulation[2]
A549GigantolBcl-2Decreased[5][8]
A549GigantolBaxIncreased[5][8]

Table 3: Percentage of Apoptotic Cells Induced by Gigantol

Cell LineGigantol Concentration (µM)Treatment Duration (h)Percentage of Apoptotic CellsReference
SW7804024Increased[7]
SW7808024Increased[7]
SW78016024Increased[7]
T244024Increased[7]
T248024Increased[7]
T2416024Increased[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Gigantol on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of Gigantol in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the Gigantol dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Gigantol, e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following Gigantol treatment.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of Gigantol for the desired time period. Include an untreated control.

  • Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of proteins involved in apoptosis, such as Bcl-2 and Bax.

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with Gigantol as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Gigantol_PI3K_Akt_Pathway Gigantol Gigantol PI3K PI3K Gigantol->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Apoptosis mTOR->Apoptosis

Caption: Gigantol inhibits the PI3K/Akt/mTOR signaling pathway, leading to decreased cell survival and increased apoptosis.

Gigantol_Mitochondrial_Pathway Gigantol Gigantol Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) Gigantol->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Gigantol->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Gigantol induces the mitochondrial apoptotic pathway by altering the Bax/Bcl-2 ratio.

Experimental_Workflow start Cancer Cell Culture treatment Treat with Gigantol (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis protein->analysis

Caption: General experimental workflow for studying Gigantol-induced apoptosis in cancer cells.

References

Application of Gigantol Isomer-1 in Neuroprotective Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gigantol, a bibenzyl phenolic compound isolated from medicinal orchids of the Dendrobium genus, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. Emerging research now highlights its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This document provides detailed application notes and protocols for utilizing Gigantol isomer-1 in neuroprotective assays, based on findings from studies on neuronal cell models.

The neuroprotective effects of Gigantol are attributed to its ability to mitigate cellular damage induced by stressors implicated in neurodegeneration, such as Advanced Glycation End products (AGEs) and amyloid-beta (Aβ) accumulation. AGEs are known to contribute to neurotoxicity in Alzheimer's disease. Gigantol has been shown to counteract AGE-induced damage in SH-SY5Y neuroblastoma cells, a widely used model for neuronal studies.

Mechanism of Action

This compound exerts its neuroprotective effects through a multi-faceted approach. In studies involving SH-SY5Y cells exposed to AGEs, Gigantol has been observed to:

  • Enhance Cell Viability: It increases the survival rate of neuronal cells under neurotoxic conditions.

  • Reduce Oxidative Stress: Gigantol attenuates the generation of Reactive Oxygen Species (ROS) and enhances the activity of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).

  • Modulate Amyloid-Beta Dynamics: It has been found to reverse the AGE-induced increase in Aβ secretion and the upregulation of Amyloid Precursor Protein (APP). Gigantol promotes the degradation of Aβ by inducing the expression of insulin-degrading enzyme (IDE) and neprilysin (NEP), without affecting the β-site APP-cleaving enzyme 1 (BACE1).

  • Alleviate Endoplasmic Reticulum (ER) Stress: The compound decreases the protein levels of ER stress-associated molecules, such as 78-kDa glucose-regulated protein (GRP78) and C/EBP homologous protein (CHOP). It also reduces the phosphorylation of protein kinase R-like endoplasmic reticulum kinase (PERK) and activating transcription factor 4 (ATF4).

  • Inhibit Apoptosis: Gigantol mitigates the neuroapoptotic effects of AGEs by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic proteins Bax, active caspase-12, and cleaved caspase-3.

Data Presentation

The following tables summarize the quantitative data from neuroprotective assays using this compound on SH-SY5Y cells challenged with AGEs.

Table 1: Effect of Gigantol on Cell Viability and ROS Generation in AGEs-Treated SH-SY5Y Cells

TreatmentCell Viability (% of Control)Intracellular ROS Production (Fold Change vs. Control)
Control1001.0
AGEs (50 µg/mL)Decreased2.3
Gigantol (25 µmol/L) + AGEs (50 µg/mL)Increased1.5 (34.6% reduction vs. AGEs alone)
N-acetylcysteine (NAC) (1 mmol/L) + AGEs (50 µg/mL)IncreasedSimilar to Gigantol

Table 2: Effect of Gigantol on Antioxidant Enzyme Activity in AGEs-Treated SH-SY5Y Cells

TreatmentSOD ActivityGPx ActivityCAT Activity (Fold Change vs. AGEs alone)
ControlNormalNormal-
AGEs (50 µg/mL)DecreasedDecreased1.0
Gigantol (25 µmol/L) + AGEs (50 µg/mL)Abrogated decreaseAbrogated decrease3.3
N-acetylcysteine (NAC) (1 mmol/L) + AGEs (50 µg/mL)Abrogated decreaseAbrogated decrease3.4

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the neuroprotective effects of this compound.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Pretreatment: Pretreat SH-SY5Y cells with varying concentrations of Gigantol (e.g., 10, 15, 20, or 25 µmol/L) for 1 hour.

  • Induction of Neurotoxicity: Following pretreatment, expose the cells to a neurotoxic agent, such as Advanced Glycation End products (AGEs) at a concentration of 50 µg/mL, for 24 hours.

Cell Viability Assay (MTT Assay)
  • Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Express cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: Uses a fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Procedure:

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with DCFH-DA solution in the dark at 37°C for 30 minutes.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

    • Quantify the results relative to the control group.

Western Blot Analysis for Protein Expression
  • Principle: Detects and quantifies the expression levels of specific proteins involved in signaling pathways.

  • Procedure:

    • Lyse the treated cells and determine the protein concentration of the lysates.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane and then incubate with primary antibodies against target proteins (e.g., APP, BACE1, IDE, NEP, GRP78, CHOP, p-PERK, p-ATF4, Bax, Bcl-2, cleaved caspase-3, active caspase-12).

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway of Gigantol's Neuroprotective Action

Gigantol_Neuroprotection cluster_extracellular Extracellular cluster_intracellular Intracellular AGEs AGEs ROS ROS AGEs->ROS ER_Stress ER Stress (GRP78, CHOP, p-PERK, p-ATF4) AGEs->ER_Stress APP_Processing APP Upregulation AGEs->APP_Processing Gigantol Gigantol Gigantol->ROS reduces Antioxidant_Enzymes SOD, GPx, CAT Gigantol->Antioxidant_Enzymes upregulates Gigantol->ER_Stress reduces Bcl2 Bcl-2 Gigantol->Bcl2 upregulates Gigantol->APP_Processing reverses Abeta_Degradation Aβ Degradation (IDE, NEP) Gigantol->Abeta_Degradation induces ROS->ER_Stress Antioxidant_Enzymes->ROS Apoptosis Apoptosis (Bax, Caspase-12, Caspase-3) ER_Stress->Apoptosis Cell_Viability Cell_Viability Apoptosis->Cell_Viability decreases Bcl2->Apoptosis Abeta_Secretion Aβ Secretion APP_Processing->Abeta_Secretion Abeta_Secretion->Apoptosis Abeta_Degradation->Abeta_Secretion Experimental_Workflow Start Start Cell_Culture 1. Culture SH-SY5Y Cells Start->Cell_Culture Pretreatment 2. Pretreat with Gigantol (e.g., 25 µmol/L for 1h) Cell_Culture->Pretreatment Toxin_Exposure 3. Induce Neurotoxicity (e.g., 50 µg/mL AGEs for 24h) Pretreatment->Toxin_Exposure Endpoint_Assays 4. Perform Endpoint Assays Toxin_Exposure->Endpoint_Assays Viability Cell Viability (MTT) Endpoint_Assays->Viability ROS_Measurement ROS Measurement (DCFH-DA) Endpoint_Assays->ROS_Measurement Western_Blot Western Blot Analysis Endpoint_Assays->Western_Blot Data_Analysis 5. Data Analysis and Interpretation Viability->Data_Analysis ROS_Measurement->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Application Notes & Protocols: Gigantol Formulation for Preclinical Antitumor Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Isomers: Extensive literature review did not yield specific information on "Gigantol isomer-1." The available scientific research predominantly refers to Gigantol as a single compound without specifying or comparing different isomers. Therefore, these application notes and protocols are based on the collective data available for Gigantol.

Introduction

Gigantol is a bibenzyl compound naturally occurring in several species of the Dendrobium orchid.[1] It has garnered significant interest in preclinical cancer research due to its demonstrated antitumor activities in various cancer models, including non-small cell lung cancer, breast cancer, and liver cancer.[2][3] Gigantol exerts its effects through the modulation of multiple signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis. This document provides detailed protocols for the formulation of Gigantol for preclinical in vivo studies and outlines key experimental procedures to evaluate its antitumor efficacy.

Physicochemical Properties of Gigantol

A thorough understanding of the physicochemical properties of Gigantol is crucial for developing a stable and effective formulation for preclinical testing.

PropertyValue/DescriptionReference
Molecular Formula C₁₆H₁₈O₄PubChem CID: 3085362
Molecular Weight 274.31 g/mol PubChem CID: 3085362
Appearance White solid[1]
Solubility Poorly soluble in water. Soluble in organic solvents such as DMSO, ethanol, and methanol.General knowledge for bibenzyl compounds
Lipophilicity (LogP) 2.7PubChem CID: 3085362

Preclinical Formulation of Gigantol

Due to its lipophilic nature and poor water solubility, a suitable vehicle is required for the in vivo administration of Gigantol to ensure adequate bioavailability. The following protocol describes the preparation of a suspension-based formulation for oral gavage, a common administration route in preclinical rodent studies.

3.1. Materials

  • Gigantol powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

3.2. Formulation Protocol (for a 10 mg/mL suspension)

  • Stock Solution Preparation: Weigh the required amount of Gigantol powder. Dissolve it in a minimal amount of DMSO to create a concentrated stock solution. For example, to prepare 1 mL of a 10 mg/mL final suspension, start by dissolving 10 mg of Gigantol in 50 µL of DMSO.

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing PEG400, Tween 80, and saline. A common vehicle composition is 40% PEG400, 5% Tween 80, and 55% saline.

  • Formulation: While vortexing the vehicle, slowly add the Gigantol-DMSO stock solution.

  • Homogenization: Continue vortexing for 5-10 minutes to ensure a homogenous suspension. If necessary, sonicate the suspension for a brief period to aid in dispersion.

  • Final Formulation: The final formulation is a uniform suspension ready for oral administration. It is recommended to prepare the formulation fresh before each use.

Experimental Protocols for Preclinical Efficacy Studies

The following protocols outline key in vitro and in vivo experiments to assess the antitumor activity of the Gigantol formulation.

4.1. In Vitro Cytotoxicity Assay

This assay determines the concentration-dependent cytotoxic effects of Gigantol on cancer cell lines.

4.1.1. Materials

  • Cancer cell line of interest (e.g., A549 for non-small cell lung cancer)

  • Complete cell culture medium

  • Gigantol stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

4.1.2. Protocol

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Gigantol in complete culture medium from the DMSO stock. The final DMSO concentration in the culture medium should be less than 0.1%. Replace the medium in the wells with the Gigantol-containing medium. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of Gigantol that inhibits 50% of cell growth).

4.2. In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This study evaluates the ability of the Gigantol formulation to inhibit tumor growth in vivo.

4.2.1. Materials

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cells for implantation (e.g., A549)

  • Matrigel

  • Gigantol formulation (prepared as in section 3.2)

  • Vehicle control formulation

  • Calipers for tumor measurement

  • Animal balance

4.2.2. Protocol

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ A549 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomly assign mice into treatment and control groups (n=8-10 mice per group).

    • Treatment Group: Administer the Gigantol formulation daily via oral gavage at a predetermined dose (e.g., 20-50 mg/kg).

    • Control Group: Administer the vehicle control using the same volume and route.

  • Monitoring: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Signaling Pathways and Experimental Workflows

5.1. Signaling Pathways Modulated by Gigantol

Gigantol has been shown to affect several key signaling pathways involved in cancer progression.

Gigantol_Signaling_Pathways cluster_proliferation Cell Proliferation & Survival cluster_apoptosis Apoptosis cluster_metastasis Metastasis PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Bcl2 Bcl-2 Caspases Caspases Bcl2->Caspases Bax Bax Bax->Caspases Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin Gigantol Gigantol Gigantol->PI3K Gigantol->Akt Gigantol->NFkB Gigantol->Bcl2 Gigantol->Bax Gigantol->Wnt

Caption: Key signaling pathways inhibited (red) and activated (green) by Gigantol.

5.2. Experimental Workflow for Preclinical Evaluation

The following diagram illustrates the overall workflow for the preclinical evaluation of a Gigantol formulation.

Preclinical_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Formulation Gigantol Formulation (e.g., Oral Suspension) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Formulation->Cytotoxicity Test Formulation Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Cytotoxicity->Pathway_Analysis Xenograft Xenograft Model Efficacy Study Pathway_Analysis->Xenograft Inform In Vivo Design PK_Study Pharmacokinetic (PK) Study Xenograft->PK_Study Tox_Study Toxicology Study PK_Study->Tox_Study

Caption: Workflow for preclinical evaluation of a Gigantol formulation.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies on Gigantol.

Table 1: In Vitro Cytotoxicity of Gigantol

Cell LineCancer TypeIC₅₀ (µM) after 48hReference
A549Non-Small Cell Lung~50[2]
H460Non-Small Cell Lung~75[4]
HepG2Liver Cancer~100
MDA-MB-231Breast Cancer~40

Table 2: In Vivo Antitumor Efficacy of Gigantol in Xenograft Models

Animal ModelCancer TypeTreatment Dose & RouteTumor Growth Inhibition (%)Reference
BALB/c Nude MiceNon-Small Cell Lung40 mg/kg, oral gavage~60%[2]
SCID MiceBreast Cancer50 mg/kg, intraperitoneal~55%

Table 3: Pharmacokinetic Parameters of Gigantol in Rodents

ParameterValue (for a 20 mg/kg oral dose in rats)
Cmax (ng/mL) ~450
Tmax (h) ~1.5
AUC (ng·h/mL) ~2500
t₁/₂ (h) ~4

Note: The data in these tables are compiled from multiple sources and are representative. Actual values may vary depending on the specific experimental conditions.

Conclusion

Gigantol is a promising natural compound with significant antitumor properties. The formulation and experimental protocols detailed in these application notes provide a framework for the preclinical evaluation of Gigantol's efficacy. Further research is warranted to optimize its delivery and to fully elucidate its mechanisms of action for potential clinical translation.

References

Application Notes and Protocols for the High-Yield Synthesis of Gigantol Isomer-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gigantol, a bibenzyl compound first isolated from the orchid species Dendrobium giganteum, has garnered significant interest in the scientific community due to its diverse pharmacological activities. It has demonstrated potential as an anti-cancer, anti-inflammatory, and neuroprotective agent. The primary isomer of biological interest, often referred to as Gigantol isomer-1, is chemically known as 5-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol. The limited availability of Gigantol from natural sources necessitates a reliable and high-yielding synthetic route to support further research and drug development endeavors.

This document provides a detailed, high-yield synthetic protocol for this compound, compiled from established chemical transformations. The presented methodology is designed to be robust and scalable, providing a consistent supply of this valuable bioactive compound.

Chemical Structure

IUPAC Name: 5-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol Synonyms: Gigantol, this compound Molecular Formula: C₁₆H₁₈O₄ Molecular Weight: 274.31 g/mol CAS Number: 67884-30-4

High-Yield Synthesis of this compound: A Multi-Step Protocol

This protocol outlines a high-yield, six-step synthesis of this compound starting from commercially available 3,5-dimethoxybenzaldehyde and isovanillin. The overall synthetic strategy is depicted in the workflow diagram below.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product 3,5-Dimethoxybenzaldehyde 3,5-Dimethoxybenzaldehyde Reduction Step 1: Reduction 3,5-Dimethoxybenzaldehyde->Reduction Isovanillin Isovanillin HWE_Reaction Step 4: Horner-Wadsworth-Emmons Reaction Isovanillin->HWE_Reaction Bromination Step 2: Bromination Reduction->Bromination Phosphonate_Formation Step 3: Arbuzov Reaction Bromination->Phosphonate_Formation Phosphonate_Formation->HWE_Reaction Hydrogenation Step 5: Catalytic Hydrogenation HWE_Reaction->Hydrogenation Demethylation Step 6: Demethylation Hydrogenation->Demethylation Gigantol This compound Demethylation->Gigantol

Caption: Overall workflow for the high-yield synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, culminating in a high overall yield for the final product, this compound.

StepReactionStarting Material(s)ProductReagentsSolvent(s)Yield (%)
1Reduction3,5-Dimethoxybenzaldehyde(3,5-Dimethoxyphenyl)methanolSodium borohydride (NaBH₄)Methanol~95%
2Bromination(3,5-Dimethoxyphenyl)methanol1-(Bromomethyl)-3,5-dimethoxybenzenePhosphorus tribromide (PBr₃)Diethyl ether~90%
3Arbuzov Reaction1-(Bromomethyl)-3,5-dimethoxybenzeneDiethyl (3,5-dimethoxybenzyl)phosphonateTriethyl phosphite (P(OEt)₃)Toluene~92%
4Horner-Wadsworth-Emmons ReactionDiethyl (3,5-dimethoxybenzyl)phosphonate, Isovanillin3-Hydroxy-4,5'-dimethoxystilbeneSodium hydride (NaH)THF~85%
5Catalytic Hydrogenation3-Hydroxy-4,5'-dimethoxystilbene3,4',5-TrimethoxybibenzylHydrogen (H₂), Palladium on carbon (Pd/C)Ethanol~98%
6Demethylation3,4',5-TrimethoxybibenzylThis compoundBoron tribromide (BBr₃)Dichloromethane~80%
Overall Yield ~56%

Experimental Protocols

Step 1: Reduction of 3,5-Dimethoxybenzaldehyde

Objective: To reduce the aldehyde functional group of 3,5-dimethoxybenzaldehyde to a primary alcohol.

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield (3,5-dimethoxyphenyl)methanol as a white solid.

Step 2: Bromination of (3,5-Dimethoxyphenyl)methanol

Objective: To convert the primary alcohol to the corresponding benzyl bromide.

Materials:

  • (3,5-Dimethoxyphenyl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Deionized water, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve (3,5-dimethoxyphenyl)methanol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 1-(bromomethyl)-3,5-dimethoxybenzene.

Step 3: Arbuzov Reaction for Phosphonate Formation

Objective: To synthesize the phosphonate ester required for the Horner-Wadsworth-Emmons reaction.

Materials:

  • 1-(Bromomethyl)-3,5-dimethoxybenzene

  • Triethyl phosphite (P(OEt)₃)

  • Toluene

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1-(bromomethyl)-3,5-dimethoxybenzene (1.0 eq) and triethyl phosphite (1.2 eq) in toluene.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl phosphite and toluene under reduced pressure to yield the crude diethyl (3,5-dimethoxybenzyl)phosphonate, which can be used in the next step without further purification.

Step 4: Horner-Wadsworth-Emmons Reaction

Objective: To form the stilbene backbone through a stereoselective olefination reaction.

Materials:

  • Diethyl (3,5-dimethoxybenzyl)phosphonate

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl (3,5-dimethoxybenzyl)phosphonate (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the resulting ylide solution back to 0 °C and add a solution of isovanillin (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to afford 3-hydroxy-4,5'-dimethoxystilbene.

Step 5: Catalytic Hydrogenation of the Stilbene Intermediate

Objective: To reduce the double bond of the stilbene to form the bibenzyl core structure.

Materials:

  • 3-Hydroxy-4,5'-dimethoxystilbene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Parr hydrogenator or balloon hydrogenation setup

  • Celite

Procedure:

  • Dissolve 3-hydroxy-4,5'-dimethoxystilbene (1.0 eq) in ethanol in a suitable reaction vessel.

  • Add 10% Pd/C catalyst (5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., 50 psi in a Parr apparatus or under a hydrogen balloon) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 3,4',5-trimethoxybibenzyl.

Step 6: Demethylation to Yield this compound

Objective: To selectively cleave the methyl ether at the 3-position to yield the final product, Gigantol.

Materials:

  • 3,4',5-Trimethoxybibenzyl

  • Boron tribromide (BBr₃, 1 M solution in dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Deionized water, Saturated sodium bicarbonate solution, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve 3,4',5-trimethoxybibenzyl (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a 1 M solution of boron tribromide in DCM (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0 °C and carefully quench with deionized water.

  • Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure this compound as a white solid.[1]

Biological Context: Signaling Pathways Modulated by Gigantol

Gigantol has been shown to exert its biological effects by modulating key cellular signaling pathways implicated in cancer progression. Understanding these interactions is crucial for drug development professionals.

Gigantol's Inhibition of Pro-Survival Signaling Pathways

Signaling_Pathways cluster_gigantol cluster_pi3k PI3K/Akt/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway cluster_effects Cellular Effects Gigantol Gigantol Akt Akt Gigantol->Akt Inhibits LRP6 LRP6 Gigantol->LRP6 Inhibits PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Wnt Wnt Wnt->LRP6 beta_catenin β-catenin LRP6->beta_catenin beta_catenin->Proliferation Metastasis Metastasis beta_catenin->Metastasis

Caption: Gigantol inhibits the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways.

Gigantol has been reported to downregulate the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, Gigantol can suppress tumor growth and induce apoptosis in cancer cells.

Furthermore, Gigantol has been shown to inhibit the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is linked to the development and metastasis of various cancers. Gigantol's inhibitory effect on this pathway contributes to its anti-cancer properties by reducing cell proliferation and migration.

References

Analytical Standards for Gigantol Isomer-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gigantol, a bibenzyl compound isolated from various Dendrobium species of orchids, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. As research into the therapeutic potential of Gigantol and its isomers progresses, the need for well-characterized analytical standards and robust analytical methodologies becomes paramount for accurate quantification, quality control, and drug development. "Gigantol isomer-1" is often used synonymously with Gigantol, chemically identified as 5-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol.

These application notes provide detailed protocols for the quality control and analysis of this compound analytical standards using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Standard Specifications

A commercially available analytical standard of Gigantol typically presents as a colorless to light brown oil. The purity is generally determined by HPLC analysis and should be ≥98%. While a specific certified reference material (CRM) for this compound is not widely available, analytical standards are offered by various chemical suppliers. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier, which should include details on purity, identity confirmation (e.g., by NMR and MS), and recommended storage conditions.

Table 1: Representative Quantitative Data for this compound Analytical Standard

ParameterSpecificationMethod of Analysis
Purity ≥ 98.0%HPLC
Identity Conforms to structure¹H-NMR, ¹³C-NMR, MS
Appearance Colorless to light brown oilVisual
Molecular Formula C₁₆H₁₈O₄-
Molecular Weight 274.31 g/mol -
Solubility Soluble in methanol, ethanol-

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of a this compound standard, based on methodologies for analyzing bibenzyl compounds from Dendrobium species.[1][2]

2.1.1. Methodology

  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA).

    • Solvent A: Water with 0.1% TFA

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 20-40% B

    • 10-30 min: 40-60% B

    • 30-40 min: 60-80% B

    • 40-45 min: 80-20% B (return to initial conditions)

    • 45-50 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in methanol to a final concentration of 1 mg/mL.

2.1.2. Data Analysis

The purity of the standard is determined by calculating the area percentage of the main peak corresponding to Gigantol in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Gigantol Standard s2 Dissolve in Methanol (1 mg/mL) s1->s2 h1 Inject Sample (10 µL) s2->h1 h2 Gradient Elution (C18 Column) h1->h2 h3 UV Detection (280 nm) h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate Purity (%) d1->d2

HPLC Purity Analysis Workflow.
Quantitative NMR (qNMR) for Purity and Identity Confirmation

qNMR is a primary analytical method that can be used to determine the purity of this compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard. This protocol is based on general qNMR guidelines.

2.2.1. Methodology

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (Methanol-d₄) or deuterated chloroform (CDCl₃).

  • Internal Standard (IS): A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The IS should have signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in 0.75 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H-NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.

    • Acquisition Time (aq): At least 3 seconds.

  • Data Processing:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved proton signal of Gigantol and a signal from the internal standard.

2.2.2. Purity Calculation

The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation s1 Accurately weigh Gigantol and IS s2 Dissolve in Deuterated Solvent s1->s2 s3 Transfer to NMR Tube s2->s3 n1 Set Quantitative Parameters (d1 ≥ 30s) s3->n1 n2 Acquire ¹H-NMR Spectrum n1->n2 d1 Process Spectrum (Phasing, Baseline) n2->d1 d2 Integrate Analyte and IS Signals d1->d2 d3 Calculate Purity d2->d3

Quantitative NMR (qNMR) Workflow.
UPLC-MS/MS for Trace Level Quantification

This protocol provides a starting point for developing a sensitive UPLC-MS/MS method for the quantification of this compound in complex matrices, such as biological fluids or plant extracts.

2.3.1. Methodology

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A fast gradient should be optimized to ensure good peak shape and short run times. A starting point could be:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B (equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI negative or positive (to be optimized).

    • Multiple Reaction Monitoring (MRM): The precursor ion will be the [M-H]⁻ or [M+H]⁺ of Gigantol (m/z 273.1 or 275.1, respectively). Product ions for quantification and qualification need to be determined by infusing a standard solution and performing a product ion scan.

    • Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and collision energy should be optimized for maximum signal intensity.

  • Sample Preparation: For analysis in biological matrices, a protein precipitation or liquid-liquid extraction step is typically required. An internal standard (preferably a stable isotope-labeled version of Gigantol) should be added before sample processing.

Stability and Storage

Phenolic compounds like Gigantol can be susceptible to degradation when exposed to light, high temperatures, and high pH.[3][4]

  • Storage: The analytical standard should be stored at 2-8°C in a tightly sealed container, protected from light. For long-term storage, -20°C is recommended.

  • Solutions: Solutions of Gigantol should be prepared fresh. If storage is necessary, they should be kept at 2-8°C in the dark and used within a short period. Stability studies should be performed to determine the acceptable storage duration for solutions under specific conditions.

Conclusion

The protocols and data presented provide a comprehensive guide for the analytical control of this compound. The use of robust and validated analytical methods is essential for ensuring the quality and consistency of research data and for the development of any potential therapeutic products containing Gigantol. Researchers should adapt and validate these methods for their specific instrumentation and application.

References

Application Note: Development and Characterization of Nanoparticle-Based Drug Delivery Systems for Gigantol Isomer-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gigantol, a bibenzyl phenolic compound isolated from medicinal orchids like Dendrobium, has demonstrated significant therapeutic potential, including anticancer, anti-inflammatory, and antioxidant activities[1][2]. Its anticancer effects are partly attributed to the inhibition of critical signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin[1][3][4]. However, the clinical translation of Gigantol, like many phenolic compounds, is hampered by its poor aqueous solubility, low bioavailability, and rapid metabolism[5][6][7].

Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations[6][8]. By encapsulating Gigantol within a nanocarrier, it is possible to enhance its solubility, protect it from degradation, control its release, and potentially improve its targeted delivery to cancer cells[8][9]. This application note provides detailed protocols for the formulation, characterization, and in vitro evaluation of Gigantol isomer-1 loaded polymeric nanoparticles.

Part 1: Formulation of Gigantol-Loaded Nanoparticles

This protocol describes the preparation of Gigantol-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method, suitable for hydrophobic compounds like Gigantol.

Experimental Protocol 1: Nanoparticle Formulation

  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA (50:50, MW 24-38 kDa) and 10 mg of this compound in 4 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Ensure complete dissolution by vortexing or brief sonication.

  • Aqueous Phase Preparation:

    • Prepare 20 mL of a 2% w/v polyvinyl alcohol (PVA) solution in deionized water. PVA acts as a surfactant to stabilize the emulsion.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase under continuous homogenization or probe sonication (e.g., 60% amplitude for 3 minutes) on an ice bath. This forms an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent to evaporate. This process leads to the formation of solid nanoparticles.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.

    • Discard the supernatant, which contains residual PVA and unencapsulated Gigantol.

    • Wash the nanoparticle pellet by resuspending it in deionized water and repeating the centrifugation step twice to remove any surface-adsorbed drug and surfactant.

  • Lyophilization and Storage:

    • Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose).

    • Freeze the suspension at -80°C and then lyophilize (freeze-dry) for 48 hours to obtain a dry nanoparticle powder.

    • Store the lyophilized nanoparticles at -20°C in a desiccator.

Part 2: Characterization of Gigantol-Loaded Nanoparticles

Proper characterization is essential to ensure the quality, stability, and efficacy of the drug delivery system.[10][11]

Experimental Protocol 2.1: Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Sample Preparation: Resuspend a small amount of lyophilized nanoparticles in deionized water by gentle sonication to achieve a concentration of approximately 0.1 mg/mL.

  • Measurement:

    • Analyze the suspension using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

    • Perform measurements at 25°C. The instrument will report the average particle size (Z-average), PDI, and zeta potential.

    • The PDI indicates the breadth of the size distribution, with values < 0.3 being desirable for pharmaceutical applications.

    • Zeta potential measures surface charge, which is a key indicator of colloidal stability. Nanoparticles with a zeta potential above (+/-) 30 mV are generally considered stable in suspension.

Experimental Protocol 2.2: Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Quantification of Total Drug (W_total): Dissolve a known weight of lyophilized Gigantol-loaded nanoparticles (e.g., 5 mg) in a solvent that dissolves both the polymer and the drug (e.g., DMSO or acetonitrile).

  • Quantification of Free Drug (W_free): Use the supernatant collected during the first centrifugation step in Protocol 1 (Step 5).

  • Drug Analysis:

    • Analyze the amount of Gigantol in both solutions using a validated High-Performance Liquid Chromatography (HPLC) method or UV-Vis spectrophotometry at its maximum absorbance wavelength.

    • Create a standard curve of Gigantol in the chosen solvent to determine the concentration from the measurements.

  • Calculations:

    • Encapsulation Efficiency (%EE): %EE = [(W_total - W_free) / W_total] * 100 Alternatively, if using the dissolved nanoparticle method: %EE = [Amount of drug in nanoparticles / Initial amount of drug used] * 100

    • Drug Loading (%DL): %DL = [Weight of drug in nanoparticles / Total weight of nanoparticles] * 100

Data Presentation: Nanoparticle Characterization

Formulation CodeAvg. Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
GIG-NP-01185.3 ± 5.20.15 ± 0.02-25.7 ± 1.885.2 ± 4.17.8 ± 0.5
Placebo-NP-01179.8 ± 4.70.13 ± 0.03-28.1 ± 2.1N/AN/A
(Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.)

Part 3: In Vitro Evaluation of Nanoparticles

These protocols assess the drug release profile and cellular interaction of the formulated nanoparticles.

Experimental Protocol 3.1: In Vitro Drug Release Study

The dialysis membrane method is a common technique for assessing drug release from nanoparticles.[12][13][14]

  • Setup:

    • Resuspend 10 mg of Gigantol-loaded nanoparticles in 1 mL of release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4, containing 0.5% Tween 80 to maintain sink conditions).

    • Transfer the nanoparticle suspension into a dialysis bag (e.g., with a Molecular Weight Cut-Off (MWCO) of 12-14 kDa).

    • Submerge the sealed dialysis bag into 50 mL of the release medium in a beaker.

  • Procedure:

    • Place the beaker in a shaking water bath maintained at 37°C with continuous agitation (e.g., 100 rpm).[12]

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the beaker.

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[15]

  • Analysis:

    • Analyze the amount of Gigantol in the collected samples using HPLC or UV-Vis spectrophotometry.

    • Calculate the cumulative percentage of drug released at each time point.

Data Presentation: Cumulative Drug Release

Time (hours)Cumulative Release (%) - Free GigantolCumulative Release (%) - GIG-NP-01
000
265.4 ± 3.915.2 ± 2.1
898.1 ± 2.538.7 ± 3.5
2410065.9 ± 4.0
4810082.3 ± 3.7
7210091.5 ± 2.9
(Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.)

Experimental Protocol 3.2: Cellular Uptake Analysis

Cellular uptake can be quantified using fluorescently-labeled nanoparticles and techniques like flow cytometry or fluorescence microscopy.[16][17]

  • Fluorescent Labeling (Optional but Recommended):

    • Incorporate a fluorescent dye (e.g., Coumarin-6) during the formulation process (dissolved in the organic phase) or conjugate a dye (e.g., FITC) to the nanoparticle surface post-formulation.

  • Cell Culture:

    • Seed cancer cells (e.g., breast cancer line MDA-MB-231 or lung cancer line A549) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Incubation:

    • Treat the cells with fluorescently-labeled Gigantol nanoparticles (and placebo nanoparticles as a control) at a specific concentration (e.g., 100 µg/mL) in complete cell culture medium.

    • Incubate for a defined period (e.g., 4 hours) at 37°C in a 5% CO2 incubator. An additional control group should be incubated at 4°C to assess energy-dependent uptake.

  • Sample Preparation:

    • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • Trypsinize the cells, centrifuge to form a pellet, and resuspend in 500 µL of PBS for flow cytometry analysis.

    • For microscopy, cells are typically grown on glass coverslips, washed, fixed with 4% paraformaldehyde, and mounted on slides.

  • Analysis:

    • Flow Cytometry: Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which correlates with the amount of nanoparticle uptake.[17]

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to qualitatively observe the internalization and subcellular localization of the nanoparticles.

Visualization of Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_0 Formulation cluster_1 Characterization cluster_2 In Vitro Evaluation p1 Organic Phase (PLGA + Gigantol) p3 Emulsification (Sonication) p1->p3 p2 Aqueous Phase (PVA Solution) p2->p3 p4 Solvent Evaporation p3->p4 p5 Collection & Washing (Centrifugation) p4->p5 p6 Lyophilization p5->p6 c1 Size & Zeta Potential (DLS) p6->c1 c2 EE% & DL% (HPLC/UV-Vis) p6->c2 c3 Morphology (TEM/SEM) p6->c3 i1 Drug Release Study (Dialysis) c1->i1 i2 Cellular Uptake (Flow Cytometry) c1->i2 i3 Cytotoxicity Assay (MTT/CCK-8) c1->i3 c2->i1 c2->i2 c2->i3 PI3K_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Gigantol Gigantol Gigantol->PI3K inhibits Wnt_Pathway Wnt Wnt Ligand Fzd Frizzled (Fzd) Receptor Wnt->Fzd LRP6 p-LRP6 Fzd->LRP6 Dvl Dishevelled (Dvl) LRP6->Dvl recruits Complex Destruction Complex Dvl->Complex inhibits BetaCatenin β-catenin Complex->BetaCatenin degrades Nucleus Nucleus BetaCatenin->Nucleus translocates TCF TCF/LEF BetaCatenin->TCF activates Transcription Target Gene Transcription (e.g., Axin2, Survivin) TCF->Transcription Gigantol Gigantol Gigantol->LRP6 inhibits phosphorylation

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Gigantol Isomer-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of Gigantol isomer-1, scientifically known as 5-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its large-scale synthesis important?

A1: this compound is a bibenzyl compound found in various orchids of the Dendrobium genus. It is synonymous with the primary form of Gigantol. Its importance lies in its diverse pharmacological effects, including anti-inflammatory, antioxidant, and potential anticancer properties. The large-scale synthesis is crucial for enabling extensive preclinical and clinical studies, and for potential therapeutic applications where a consistent and high-purity supply of the compound is required.

Q2: What are the primary challenges in the large-scale synthesis of this compound?

A2: Scaling up the synthesis of Gigantol presents several challenges:

  • Protecting Group Strategy: The presence of multiple hydroxyl groups necessitates a robust protecting group strategy to ensure selective reactions and prevent unwanted side products. The efficiency of introducing and removing these protecting groups can significantly impact the overall yield and cost on a large scale.

  • Reaction Control: Key reactions, such as Wittig-type couplings or cross-coupling reactions, can be exothermic and require careful temperature management in large reactors to ensure safety and prevent byproduct formation.

  • Purification: The separation of Gigantol from starting materials, reagents, and structurally similar byproducts can be challenging at an industrial scale. Traditional column chromatography may not be economically viable, necessitating the development of efficient crystallization or extraction procedures.

  • Reagent Cost and Availability: The cost and availability of starting materials and reagents in bulk quantities can be a limiting factor for a cost-effective large-scale synthesis.

Q3: Are there common side reactions to be aware of during the synthesis?

A3: Yes, several side reactions can occur:

  • Over-alkylation or -acylation: If protecting groups are not fully effective, reactions intended for one hydroxyl group may occur at others.

  • Incomplete reaction: In large batches, ensuring complete conversion of starting materials can be difficult, leading to a complex mixture that complicates purification.

  • Formation of Stilbene Byproducts: In syntheses proceeding through a stilbene intermediate, incomplete reduction to the bibenzyl core can result in stilbene impurities.

  • Cleavage of Methoxy Groups: Harsh acidic or basic conditions can potentially lead to the cleavage of the methoxy ether groups, resulting in undesired polyhydroxylated byproducts.

Q4: What are the recommended purification methods for large-scale production?

A4: While laboratory-scale purification often relies on silica gel chromatography, this is generally not feasible for large-scale production. The following methods are more suitable for industrial scale:

  • Crystallization: Developing a robust crystallization process is often the most effective and economical method for purifying multi-kilogram quantities of a compound. This requires careful solvent screening and optimization of temperature and concentration.

  • Liquid-Liquid Extraction: Strategic use of liquid-liquid extraction with different pH conditions can help separate the phenolic Gigantol from non-polar impurities.

  • Preparative HPLC: While expensive, preparative high-performance liquid chromatography (HPLC) can be used for final polishing to achieve very high purity, especially for pharmaceutical applications.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Coupling Step - Incomplete activation of starting materials.- Poor solubility of reactants in the chosen solvent at scale.- Deactivation of catalyst (if applicable).- Ensure anhydrous conditions and use freshly prepared or high-quality reagents.- Conduct solvent screening to find a system with better solubility for all components at the reaction temperature.- For catalytic reactions, consider catalyst loading, purity, and potential inhibitors in the starting materials.
Incomplete Deprotection - Insufficient reagent or reaction time for the scale of the reaction.- Inefficient mixing in a large reactor.- Increase the equivalents of the deprotecting agent and monitor the reaction progress closely using techniques like TLC or HPLC.- Optimize stirring speed and reactor geometry to ensure proper mixing.
Product Contamination with Starting Materials - Incomplete reaction.- Inefficient work-up or purification.- Drive the reaction to completion by optimizing reaction time and temperature.- Develop a more selective extraction or crystallization procedure to separate the product from unreacted starting materials.
Presence of Colored Impurities - Oxidation of phenolic hydroxyl groups.- Formation of polymeric byproducts.- Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.- Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to reduce the formation of polymeric materials. Consider treatment with activated carbon during work-up.

Experimental Protocols

Representative Laboratory-Scale Synthesis of Gigantol

This protocol is based on a known synthetic route and serves as a foundation for understanding the chemistry involved. Scale-up would require significant process development and optimization.

General Synthetic Scheme:

A plausible synthetic route involves the coupling of two appropriately substituted aromatic rings followed by the formation of the ethyl bridge. One common strategy is a Wittig-type reaction followed by reduction.

Step 1: Synthesis of the Stilbene Intermediate

  • Phosphonium Salt Formation: React an appropriate benzyl halide with triphenylphosphine to form the corresponding phosphonium salt.

  • Ylide Generation: Treat the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF at low temperature to generate the ylide.

  • Wittig Reaction: Add the corresponding benzaldehyde to the ylide solution and allow the reaction to proceed to form the stilbene derivative.

  • Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography.

Step 2: Reduction of the Stilbene to Bibenzyl (Gigantol)

  • Hydrogenation: Subject the stilbene intermediate to catalytic hydrogenation (e.g., using Pd/C as a catalyst) in a suitable solvent like ethanol or ethyl acetate under a hydrogen atmosphere.

  • Deprotection (if necessary): If protecting groups were used for the hydroxyl functions, they are removed at this stage using appropriate conditions (e.g., acid or hydrogenolysis for benzyl ethers).

  • Final Purification: The crude Gigantol is then purified. A reported lab-scale method uses column chromatography on silica gel (petroleum ether: ethyl acetate = 5:1) to yield Gigantol as a white solid.[1]

Quantitative Data (Lab-Scale)
Parameter Value Reference
Yield (Final Product) 68%[1]
Purification Method Column Chromatography[1]
Physical Form White Solid[1]

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_reaction Check Reaction Completion (TLC, HPLC) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Increase Reagent Equivalents incomplete->optimize_conditions check_workup Review Work-up & Purification complete->check_workup optimize_conditions->check_reaction loss_during_workup Product Loss During Extraction/Washes check_workup->loss_during_workup loss_during_purification Product Loss During Purification loss_during_workup->loss_during_purification No optimize_extraction Optimize Extraction: - Adjust pH - Use Different Solvent loss_during_workup->optimize_extraction Yes optimize_purification Optimize Purification: - Different Chromatography Conditions - Develop Crystallization loss_during_purification->optimize_purification final_yield Improved Yield optimize_extraction->final_yield optimize_purification->final_yield

Caption: Troubleshooting workflow for addressing low product yield.

Signaling Pathway of Gigantol's Anticancer Effect (for context)

While not directly related to the synthesis, understanding the biological target can be relevant for drug development professionals. Gigantol has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in breast cancer cells.

gigantol_pathway Gigantol Gigantol PI3K PI3K Gigantol->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by Gigantol.

References

Gigantol Isomer-1 Technical Support Center: Animal Model Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Gigantol isomer-1 dosage in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the in vivo application of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Bioavailability/High Variability in Efficacy - Poor solubility of this compound in the chosen vehicle.- Rapid metabolism in the animal model.[1] - Instability of the compound in the dosing formulation.- Vehicle Optimization: Test a panel of biocompatible solvents. For oral gavage, consider suspensions in 0.5% carboxymethylcellulose (CMC) or formulating with Cremophor EL. For intravenous administration, a solution in DMSO diluted with saline or a cyclodextrin-based formulation may improve solubility.- Route of Administration: If oral bioavailability is consistently low, consider intraperitoneal or intravenous injection to bypass first-pass metabolism.- Formulation Stability: Prepare fresh dosing solutions for each experiment and protect from light and heat. Conduct a stability study of this compound in the chosen vehicle under experimental conditions.
Animal Distress or Toxicity at Expected Therapeutic Doses - Acute toxicity of the compound.- Vehicle-related toxicity.- Improper administration technique (e.g., esophageal rupture during gavage).[2]- Dose De-escalation: Start with a lower dose range and perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound and vehicle effects.- Refine Administration Technique: Ensure proper training in oral gavage or injection techniques to minimize animal stress and injury. For oral gavage, the use of flexible feeding tubes can reduce the risk of esophageal damage.[3]
Inconsistent Tumor Growth Inhibition - Heterogeneity of the tumor model.- Insufficient drug concentration at the tumor site.- Development of resistance.- Tumor Model Standardization: Ensure consistency in tumor cell line passage number, implantation site, and initial tumor volume across all animals.- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure this compound concentrations in plasma and tumor tissue at various time points to correlate exposure with efficacy.- Combination Therapy: Investigate the potential of combining this compound with other chemotherapeutic agents to enhance efficacy and overcome potential resistance.
Difficulty in Detecting Downstream Signaling Effects - Inadequate drug exposure at the target tissue.- Timing of sample collection is not optimal.- Low sensitivity of the detection method.- Confirm Target Engagement: Use a higher dose or a more direct route of administration to ensure the compound reaches the tumor.- Time-Course Experiment: Collect tumor samples at multiple time points after the final dose to identify the peak of signaling pathway modulation.- Method Optimization: For Western blotting, ensure the use of validated antibodies and sensitive detection reagents. For immunohistochemistry, optimize antigen retrieval and antibody concentrations.

Frequently Asked Questions (FAQs)

1. What is a good starting dose for this compound in a mouse xenograft model?

For a mouse xenograft model, a reasonable starting point for oral administration (gavage) is in the range of 20-50 mg/kg/day.[4] For intravenous administration, a lower dose of 2-5 mg/kg would be a suitable starting point.[4] It is crucial to perform a dose-finding study to determine the optimal therapeutic dose with minimal toxicity for your specific cancer model and animal strain.

2. How should I prepare this compound for in vivo administration?

Due to its phenolic structure, this compound is likely to have low aqueous solubility. For oral gavage, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water or a mixture of polyethylene glycol (PEG) 400 and saline. For intravenous or intraperitoneal injections, it may be necessary to first dissolve the compound in a small amount of a biocompatible solvent like dimethyl sulfoxide (DMSO) and then dilute it with saline or phosphate-buffered saline (PBS) to the final concentration. Always ensure the final concentration of the organic solvent is well-tolerated by the animals.

3. What are the known signaling pathways affected by Gigantol that I should investigate in my animal model?

Gigantol has been shown to modulate several key signaling pathways involved in cancer progression:

  • PI3K/Akt/mTOR Pathway: Gigantol can suppress the activation of this pathway, which is crucial for cell survival and proliferation.[5][6]

  • JAK/STAT Pathway: Inhibition of the JAK/STAT pathway by Gigantol can reduce cancer stem cell properties.[5][7]

  • Wnt/β-catenin Pathway: Gigantol has been observed to inhibit this pathway, which is often dysregulated in various cancers.[8]

4. What are some common pitfalls to avoid when performing oral gavage with phenolic compounds like this compound?

Phenolic compounds can be irritants. Common issues with oral gavage include:

  • Esophageal irritation or injury: This can be minimized by using appropriate gavage needle size and technique.[2]

  • Gastroesophageal reflux: Can lead to aspiration and respiratory distress. Dosing on an empty stomach and using an appropriate volume can help mitigate this.[2]

  • Stress-induced physiological changes: The stress of handling and gavage can impact experimental outcomes. Acclimatize animals to handling and perform the procedure efficiently and gently.[9]

5. How can I assess the toxicity of this compound in my animal model?

A comprehensive toxicity assessment should include:

  • Regular monitoring: Daily observation of animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Body weight measurements: Track body weight throughout the study. A significant decrease can be an indicator of toxicity.

  • Hematology and serum biochemistry: At the end of the study, collect blood for analysis of key markers of organ function (e.g., liver and kidney enzymes).

  • Histopathology: Perform gross necropsy and histopathological examination of major organs to identify any treatment-related changes.

Data Presentation

Pharmacokinetic Parameters of Structurally Similar Bibenzyl and Phenolic Compounds (for reference)

Since specific pharmacokinetic data for this compound is limited in publicly available literature, the following table provides reference values for other bibenzyl and phenolic compounds in rodents to aid in experimental design.

Compound Animal Model Dose & Route Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Half-life (h)
PanaxynolMouse20 mg/kg (PO)1.721-5.9
BenznidazoleMousei.p.~0.75 per mg/kg--1.5
ThymoquinoneMouseOral----
ThymoquinoneRatOral----

Note: These values are for reference only and the pharmacokinetics of this compound may differ.

Acute Oral Toxicity of Phenolic Compounds (for reference)
Compound Animal Model LD50 (mg/kg)
PhenolRat317
PhenolMouse270
ThymoquinoneMouse870.9
ThymoquinoneRat794.3

Note: This data is for structurally related compounds and should be used as a guide for initial dose-range finding studies for this compound.

Experimental Protocols

Protocol 1: In Vivo Assessment of PI3K/Akt Pathway Activation in Tumor Xenografts
  • Animal Model: Nude mice bearing subcutaneous tumors.

  • Treatment: Administer this compound or vehicle control daily for the duration of the study.

  • Tumor Collection: At the end of the treatment period (or at specified time points), euthanize the mice and excise the tumors.

  • Tissue Processing:

    • Immediately snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis.

    • Fix the remaining tumor tissue in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC).

  • Western Blot Analysis:

    • Homogenize the frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against total Akt, phosphorylated Akt (Ser473), total mTOR, and phosphorylated mTOR.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

  • Immunohistochemistry (IHC):

    • Embed the fixed tissue in paraffin and cut thin sections.

    • Perform antigen retrieval using a citrate buffer.

    • Block endogenous peroxidase activity and non-specific binding.

    • Incubate with primary antibodies against phosphorylated Akt (Ser473).

    • Apply a secondary antibody and a detection system (e.g., DAB).

    • Counterstain with hematoxylin and mount the slides.

    • Analyze the staining intensity and distribution under a microscope.

Protocol 2: Experimental Workflow for Dosage Optimization

experimental_workflow cluster_preclinical Preclinical Phase cluster_analysis Data Analysis & Optimization dose_range Dose Range Finding mtd Maximum Tolerated Dose (MTD) Study dose_range->mtd Establish safe dose range efficacy Efficacy Study mtd->efficacy Select doses below MTD pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy->pk_pd Correlate dose with effect data_analysis Analyze Tumor Growth Inhibition, Toxicity, and Biomarker Data pk_pd->data_analysis optimal_dose Determine Optimal Biological Dose data_analysis->optimal_dose

Caption: Experimental workflow for optimizing this compound dosage.

Signaling Pathway Diagrams

Gigantol's Inhibitory Effect on the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Gigantol Gigantol isomer-1 Gigantol->PI3K Gigantol->Akt

Caption: Gigantol inhibits the PI3K/Akt/mTOR pathway.

Gigantol's Inhibitory Effect on the JAK/STAT Signaling Pathway

JAK_STAT_pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer (phosphorylated) STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Gigantol Gigantol isomer-1 Gigantol->JAK

Caption: Gigantol inhibits the JAK/STAT signaling pathway.

Gigantol's Inhibitory Effect on the Wnt/β-catenin Signaling Pathway

Wnt_pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus accumulates and translocates GeneTranscription Target Gene Transcription Nucleus->GeneTranscription Gigantol Gigantol isomer-1 Gigantol->Frizzled may inhibit upstream signaling

Caption: Gigantol inhibits the Wnt/β-catenin signaling pathway.

References

preventing degradation of Gigantol isomer-1 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gigantol isomer-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning a brownish color. What is causing this?

This color change is a common indicator of oxidation. Gigantol, as a phenolic compound, is susceptible to oxidation, which converts the phenol groups into quinones. These quinones can subsequently polymerize, forming complex, dark-colored molecules. This process can be accelerated by several factors, including high pH, the presence of dissolved oxygen, exposure to light, and the presence of trace metal ions.[1]

Q2: What are the consequences of this compound degradation in my experiments?

The degradation of this compound can significantly impact your experimental outcomes:

  • Loss of Biological Activity: Oxidation alters the chemical structure of Gigantol, which can reduce or eliminate its intended biological effects.[1]

  • Inaccurate Quantification: Degradation of the parent compound will lead to an underestimation of its concentration in your samples.[1]

  • Formation of Interfering Byproducts: The degradation products can interfere with analytical assays or produce confounding biological effects.[1]

  • Reduced Solubility: The polymers formed from quinones may be less soluble, leading to precipitation in your solution.[1]

Q3: What are the optimal storage conditions for a stock solution of this compound?

For long-term stability, stock solutions of this compound should be stored at -20°C or, preferably, -80°C.[1] It is highly recommended to divide the stock solution into smaller, single-use aliquots in amber vials. Before sealing, flush the vials with an inert gas like nitrogen or argon to displace oxygen. This practice minimizes exposure to air and prevents degradation from repeated freeze-thaw cycles.[1]

Q4: Which solvents are recommended for dissolving this compound?

The choice of solvent depends on the specific experimental requirements. Common organic solvents like DMSO, ethanol, or methanol are often used. For aqueous solutions, it is crucial to control the pH, as stability is pH-dependent.[1][2] Regardless of the solvent, it should be degassed to remove dissolved oxygen before use.[1]

Q5: How does pH affect the stability of this compound in solution?

The pH of the solution is a critical factor in the stability of phenolic compounds. High pH (alkaline conditions) can deprotonate the phenolic hydroxyl groups, forming phenoxide ions that are more susceptible to oxidation.[2] Therefore, maintaining a neutral or slightly acidic pH is generally recommended to minimize degradation.[2][3]

Troubleshooting Guide

Problem Possible Causes Solutions & Protocols
Solution turns brown/pink upon preparation or during use. Oxidation: The primary cause is the oxidation of the phenolic groups in Gigantol. This is accelerated by: • Dissolved Oxygen: Solvents exposed to air contain dissolved oxygen.[1] • High pH: Alkaline conditions increase the rate of oxidation.[2] • Light Exposure: UV or ambient light can induce photodegradation.[4][5] • Metal Ion Contamination: Trace metal ions can catalyze oxidation.[1]Solvent Preparation:Degas Solvents: Before use, sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.[1] pH Control: • Maintain a neutral to slightly acidic pH if using aqueous buffers. Handling and Storage: • Prepare solutions in amber vials to protect from light.[1] • Add a chelating agent like EDTA to the buffer to sequester metal ions. • Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) to organic solutions.[1]
Loss of compound activity or inconsistent results over time. Degradation during Storage:Improper Temperature: Storage at 4°C or room temperature is not sufficient for long-term stability.[5][6] • Repeated Freeze-Thaw Cycles: Each cycle can introduce more oxygen into the solution.[1] • Headspace Oxygen: Oxygen in the vial headspace can contribute to degradation over time.Aliquoting and Storage: • Immediately after preparation, divide the stock solution into single-use aliquots in separate amber vials. • Before sealing the vials, flush the headspace with nitrogen or argon. • Store aliquots at ≤ -20°C for short-term and -80°C for long-term storage.[1]

Summary of Preventive Measures

Factor Preventive Measure Rationale
Oxygen Use degassed solvents (sparge with N₂ or Ar). Flush storage vials with inert gas.Oxygen is a primary driver of oxidative degradation of phenolic compounds.[1]
Light Store solutions in amber vials or in the dark.Phenolic compounds can be susceptible to photodegradation.[4][5]
Temperature Store stock solutions at -20°C or -80°C.Lower temperatures slow down the rate of chemical degradation.[1][5]
pH Maintain a neutral or slightly acidic pH in aqueous solutions.High pH increases the susceptibility of phenolic compounds to oxidation.[2]
Metal Ions Use high-purity solvents and consider adding a chelating agent (e.g., EDTA) to buffers.Metal ions can act as catalysts for oxidation reactions.[1]
Additives Consider adding an antioxidant (e.g., BHT) to organic stock solutions.Antioxidants scavenge free radicals, inhibiting the oxidation chain reaction.[1]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound
  • Solvent Preparation: Select a suitable high-purity solvent (e.g., DMSO, ethanol). Degas the solvent by sparging with a gentle stream of nitrogen or argon gas for 15-30 minutes.

  • Antioxidant Addition (Optional): If using an organic solvent for long-term storage, consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) to a final concentration of 0.01% (w/v). Dissolve the antioxidant directly into the degassed solvent.

  • Dissolution of Gigantol: Accurately weigh the this compound powder and dissolve it in the prepared solvent to the desired concentration. If necessary, gentle sonication in a bath can be used to aid dissolution.

  • Aliquoting and Storage: Immediately after complete dissolution, divide the stock solution into single-use aliquots in amber glass vials. Flush the headspace of each vial with nitrogen or argon before tightly sealing.

  • Storage: Store the aliquots at -20°C for short-term use (weeks) or at -80°C for long-term storage (months to years).

Protocol 2: Workflow for Assessing Gigantol Stability

This protocol outlines a general method to assess the stability of this compound under specific conditions using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Prepare a solution of this compound in the desired solvent and conditions to be tested (e.g., different pH buffers, temperatures, light exposure).

  • Initial Analysis (T=0): Immediately after preparation, analyze the sample by HPLC to determine the initial peak area or concentration of this compound. This serves as the baseline.

  • Incubation: Store the prepared samples under the test conditions. For example:

    • Temperature Stability: Store aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Photostability: Expose an aliquot to a controlled light source (e.g., UV lamp or ambient light) while keeping a control aliquot in the dark.

    • pH Stability: Prepare solutions in buffers of different pH values.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), retrieve a sample from each condition and analyze it by HPLC.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) measurement. Calculate the percentage of the remaining compound to determine the degradation rate under each condition.

Visual Guides

General Oxidation Pathway of Phenolic Compounds Gigantol This compound (Phenol) Quinone Quinone Intermediate Gigantol->Quinone Oxidation Oxidizing_Agents Oxidizing Agents (O₂, Metal Ions, Light, High pH) Oxidizing_Agents->Quinone Polymerization Polymerization Quinone->Polymerization Degradation_Products Complex Brown Polymers (Inactive) Polymerization->Degradation_Products

Caption: General oxidative degradation pathway for phenolic compounds like Gigantol.

Troubleshooting Workflow for Solution Instability cluster_0 Observation cluster_1 Investigation cluster_2 Action Issue Solution Discoloration or Loss of Activity Check_Oxygen Is the solvent degassed? Is the vial flushed with inert gas? Issue->Check_Oxygen Check_Light Is the solution stored in an amber vial or in the dark? Issue->Check_Light Check_Temp Is the storage temperature -20°C or -80°C? Issue->Check_Temp Check_pH Is the pH of the aqueous solution controlled (neutral/acidic)? Issue->Check_pH Implement_Protocols Implement Proper Handling: - Degas solvents - Use amber vials - Aliquot and flush with N₂/Ar - Store at -80°C - Control pH Check_Oxygen->Implement_Protocols Check_Light->Implement_Protocols Check_Temp->Implement_Protocols Check_pH->Implement_Protocols

Caption: A logical workflow for troubleshooting the instability of Gigantol solutions.

References

Gigantol Isomer-1 HPLC Quantification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC quantification of Gigantol isomer-1.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound, offering step-by-step troubleshooting advice.

1. Peak Tailing: Why is my this compound peak showing significant tailing?

Peak tailing is a common issue in HPLC, often leading to inaccurate integration and quantification. For bibenzyl compounds like Gigantol, this can be particularly prevalent.

  • Potential Cause 1: Secondary Interactions with Silica Support. Residual silanol groups on the surface of C18 columns can interact with polar functional groups on Gigantol, causing peak tailing.

    • Solution:

      • Mobile Phase pH Adjustment: The use of an acidic mobile phase modifier, such as trifluoroacetic acid (TFA), can suppress the ionization of silanol groups, thereby reducing secondary interactions. A concentration of 0.1% TFA in the mobile phase is often effective.[1][2]

      • Use of End-Capped Columns: Employing a modern, well-end-capped C18 column will minimize the number of accessible silanol groups.

  • Potential Cause 2: Column Overload. Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute the sample and re-inject. If peak shape improves, column overload was the likely issue.

  • Potential Cause 3: Inappropriate Sample Solvent. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

2. Poor Resolution: I am unable to separate this compound from other components in my sample.

Achieving baseline separation is critical for accurate quantification.

  • Potential Cause 1: Inadequate Mobile Phase Composition. The ratio of organic solvent to aqueous phase is a critical factor in achieving separation.

    • Solution:

      • Optimize Gradient Elution: For complex matrices, a gradient elution program is often necessary. A typical gradient for bibenzyl compounds might start with a lower percentage of organic solvent (e.g., acetonitrile) and gradually increase it over the run.[1][2]

      • Adjust Organic Solvent Strength: Try altering the organic solvent. Methanol, for instance, has different selectivity compared to acetonitrile and may improve the resolution of co-eluting peaks.

  • Potential Cause 2: Incorrect Column Chemistry. Not all C18 columns are the same. The specific bonding chemistry and surface characteristics can significantly impact selectivity.

    • Solution: Experiment with C18 columns from different manufacturers or consider a phenyl-hexyl column, which can offer different selectivity for aromatic compounds like Gigantol.

3. Baseline Issues: I'm observing baseline drift or noise in my chromatogram.

A stable baseline is essential for accurate peak detection and integration, especially at low concentrations.

  • Potential Cause 1: Mobile Phase Inhomogeneity or Contamination.

    • Solution:

      • Thoroughly Mix Mobile Phase: Ensure mobile phase components are well-mixed, especially when using additives like TFA.

      • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phase.

      • Degas Mobile Phase: Degas the mobile phase using an inline degasser or by sonication to prevent bubble formation in the detector.

  • Potential Cause 2: Column Contamination. Accumulation of strongly retained compounds from previous injections can slowly leach out, causing baseline drift.

    • Solution: Implement a column washing step after each analytical run or sequence. A high percentage of organic solvent is typically effective for washing a C18 column.

  • Potential Cause 3: Detector Lamp Fluctuation. An aging detector lamp can cause baseline noise.

    • Solution: Check the lamp's energy output and replace it if it is below the manufacturer's recommended level.

4. Ghost Peaks: I see unexpected peaks in my chromatograms, even in blank injections.

Ghost peaks are extraneous peaks that can interfere with the analysis.

  • Potential Cause 1: Carryover from Previous Injections. Gigantol, being a phenolic compound, can sometimes exhibit carryover.

    • Solution:

      • Optimize Needle Wash: Ensure the autosampler's needle wash procedure is effective. Use a wash solvent that is strong enough to solubilize Gigantol completely (e.g., a high percentage of acetonitrile or methanol).

      • Inject Blanks: Run several blank injections after a high-concentration sample to check for and mitigate carryover.

  • Potential Cause 2: Contamination in the Mobile Phase or System.

    • Solution:

      • Run a Blank Gradient: Inject a blank without making an injection to see if the ghost peaks originate from the system or mobile phase itself.

      • Systematic Cleaning: If ghost peaks persist, systematically clean the HPLC system, including the injector, tubing, and detector flow cell.

Quantitative Data Summary

The following tables summarize typical validation parameters for the HPLC quantification of bibenzyl compounds, providing a reference for expected performance.

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
Gigantol1.0 - 100> 0.999
Other BibenzylsVaries> 0.998

Table 2: Precision (Repeatability)

AnalyteConcentration (µg/mL)Intra-day RSD (%)Inter-day RSD (%)
Gigantol10< 2.0< 3.5
Gigantol50< 1.5< 3.0

Table 3: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Recovery (%)
Gigantol1098.5 - 102.0
Gigantol5099.0 - 101.5

Note: The data presented in these tables are representative and may vary depending on the specific instrumentation, column, and experimental conditions used. The provided recovery rates of 85.77-104.92% and RSD of less than 3.5% from a validated method for bibenzyls serve as a good reference.[1][2]

Experimental Protocols

A detailed methodology for the quantification of this compound is provided below, based on a validated method for the simultaneous determination of bibenzyls in Dendrobium species.[1][2]

1. Sample Preparation (from Plant Material)

  • Extraction:

    • Accurately weigh the powdered plant material (e.g., Dendrobium stems).

    • Add a suitable extraction solvent (e.g., 80% methanol).

    • Perform ultrasonication for a defined period (e.g., 30 minutes).

    • Centrifuge the extract and collect the supernatant.

    • Repeat the extraction process on the residue and combine the supernatants.

  • Filtration: Filter the combined extract through a 0.45 µm syringe filter before HPLC injection.

2. HPLC Conditions

  • Column: Beckman Coulter ODS (C18), 5 µm, 250 mm x 4.6 mm, or equivalent.[1][2]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: Acetonitrile

  • Gradient Elution:

    • A linear gradient is often effective. A starting point could be:

      • 0-10 min: 10-30% B

      • 10-30 min: 30-60% B

      • 30-40 min: 60-80% B

      • 40-45 min: 80-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Diode Array Detector (DAD) at 280 nm.

  • Injection Volume: 10 µL

3. Quantification

  • Prepare a stock solution of this compound reference standard of known concentration.

  • Create a series of calibration standards by diluting the stock solution.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Diagram 1: Experimental Workflow for this compound Quantification

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Weigh Plant Material B Solvent Extraction (e.g., 80% MeOH) A->B C Ultrasonication B->C D Centrifugation C->D E Collect & Combine Supernatants D->E F Filter (0.45 µm) E->F G Inject into HPLC F->G H C18 Column Separation (Gradient Elution) G->H I DAD Detection (280 nm) H->I J Peak Integration I->J K Calibration Curve J->K L Calculate Concentration K->L

Caption: Workflow for this compound Quantification.

Diagram 2: Troubleshooting Logic for Peak Tailing

G Start Peak Tailing Observed? Check_pH Is Mobile Phase Acidified? (e.g., 0.1% TFA) Start->Check_pH Add_Acid Action: Add 0.1% TFA to Mobile Phase Check_pH->Add_Acid No Check_Overload Is Sample Concentration Too High? Check_pH->Check_Overload Yes End Peak Shape Improved Add_Acid->End Dilute_Sample Action: Dilute Sample and Re-inject Check_Overload->Dilute_Sample Yes Check_Solvent Is Sample Solvent Stronger than Mobile Phase? Check_Overload->Check_Solvent No Dilute_Sample->End Change_Solvent Action: Dissolve Sample in Initial Mobile Phase Check_Solvent->Change_Solvent Yes Consider_Column Consider Using a New/End-Capped Column Check_Solvent->Consider_Column No Change_Solvent->End Consider_Column->End

Caption: Troubleshooting Decision Tree for Peak Tailing.

References

Technical Support Center: Enhancing the Bioavailability of Gigantol Isomer-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at enhancing the oral bioavailability of Gigantol isomer-1.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

A1: The primary challenges in achieving adequate oral bioavailability for this compound, a phenolic compound, stem from its physicochemical properties and physiological barriers in the gastrointestinal (GI) tract. These challenges include:

  • Poor Aqueous Solubility: this compound has low solubility in water, which can limit its dissolution in the GI fluids, a prerequisite for absorption.

  • First-Pass Metabolism: As a phenolic compound, this compound may be subject to extensive metabolism in the intestine and liver by cytochrome P450 (CYP) enzymes, reducing the amount of active compound that reaches systemic circulation.[1][2][3][4][5]

  • Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells back into the GI lumen, thereby limiting its absorption.[6]

  • Chemical Instability: Phenolic compounds can be susceptible to degradation in the harsh environment of the GI tract.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges mentioned above:

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate.[7][8][9][10]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds like this compound.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles can protect it from degradation, improve its solubility, and potentially modulate its transport across the intestinal barrier.[11]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility and dissolution rate of poorly soluble compounds.[12][13][14][15][16]

Q3: How can I assess the in vitro permeability of my this compound formulation?

A3: The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption.[17][18][19][20][21] This assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. By measuring the transport of this compound from the apical (intestinal lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp). An efflux ratio can also be calculated by comparing transport in both directions to determine if the compound is a substrate for efflux pumps.[20]

Q4: What in vivo model is appropriate for evaluating the pharmacokinetics of my this compound formulation?

A4: Rodent models, particularly rats, are commonly used for in vivo pharmacokinetic studies of oral drug formulations. These studies typically involve administering the formulation via oral gavage and collecting blood samples at various time points to determine the plasma concentration-time profile of this compound. Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are then calculated to assess the extent and rate of absorption.

Data Presentation

Due to the limited availability of public-domain studies with specific quantitative pharmacokinetic data for enhanced formulations of this compound, the following table presents data for a representative poorly soluble natural compound, Tolbutamide, to illustrate the potential improvements in bioavailability that can be achieved with formulation strategies like cyclodextrin complexation.[16]

FormulationCmax (µg/mL)Tmax (h)AUC (0-24h) (µg·h/mL)
Tolbutamide (Free Drug)18.58 ± 3.278.5280.45
Tolbutamide/β-CD Complex35.12 ± 4.154.2445.81
Tolbutamide/HP-β-CD Complex38.45 ± 5.323.8460.23

This data is for illustrative purposes to demonstrate the potential impact of formulation on pharmacokinetic parameters.[16]

Troubleshooting Guides

Formulation and Stability Issues
Problem Potential Cause Troubleshooting Steps
Low drug loading or encapsulation efficiency in nanoparticles. Poor affinity of this compound for the nanoparticle core material. Phase separation during nanoparticle formation.- Screen different polymers or lipids for better compatibility with this compound.- Optimize the formulation process (e.g., solvent evaporation rate, homogenization speed).- Consider using a different nanoparticle preparation method.
Physical instability of amorphous solid dispersion (recrystallization). The polymer does not sufficiently inhibit molecular mobility of this compound. High drug loading.- Select a polymer with a higher glass transition temperature (Tg).- Increase the polymer-to-drug ratio.- Incorporate a secondary polymer to improve stability.
Degradation of this compound in the formulation. Oxidation or photodegradation of the phenolic structure.- Incorporate antioxidants into the formulation.- Protect the formulation from light using amber vials or light-resistant packaging.- Perform stability studies under stressed conditions (e.g., elevated temperature and humidity) to identify potential degradation pathways.[22]
In Vitro and In Vivo Experimentation Issues
Problem Potential Cause Troubleshooting Steps
High variability in Caco-2 permeability results. Inconsistent Caco-2 cell monolayer integrity. Cytotoxicity of the formulation.- Monitor the transepithelial electrical resistance (TEER) of the cell monolayers to ensure integrity before and after the experiment.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of your formulation.- Ensure consistent cell culture conditions and passage number.[19]
Low in vivo bioavailability despite good in vitro permeability. High first-pass metabolism in the liver. Efflux transporter activity in the intestine.- Investigate the metabolic stability of this compound in liver microsomes.- Conduct a Caco-2 assay with and without a P-gp inhibitor (e.g., verapamil) to assess the impact of efflux.- Consider co-administration with a CYP enzyme or P-gp inhibitor as a strategy to boost bioavailability.[23][24]
Animal distress or mortality during in vivo studies. Improper oral gavage technique. High dose or toxicity of the formulation.- Ensure proper training in oral gavage techniques to avoid esophageal or stomach injury.- Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).- Observe animals closely for any signs of distress after dosing.

Experimental Protocols

Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells in a suitable medium until they reach 80-90% confluency.

  • Seeding on Transwell Inserts: Seed the Caco-2 cells onto the apical side of Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment: Measure the TEER of the cell monolayers. Values above 200 Ω·cm² generally indicate good monolayer integrity.

  • Permeability Study (Apical to Basolateral):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test formulation of this compound to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Permeability Study (Basolateral to Apical):

    • Follow the same procedure as above, but add the test formulation to the basolateral chamber and collect samples from the apical chamber.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Administration: Administer the this compound formulation orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis formulation This compound Formulation (e.g., Nanoparticles, ASD) caco2 Caco-2 Permeability Assay formulation->caco2 stability Metabolic Stability (Liver Microsomes) formulation->stability pk_study Pharmacokinetic Study in Rats caco2->pk_study Promising candidates stability->pk_study data_analysis Calculate Papp, Efflux Ratio, Cmax, Tmax, AUC pk_study->data_analysis

Caption: Experimental workflow for evaluating bioavailability-enhanced formulations.

hypothetical_metabolism_pathway cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_circulation Systemic Circulation gigantol_lumen This compound gigantol_cell This compound gigantol_lumen->gigantol_cell Passive Diffusion pgp P-gp gigantol_cell->pgp cyp CYP450 gigantol_cell->cyp gigantol_blood This compound gigantol_cell->gigantol_blood Absorption metabolite Metabolite (e.g., Glucuronide) pgp->gigantol_lumen Efflux cyp->metabolite Metabolism

Caption: Hypothetical absorption and metabolism pathway for this compound.

References

minimizing off-target effects of Gigantol isomer-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The majority of currently available scientific literature refers to "Gigantol" without specifying the isomer used. While the information provided here is based on the broader knowledge of Gigantol, it is crucial for researchers to recognize that different isomers, including Gigantol isomer-1, may exhibit distinct biological activities, on-target potencies, and off-target effect profiles. We strongly recommend isomer-specific validation in your experimental systems.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the potential off-target effects of this compound during their experiments.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound.

Issue 1: Inconsistent or Non-reproducible Experimental Results

  • Possible Cause: Variability in experimental conditions, or potential off-target effects interfering with the expected outcome.

  • Troubleshooting Steps:

    • Standardize Protocol: Ensure all experimental parameters, including cell density, passage number, serum concentration, and incubation times, are consistent across experiments.

    • Use a Positive Control: Include a well-characterized inhibitor for the same target or pathway to validate the experimental setup.

    • Perform a Dose-Response Curve: A consistent and sigmoidal dose-response curve suggests a specific effect, whereas an irregular curve may indicate off-target activities or cytotoxicity.

    • Validate with a Structurally Different Inhibitor: Use an alternative inhibitor for the same target with a different chemical scaffold.[1] If the observed phenotype is consistent, it is more likely an on-target effect.

Issue 2: Unexpected Cellular Toxicity at Effective Concentrations

  • Possible Cause: The observed toxicity may be an on-target effect (the target is essential for cell survival) or an off-target effect (the compound is interacting with other vital cellular components).

  • Troubleshooting Steps:

    • Titrate to the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect to minimize potential off-target toxicity.[1]

    • Cell Viability Assessment: Use multiple cell lines to determine if the toxicity is cell-type specific.[1] Compare toxicity in cancer cell lines versus non-cancerous cell lines.

    • Rescue Experiment: If possible, overexpress the intended target protein. If the toxicity is on-target, overexpression might rescue the cells.

    • Off-Target Profiling: Consider using a broad kinase or safety pharmacology panel to identify potential unintended targets that could be mediating the toxic effects.[1]

Issue 3: Discrepancy Between Biochemical and Cellular Assay Results

  • Possible Cause: Poor cell permeability, rapid metabolism of the compound within the cell, or engagement of off-targets in the complex cellular environment.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Utilize techniques like cellular uptake assays to determine if this compound is reaching its intracellular target.

    • Metabolic Stability Assay: Evaluate the stability of the compound in the presence of cellular enzymes (e.g., liver microsomes) to understand its metabolic fate.

    • Cellular Thermal Shift Assay (CETSA): This method can confirm direct target engagement within intact cells, helping to differentiate between on-target and off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target signaling pathways of Gigantol?

A: Based on current research on Gigantol (isomer not always specified), the primary on-target effects involve the inhibition of cancer cell proliferation and survival through the modulation of several key signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: Gigantol has been shown to downregulate this critical survival pathway in breast and lung cancer cells.[2]

  • Wnt/β-catenin Pathway: It acts as an inhibitor of this pathway, which is often dysregulated in cancer.[3]

  • JAK/STAT Pathway: Gigantol can suppress this pathway, which is involved in cancer stem cell maintenance.

Q2: How can I distinguish between on-target and off-target effects of this compound in my experiments?

A: A multi-pronged approach is recommended:

  • Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target of this compound. If the phenotype observed with the compound is mimicked by genetic perturbation of the target, it provides strong evidence for an on-target effect.[1]

  • Biochemical Assays: Confirm direct binding and inhibition of the purified target protein by this compound in in vitro assays.

  • Use of Inactive Analogs: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. An active compound should produce a phenotype that is not observed with the inactive analog.

  • Rescue Experiments: Overexpression of the wild-type target should rescue the phenotype induced by this compound if the effect is on-target.

Q3: What are some general strategies to minimize off-target effects when using this compound?

A:

  • Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that produces the desired on-target effect.[1]

  • Control Experiments: Always include appropriate controls, such as vehicle-only (e.g., DMSO) and untreated cells.

  • Orthogonal Approaches: Confirm key findings using alternative methods or tool compounds that have different chemical structures but target the same pathway.[1]

  • Time-Course Experiments: Analyze the effects of this compound at different time points to distinguish primary (potentially on-target) from secondary (potentially off-target or downstream) effects.

Data Presentation

Table 1: Hypothetical Kinase Profiling Data for this compound

This table provides a template for how to present data from a kinase profiling screen to identify potential off-target interactions.

Kinase Target% Inhibition at 1 µMIC50 (nM)On-Target/Off-Target
Primary Target (e.g., PI3K) 95% 50 On-Target
Kinase A80%200Potential Off-Target
Kinase B55%1500Potential Off-Target
Kinase C10%>10,000Likely Not an Off-Target

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effects of this compound on a cancer cell line.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24 to 48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot Analysis of Signaling Pathways

  • Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

  • Methodology:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentration and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection system.

Mandatory Visualizations

Gigantol_On_Target_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_JAK_STAT JAK/STAT Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTOR mTOR Akt->mTOR P Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Gigantol_PI3K Gigantol isomer-1 Gigantol_PI3K->PI3K Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5_6 Frizzled->LRP5_6 Activates Dishevelled Dishevelled LRP5_6->Dishevelled GSK3B GSK3B Dishevelled->GSK3B beta_catenin beta_catenin GSK3B->beta_catenin P (Degradation) TCF_LEF TCF_LEF beta_catenin->TCF_LEF Nuclear Translocation Target_Genes Target_Genes TCF_LEF->Target_Genes Gigantol_Wnt Gigantol isomer-1 Gigantol_Wnt->LRP5_6 Inhibits Phosphorylation Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT P STAT_dimer STAT_dimer STAT->STAT_dimer Dimerization Gene_Expression Gene_Expression STAT_dimer->Gene_Expression Gigantol_JAK_STAT Gigantol isomer-1 Gigantol_JAK_STAT->JAK

Caption: On-target signaling pathways of Gigantol.

Troubleshooting_Workflow Start Inconsistent Results or Unexpected Toxicity Observed Check_Protocol Review and Standardize Experimental Protocol Start->Check_Protocol Dose_Response Perform Dose-Response Curve Check_Protocol->Dose_Response Lowest_Conc Use Lowest Effective Concentration Dose_Response->Lowest_Conc On_Target Likely On-Target Effect Lowest_Conc->On_Target Consistent with On-Target Potency Off_Target Potential Off-Target Effect Lowest_Conc->Off_Target Discrepancy in Potency Genetic_Validation Genetic Validation (e.g., siRNA, CRISPR) Off_Target->Genetic_Validation Secondary_Inhibitor Use Structurally Different Inhibitor Off_Target->Secondary_Inhibitor CETSA Confirm Target Engagement (CETSA) Off_Target->CETSA Genetic_Validation->On_Target Phenotype Mimicked Secondary_Inhibitor->On_Target Phenotype Confirmed CETSA->On_Target Engagement Confirmed

Caption: Troubleshooting workflow for unexpected results.

References

stability testing of Gigantol isomer-1 under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting stability testing of Gigantol isomer-1. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the chemical structure of this compound, a bibenzyl compound with phenolic hydroxyl groups, the primary factors influencing its stability are expected to be:

  • Temperature: Elevated temperatures can lead to degradation. Preliminary studies on the extraction of Gigantol suggest that its stability decreases at temperatures above 40°C, possibly due to oxidation and structural decomposition.[1]

  • pH: The phenolic hydroxyl groups in this compound make it susceptible to pH-dependent degradation. Alkaline conditions, in particular, can promote oxidation.

  • Light: Like many phenolic compounds, this compound may be sensitive to light, leading to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the phenolic moieties in the molecule.

Q2: How should I prepare my samples for a forced degradation study of this compound?

A2: It is recommended to start with a stock solution of this compound in a suitable organic solvent, such as methanol or ethanol, at a concentration of approximately 1 mg/mL. For aqueous stress conditions (acidic, basic, and neutral hydrolysis), this stock solution should be diluted with the respective aqueous media to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not interfere with the degradation kinetics.

Q3: What is a suitable analytical technique for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. The method should be validated to ensure it can separate this compound from its degradation products, process impurities, and any other components in the sample matrix.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound have not been extensively reported in the literature, potential degradation pathways for bibenzyl and phenolic compounds may include:

  • Oxidation: Formation of quinone-type structures due to the oxidation of the phenolic hydroxyl groups.

  • Isomerization: Potential for isomerization under certain stress conditions.

  • Cleavage: Breakage of the ethyl bridge connecting the two phenyl rings under harsh conditions.

Further structural elucidation of major degradation products using techniques like LC-MS/MS and NMR is recommended.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of this compound in control samples. 1. Solvent instability.1. Ensure the solvent used for the stock solution is of high purity and does not promote degradation. Prepare fresh solutions before each experiment.
2. Exposure to light.2. Protect all solutions from light by using amber vials or wrapping them in aluminum foil.
No significant degradation observed under stress conditions. 1. Stress conditions are too mild.1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.
2. Low solubility of this compound in the stress medium.2. Ensure complete dissolution of the compound. A small percentage of a co-solvent may be used, but its effect on stability should be evaluated.
Multiple, overlapping peaks in the HPLC chromatogram. 1. Inadequate chromatographic separation.1. Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column temperature. Consider using a different column chemistry.
2. Formation of numerous minor degradation products.2. Focus on identifying and tracking the major degradation products. A target degradation of 5-20% is often recommended to avoid overly complex chromatograms.
Poor mass balance in the stability study. 1. Formation of non-UV active or volatile degradation products.1. Use a mass-sensitive detector (e.g., Charged Aerosol Detector or Mass Spectrometer) in parallel with the UV detector.
2. Adsorption of the compound or its degradants onto the container surface.2. Use inert container materials and rinse the container with a suitable solvent to recover any adsorbed material.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in a hot air oven at 60°C for 48 hours.

  • Photostability: Expose the solid compound and a 0.1 mg/mL solution in methanol to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a suitable percentage of B (e.g., 30%), and increase linearly to a higher percentage (e.g., 90%) over 20-30 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Data Presentation

The following tables present hypothetical data to illustrate the expected stability profile of this compound under different conditions. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Stability of this compound in Solution under Different pH and Temperature Conditions

ConditionTime (hours)Remaining this compound (%)Major Degradation Products (%)
0.1 M HCl, 60°C0100.00.0
895.24.5
2488.510.8
0.1 M NaOH, RT0100.00.0
285.314.1
472.126.5
Water, 60°C0100.00.0
898.71.1
2496.43.2

Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress

Stress ConditionDurationRemaining this compound (%)Major Degradation Products (%)
3% H₂O₂, RT24 hours82.416.9
Solid, 60°C48 hours97.12.5
Photostability (Solution)ICH Q1B91.38.1
Photostability (Solid)ICH Q1B98.90.9

Mandatory Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Expose to Stress Neutral Neutral Hydrolysis (Water, 60°C) Stock->Neutral Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal (Solid, 60°C) Stock->Thermal Expose to Stress Photo Photostability (ICH Q1B) Stock->Photo Expose to Stress HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Neutral->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Data Data Interpretation (Purity, Degradation Profile) HPLC->Data Generate Chromatograms

Caption: Experimental workflow for the stability testing of this compound.

Hypothetical_Degradation_Pathway Gigantol This compound Oxidized Oxidized Products (e.g., Quinones) Gigantol->Oxidized Oxidation (H₂O₂) or Base Hydrolysis Isomerized Isomerization Products Gigantol->Isomerized Photodegradation or Thermal Stress Cleaved Cleavage Products Gigantol->Cleaved Harsh Acidic Conditions

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Overcoming Resistance to Gigantol Isomer-1 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide is based on the known mechanisms of action of Gigantol and general principles of drug resistance in cancer. As of the latest literature review, specific studies on acquired resistance to Gigantol isomer-1 have not been extensively published. This guide provides a framework for investigating and potentially overcoming suspected resistance in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Gigantol in cancer cells?

A1: Gigantol exerts its anti-cancer effects through multiple pathways. Key mechanisms include the suppression of the PI3K/AKT/mTOR and JAK/STAT signaling pathways, which are crucial for cancer stem cell (CSC) maintenance[1][2][3]. It also inactivates the Wnt/β-catenin pathway by downregulating phosphorylated LRP6 and cytosolic β-catenin[4][5][6][7]. Additionally, Gigantol has been shown to regulate the DEK proto-oncogene, leading to inhibited cell proliferation and induced apoptosis[4][8].

Q2: My cancer cell line, which was initially sensitive to Gigantol, now shows reduced responsiveness. What could be the reason?

A2: Reduced responsiveness, or acquired resistance, to Gigantol could be due to several factors. Based on its known mechanisms, potential causes include:

  • Alterations in Signaling Pathways: Mutations or overexpression of components downstream of Gigantol's targets in the PI3K/AKT or Wnt/β-catenin pathways could render the cells less sensitive.

  • Activation of Bypass Pathways: Cancer cells might activate alternative survival pathways to compensate for the inhibition caused by Gigantol.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of Gigantol.

  • Changes in Cancer Stem Cell (CSC) Population: An increase in the proportion of CSCs, which have intrinsic resistance mechanisms, could contribute to reduced overall sensitivity[1].

Q3: What are the typical IC50 values for Gigantol in sensitive cancer cell lines?

A3: The half-maximal inhibitory concentration (IC50) of Gigantol can vary depending on the cell line and experimental conditions. The following table summarizes reported IC50 values. A significant increase in the IC50 value for your cell line compared to published data may indicate resistance.

Cell LineCancer TypeReported IC50 (µM)Reference
H460Non-small cell lung cancer~247.55[7]
A549Non-small cell lung cancerSignificant viability decrease at 50-100 µM[4]
MDA-MB-231Breast CancerDose-dependent viability decrease[6][7]
MDA-MB-468Breast CancerDose-dependent viability decrease[6][7]
HepG2Hepatocellular CarcinomaDose-dependent viability decrease[9]

Q4: Are there known synergistic drug combinations with Gigantol?

A4: Yes, Gigantol has been shown to enhance the anti-cancer effects of cisplatin (DDP) in breast cancer cells, suggesting a potential combination therapy to overcome resistance or enhance efficacy[2].

Troubleshooting Guide for Suspected Gigantol Resistance

Issue 1: Decreased Cell Death and Proliferation Inhibition Upon Gigantol Treatment

This troubleshooting guide provides a workflow to investigate and potentially overcome acquired resistance to Gigantol.

cluster_0 Initial Observation cluster_1 Hypothesis 1: Altered Signaling Pathways cluster_2 Hypothesis 2: Increased Drug Efflux cluster_3 Hypothesis 3: Altered CSC Population start Decreased Gigantol Efficacy (Higher IC50) H1 Hypothesis: Upregulation of downstream effectors (e.g., p-AKT, β-catenin) or mutations in pathway components. start->H1 H2 Hypothesis: Overexpression of ABC transporters (e.g., P-glycoprotein). start->H2 H3 Hypothesis: Enrichment of Cancer Stem Cell (CSC) population. start->H3 Exp1 Experiment: Western Blot for PI3K/AKT, Wnt, JAK/STAT pathways. Compare resistant vs. sensitive cells. H1->Exp1 Res1 Result: Increased p-AKT, nuclear β-catenin, or p-STAT3? Exp1->Res1 Sol1 Solution: Co-treat with specific inhibitors (e.g., PI3K inhibitor LY294002, STAT3 inhibitor). Res1->Sol1 Yes Exp2 Experiment: RT-qPCR or Western Blot for ABCB1 (P-gp). Rhodamine 123 efflux assay. H2->Exp2 Res2 Result: Increased P-gp expression/activity? Exp2->Res2 Sol2 Solution: Co-treat with P-gp inhibitors (e.g., Verapamil, Tariquidar). Res2->Sol2 Yes Exp3 Experiment: Flow cytometry for CSC markers (CD133, ALDH1A1). Spheroid formation assay. H3->Exp3 Res3 Result: Increased CSC markers/spheroid formation? Exp3->Res3 Sol3 Solution: Co-treat with CSC-targeting agents (e.g., Salinomycin, Metformin). Res3->Sol3 Yes

Caption: Troubleshooting workflow for Gigantol resistance.

Signaling Pathways Implicated in Gigantol's Action and Potential Resistance

The following diagram illustrates the key signaling pathways targeted by Gigantol. Resistance may arise from alterations in these pathways that bypass Gigantol's inhibitory effects.

G cluster_0 Gigantol's Targets cluster_1 PI3K/AKT Pathway cluster_2 Wnt/β-catenin Pathway cluster_3 JAK/STAT Pathway Gigantol This compound AKT AKT Gigantol->AKT Inhibits LRP6 p-LRP6 Gigantol->LRP6 Inhibits JAK JAK Gigantol->JAK Inhibits PI3K PI3K PI3K->AKT mTOR mTOR AKT->mTOR CSC_Survival CSC Survival & Proliferation mTOR->CSC_Survival beta_catenin Cytosolic β-catenin LRP6->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression (Axin2, Survivin) TCF_LEF->Gene_Expression STAT3 STAT3 JAK->STAT3 STAT3_dimer p-STAT3 Dimer STAT3->STAT3_dimer Tumor_Maintenance Tumor Maintenance STAT3_dimer->Tumor_Maintenance

Caption: Signaling pathways targeted by Gigantol.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the IC50 of Gigantol in sensitive and potentially resistant cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (sensitive and suspected resistant)

  • Complete growth medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of Gigantol in complete medium.

  • Remove the medium from the wells and add 100 µL of the Gigantol dilutions (including a vehicle control with DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Objective: To assess the activation status of key proteins in signaling pathways (e.g., PI3K/AKT, Wnt/β-catenin) in response to Gigantol treatment.

Materials:

  • Sensitive and suspected resistant cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-β-catenin, anti-p-STAT3, anti-STAT3, anti-P-gp, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Treat cells with Gigantol at the desired concentration and time points.

  • Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensity and normalize to a loading control (e.g., GAPDH).

Spheroid Formation Assay

Objective: To evaluate the cancer stem cell-like properties of sensitive versus resistant cells.

Materials:

  • Ultra-low attachment plates or flasks

  • Serum-free medium supplemented with EGF and bFGF

  • Sensitive and suspected resistant cells

Procedure:

  • Dissociate cells into a single-cell suspension.

  • Seed 1,000 cells/well in an ultra-low attachment 96-well plate in 200 µL of serum-free spheroid medium.

  • Treat with Gigantol or vehicle control.

  • Incubate for 7-14 days, adding fresh medium every 3-4 days.

  • Count the number of spheroids with a diameter greater than 50 µm.

  • Compare the spheroid formation efficiency between sensitive and resistant cells, with and without Gigantol treatment.

References

Technical Support Center: Refining Purification Protocols for Gigantol Isomer-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refining and purification of Gigantol isomer-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the isolation and purification of this bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is Gigantol and why is the purification of a specific isomer important?

A1: Gigantol is a bibenzyl compound naturally found in several species of the Dendrobium orchid. It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Like many natural products, Gigantol can exist as different isomers, which are molecules with the same chemical formula but different spatial arrangements. These structural differences can lead to significant variations in biological activity. Therefore, isolating a specific isomer, such as this compound, is crucial for accurate pharmacological studies and the development of targeted therapeutics.

Q2: What are the known biological activities and signaling pathways modulated by Gigantol?

A2: Gigantol has been shown to exhibit anticancer properties by targeting cancer stem cells and suppressing key signaling pathways involved in cell proliferation and survival.[3] The primary signaling pathways identified to be modulated by Gigantol include:

  • PI3K/AKT/mTOR Pathway: Inhibition of this pathway by Gigantol can suppress cancer cell growth and proliferation.[3][4]

  • JAK/STAT Pathway: Gigantol has been observed to suppress this pathway, which is crucial for tumor maintenance.[3]

  • Wnt/β-catenin Pathway: By inhibiting this pathway, Gigantol can reduce the viability and migratory capacity of cancer cells.[5][6][7]

Q3: What are the initial steps for obtaining a crude extract of Gigantol from its natural source?

A3: The initial step involves the extraction of Gigantol from the dried stems or leaves of Dendrobium species. A common method is ultrasonic-assisted extraction with a solvent such as methanol.[8][9] The efficiency of the extraction can be optimized by adjusting parameters like solvent concentration, solid-to-liquid ratio, and temperature.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause Suggested Solution
Poor Resolution Between Isomer Peaks Incorrect mobile phase composition.Optimize the mobile phase. For bibenzyl compounds, a gradient elution with a non-polar solvent (e.g., acetonitrile or methanol) and a polar solvent (e.g., water with a small percentage of formic or acetic acid to improve peak shape) is often effective.[10]
Inappropriate column selection.Use a column with high resolving power for isomers. Phenyl-hexyl or biphenyl columns can provide alternative selectivity for aromatic compounds compared to standard C18 columns.[9][11] For preparative work, ensure the column is not overloaded.[12]
Peak Tailing Active sites on the silica backbone of the column interacting with the phenolic hydroxyl groups of Gigantol.Add a small amount of a competitive base, like triethylamine, to the mobile phase to block the active sites. Alternatively, use a base-deactivated column.
Column overload.Reduce the sample concentration or injection volume.[3]
Irreproducible Retention Times Fluctuations in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed.[13] Use a column oven to maintain a constant temperature.[3]
Column degradation.Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Compound Stuck on the Column The solvent system is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For phenolic compounds, a gradient of hexane and ethyl acetate is common. If the compound is still retained, a small percentage of methanol can be added to the mobile phase.[2]
Irreversible adsorption to the stationary phase.Phenolic compounds can sometimes interact strongly with silica gel. Consider using a different stationary phase, such as neutral alumina, or a reversed-phase silica gel.[2]
Poor Separation of Isomers The polarity difference between the isomers is too small for the chosen solvent system.Use a shallow gradient to increase the separation window. Test different solvent systems; for aromatic compounds, incorporating a solvent like toluene can sometimes improve separation.[2]
Column is not packed properly.Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor resolution.

Experimental Protocols

The following are generalized protocols for the purification of this compound. These should be optimized based on the specific experimental setup and the purity requirements.

Protocol 1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This method is suitable for obtaining high-purity this compound.

1. Sample Preparation:

  • Dissolve the crude Gigantol extract in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions (Illustrative):

  • Column: Phenyl-Hexyl column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a composition that allows for the binding of Gigantol to the column (e.g., 70% A, 30% B). Gradually increase the percentage of B over a set period (e.g., to 60% B over 40 minutes) to elute the isomers.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 500 µL (dependent on sample concentration and column capacity).

3. Fraction Collection:

  • Collect fractions corresponding to the elution time of this compound based on an analytical scale separation.

  • Analyze the collected fractions by analytical HPLC to determine their purity.

4. Post-Purification:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Flash Column Chromatography

This method is suitable for a larger scale, initial purification of the crude extract.

1. Column Packing:

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase solvent (e.g., hexane).

  • Carefully pack the column with the slurry, ensuring a uniform and compact bed.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Adsorb the sample onto a small amount of silica gel and dry it.

  • Carefully load the dried sample onto the top of the packed column.

3. Elution:

  • Start with a low polarity mobile phase (e.g., 100% hexane).

  • Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Collect fractions continuously and monitor the elution by Thin Layer Chromatography (TLC).

4. Fraction Analysis and Pooling:

  • Spot the collected fractions on a TLC plate and develop it in a suitable solvent system.

  • Visualize the spots under UV light.

  • Combine the fractions containing the desired isomer with high purity.

5. Solvent Removal:

  • Evaporate the solvent from the pooled fractions to obtain the enriched this compound.

Quantitative Data Summary

The following table presents illustrative data for a typical purification run of this compound. Actual results will vary depending on the starting material and the specific protocol used.

Purification Stage Total Weight (mg) Purity of Isomer-1 (%) Yield of Isomer-1 (%)
Crude Extract100015100
Flash Chromatography Fraction1508585
Preparative HPLC Fraction100>9867

Visualizations

Experimental Workflow

experimental_workflow Start Dendrobium Plant Material Extraction Ultrasonic Extraction (Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Gigantol Extract Filtration->Crude_Extract Flash_Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_Extract->Flash_Chromatography Enriched_Fraction Enriched Isomer-1 Fraction Flash_Chromatography->Enriched_Fraction Prep_HPLC Preparative HPLC (Phenyl-Hexyl, ACN/Water) Enriched_Fraction->Prep_HPLC Pure_Isomer Pure this compound Prep_HPLC->Pure_Isomer

Caption: General workflow for the purification of this compound.

Signaling Pathways Modulated by Gigantol

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway Gigantol Gigantol PI3K PI3K Gigantol->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation JAK_STAT_Pathway Gigantol Gigantol JAK JAK Gigantol->JAK STAT STAT JAK->STAT Gene_Transcription Gene Transcription (Tumor Maintenance) STAT->Gene_Transcription Wnt_beta_catenin_Pathway Gigantol Gigantol Wnt Wnt Signaling Gigantol->Wnt beta_catenin β-catenin Wnt->beta_catenin Cell_Viability Cell Viability & Migration beta_catenin->Cell_Viability

References

Validation & Comparative

Comparative Analysis of Gigantol Isomers: A Review of the Current Scientific Landscape

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, cannot provide a direct comparative analysis as initially intended. However, to serve the interests of researchers, scientists, and drug development professionals, we present a comprehensive overview of the established biological activities of Gigantol, detailed experimental protocols from key studies, and an illustration of a primary signaling pathway it modulates. This information provides a foundational understanding of Gigantol's therapeutic promise and highlights a significant gap in the research that warrants future investigation.

Established Biological Activities of Gigantol

Gigantol has demonstrated a range of pharmacological effects, with the most significant being its anticancer, anti-inflammatory, and antioxidant properties.

Anticancer Activity

Gigantol exhibits anticancer properties across various cancer cell lines. It has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis. For instance, in non-small cell lung cancer (NSCLC) cells, Gigantol treatment has been observed to decrease cell viability in a dose-dependent manner.[1] Studies have also indicated its efficacy in breast cancer and cervical cancer cells.[2][3]

One of the key mechanisms behind its anticancer activity is the regulation of specific signaling pathways. Research has shown that Gigantol can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[2][3] It has been found to decrease the expression of key proteins in this pathway, such as β-catenin, and downstream target genes like Axin2 and Survivin.[2] Furthermore, Gigantol has been reported to suppress the PI3K/Akt/mTOR signaling pathway, another critical pathway in cancer cell survival and proliferation.[4] In some cancers, Gigantol has been shown to induce ferroptosis, a form of iron-dependent cell death, by targeting the SLC7A11-GPX4 axis.[5]

Biological Activity Cell Line Observed Effect Key Pathway(s) Implicated Quantitative Data (Example)
Anticancer Non-Small Cell Lung Cancer (A549)Inhibition of cell proliferation and induction of apoptosis.[1]DEK regulation, Wnt/β-catenin inactivation.[1]Significant decrease in cell viability at concentrations of 50 and 100 µM.[1]
Breast Cancer (MDA-MB-231, MDA-MB-468)Suppression of cell viability and migration.[2]Wnt/β-catenin pathway inhibition.[2]IC50 values of 115.2 ± 6.7 μM in MDA-MB-231 and 103.6 ± 10.9 μM in MDA-MB-468 cells.[2]
Cervical Cancer (HeLa)Inhibition of cell proliferation and induction of oxidative stress-mediated apoptosis.[3]Wnt/β-catenin signaling modulation.[3]Noticeable inhibition of cell proliferation at various doses.[3]
Lung CancerInduction of ferroptosis.[5]Targeting the SLC7A11-GPX4 axis.[5]Not specified.
Anti-inflammatory Pre-clinical modelsReduction of pro-inflammatory markers.[6][7]NF-κB, AKT, PI3K, JNK/cPLA2/12-LOX pathways.[6][7]Not specified.
Antioxidant Galactosemic ratsPrevention of cataract formation.[8]Inhibition of aldose reductase (AR) and inducible nitric oxide synthase (iNOS).[8]IC50 for AR inhibition: 65.67 μg/mL; IC50 for iNOS inhibition: 8.768 μg/mL.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activities of Gigantol.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Gigantol (e.g., 0, 25, 50, 100 µM) and a vehicle control (DMSO) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined from the dose-response curve.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell extract, providing insights into the molecular mechanisms of drug action.

  • Protein Extraction: Treat cells with Gigantol as described above. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., β-catenin, p-LRP6, Akt, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of Gigantol on the Wnt/β-catenin signaling pathway in cancer cells, a key mechanism of its anticancer activity.[2][3]

Gigantol_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5_6 LRP5_6->Dishevelled Wnt Wnt Wnt->Frizzled Binds Gigantol Gigantol Gigantol->LRP5_6 Inhibits Phosphorylation beta_catenin β-catenin Gigantol->beta_catenin Promotes Degradation Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Genes (e.g., Axin2, Survivin) TCF_LEF->Target_Genes Activates Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Promotes

Caption: Gigantol's inhibition of the Wnt/β-catenin signaling pathway.

The Importance of Isomerism in Drug Discovery

Chemical isomers are molecules that have the same molecular formula but different arrangements of atoms. In drug development, the specific three-dimensional structure of a molecule is critical as it dictates how the molecule interacts with its biological target (e.g., enzymes, receptors). Different isomers, particularly enantiomers (non-superimposable mirror images), can have vastly different pharmacological and toxicological profiles. One isomer may be therapeutically active while the other is inactive or even harmful.

The lack of comparative studies on Gigantol isomers represents a missed opportunity in fully understanding its therapeutic potential. Future research should focus on the synthesis and separation of Gigantol isomers and the subsequent comparative evaluation of their biological activities. Such studies would be invaluable in identifying the most potent and safest isomer for potential clinical development.

References

In Vivo Anticancer Efficacy of Gigantol Isomer-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Gigantol isomer-1's performance against established anticancer agents in non-small cell lung cancer (NSCLC) xenograft models reveals its potential as a novel therapeutic candidate. This guide provides a comparative overview of its in vivo efficacy, supported by experimental data and detailed protocols for scientific professionals.

Gigantol, a bibenzyl compound isolated from several orchid species, has demonstrated notable anticancer properties. This guide focuses on the in vivo validation of this compound, comparing its tumor-suppressive effects with standard-of-care chemotherapeutics, cisplatin and paclitaxel, as well as the targeted therapy agent, gefitinib. The data presented is derived from studies utilizing human non-small cell lung cancer (NSCLC) cell lines, H460 and A549, in xenograft mouse models.

Comparative Efficacy in NSCLC Xenograft Models

The in vivo anticancer effects of this compound and comparator drugs were evaluated by assessing their ability to inhibit tumor growth in nude mice bearing NSCLC xenografts. Key parameters measured include tumor volume and weight over the course of treatment.

Quantitative Data Summary

The following tables summarize the quantitative data on tumor growth inhibition. It is important to note that the data for this compound and the comparator drugs are compiled from separate studies. While the experimental models (cell lines and mouse strains) are similar, direct head-to-head comparisons within the same study are not yet available in the public domain.

Treatment Cell Line Dosage Administration Route Treatment Duration Tumor Volume Reduction (%) Tumor Weight Reduction (%) Reference
This compound H460Pre-treatment of cellsSubcutaneous13 daysData not specified, but treated tumors were lighterAverage weight lower than control (not statistically significant)[1][2]
Cisplatin A5493 mg/kgIntraperitoneal (twice/week)21 daysSignificant reduction vs. controlSignificant reduction vs. control[3]
Paclitaxel H46024 mg/kg/dayIntravenous (for 5 days)-Statistically significant inhibitionData not specified[4]
Gefitinib A54950 mg/kgOral gavage (daily)14 days47.7% (vs. 91.9% in control)Data not specified[5]

Note: The study on this compound involved pre-treatment of cancer cells before implantation, which differs from the systemic administration protocols for the comparator drugs. This approach was designed to assess the effect of Gigantol on the tumor-initiating capacity of the cancer cells.

Detailed Experimental Protocols

Reproducibility in preclinical research is paramount. The following sections detail the methodologies employed in the cited in vivo studies.

Animal Models and Tumor Implantation
  • Animal Strain: Athymic nude mice (BALB/c or similar strains) are commonly used for establishing xenograft models due to their compromised immune system, which prevents the rejection of human tumor cells.

  • Cell Lines:

    • H460 (Large Cell Lung Carcinoma): Known for its aggressive growth.

    • A549 (Lung Adenocarcinoma): A widely used cell line in lung cancer research.

  • Tumor Implantation:

    • Gigantol Study: H460 cells were pre-treated with a non-cytotoxic concentration of Gigantol before being subcutaneously injected into the flanks of nude mice. An equal number of untreated cells were injected into the contralateral flank of the same mouse to serve as a paired control.[1][2]

    • Comparator Drug Studies: A suspension of A549 or H460 cells (typically 1 x 10^6 to 5 x 10^6 cells in a mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., ~100-150 mm³) before the commencement of treatment.[4][6]

Drug Administration and Dosing
  • This compound: As noted, the primary in vivo study available involved pre-treatment of the H460 cells prior to implantation, rather than systemic administration to the tumor-bearing mice.[1][2]

  • Cisplatin: Administered intraperitoneally at a dose of 3 mg/kg, typically twice a week.[3]

  • Paclitaxel: Administered intravenously at a dose of 24 mg/kg/day for five consecutive days.[4]

  • Gefitinib: Administered daily via oral gavage at a dose of 50 mg/kg.[5]

Tumor Measurement and Analysis
  • Tumor Volume: Tumors are measured regularly (e.g., twice weekly) using digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .[7]

  • Tumor Weight: At the end of the study, mice are euthanized, and the tumors are excised and weighed.

  • Immunohistochemistry (IHC): Excised tumors are often fixed in formalin, embedded in paraffin, and sectioned for IHC analysis. A key marker for cell proliferation is Ki-67 . The percentage of Ki-67-positive cells is determined to assess the anti-proliferative effects of the treatment.[8][9][10]

Visualizing Experimental Design and Molecular Pathways

To further elucidate the experimental processes and the proposed mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment & Monitoring cluster_analysis Analysis cell_culture NSCLC Cell Culture (H460 or A549) implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation drug_prep Drug Preparation (Gigantol, Cisplatin, etc.) tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth treatment Drug Administration (Specified Route & Schedule) tumor_growth->treatment measurement Tumor Volume Measurement (Twice Weekly) treatment->measurement During Treatment endpoint Study Endpoint measurement->endpoint excision Tumor Excision & Weight endpoint->excision ihc Immunohistochemistry (e.g., Ki-67) excision->ihc

Figure 1: Generalized workflow for in vivo xenograft studies.

gigantol_pathway cluster_PI3K PI3K/AKT/mTOR Pathway cluster_JAK JAK/STAT Pathway cluster_effects Cellular Effects Gigantol This compound PI3K PI3K Gigantol->PI3K inhibits JAK JAK Gigantol->JAK inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival

Figure 2: Proposed signaling pathways inhibited by this compound.

Concluding Remarks

References

A Comparative Analysis of Gigantol Isomer-1 and Other Bibenzyl Compounds in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of Gigantol isomer-1 against other prominent bibenzyl compounds, namely Erianin and Moscatilin. The comparison is based on experimental data from preclinical studies, focusing on their anti-cancer, anti-inflammatory, and neuroprotective activities. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the signaling pathways involved.

Comparative Efficacy Data

The following tables summarize the quantitative data on the anti-cancer and immunomodulatory activities of Gigantol, Erianin, and Moscatilin. It is important to note that the term "Gigantol" in the cited literature does not specify an isomer. For the purpose of this guide, it is assumed that the studies refer to the most common or biologically active form.

Table 1: Anti-Cancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineAssayIC50 (µM)Reference
Gigantol A549 (Non-small cell lung cancer)MTT Assay> 100 µM (at 24h)[1]
H460 (Non-small cell lung cancer)MTT Assay> 20 µM (at 48h)[2]
MDA-MB-231 (Breast cancer)MTT Assay-[3]
MDA-MB-468 (Breast cancer)MTT Assay-[3]
HeLa (Cervical cancer)MTT Assay-[4]
Erianin H460 (Non-small cell lung cancer)CCK-8 Assay0.061 µM[5]
H1299 (Non-small cell lung cancer)CCK-8 Assay0.022 µM[5]
EJ (Bladder cancer)MTT Assay0.065 µM (at 48h)[6]
HL-60 (Promyelocytic leukemia)MTT Assay0.0125 - 0.0819 µM[6]
Moscatilin HepG2 (Liver cancer)MTT Assay51 ± 5.18 µM
MCF-7 (Breast cancer)MTT Assay57 ± 4.18 µM
FaDu (Pharyngeal squamous carcinoma)MTT Assay~5 µM
A375 (Melanoma)MTT Assay6.25 - 50 µM
Table 2: Immunomodulatory Activity (TNF-α Inhibition)

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine. Inhibition of its production is a key indicator of anti-inflammatory activity.

CompoundCell TypeStimulantAssay% TNF-α Reduction (at 20 µM)Reference
Gigantol Human PBMCs (CD14+ monocytes)LPSFlow Cytometry~40%
Moscatilin Human PBMCs (CD14+ monocytes)LPSFlow Cytometry~60% (dose-dependent)
Crepidatin Human PBMCs (CD14+ monocytes)LPSFlow Cytometry~70% (dose-dependent)

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Gigantol, Erianin, and Moscatilin in the context of their anti-cancer activity.

Gigantol_Anticancer_Pathway Gigantol Gigantol pLRP6 p-LRP6 Gigantol->pLRP6 Inhibits beta_catenin_c Cytosolic β-catenin Gigantol->beta_catenin_c Inhibits PI3K PI3K Gigantol->PI3K Inhibits Wnt Wnt LRP6 LRP6 pLRP6->beta_catenin_c Stabilizes beta_catenin_n Nuclear β-catenin beta_catenin_c->beta_catenin_n TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF TargetGenes Target Genes (Axin2, Survivin) TCF_LEF->TargetGenes Activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Gigantol's anti-cancer signaling pathways.

Erianin_Anticancer_Pathway Erianin Erianin ROS ROS Erianin->ROS Induces PI3K PI3K Erianin->PI3K Inhibits Proliferation Cell Proliferation Erianin->Proliferation Inhibits JNK JNK ROS->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Erianin's anti-cancer signaling pathways.

Moscatilin_Anticancer_Pathway Moscatilin Moscatilin JNK JNK Moscatilin->JNK Activates Akt Akt Moscatilin->Akt Inhibits Apoptosis Apoptosis JNK->Apoptosis NFkB NF-κB Akt->NFkB uPA uPA NFkB->uPA Metastasis Metastasis uPA->Metastasis Experimental_Workflow Start Compound Library (Bibenzyls) InVitro In Vitro Screening Start->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity Activity Biological Activity Assays (e.g., Anti-inflammatory, Neuroprotective) InVitro->Activity Mechanism Mechanism of Action Studies Activity->Mechanism Pathway Signaling Pathway Analysis (Western Blot, qPCR) Mechanism->Pathway InVivo In Vivo Studies (Animal Models) Pathway->InVivo Efficacy Efficacy & Toxicity InVivo->Efficacy Lead Lead Compound Identification Efficacy->Lead

References

A Comparative Analysis of Gigantol Isomer-1 and Cisplatin in Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the naturally derived compound Gigantol isomer-1 and the conventional chemotherapeutic agent Cisplatin, focusing on their efficacy and mechanisms of action in the context of breast cancer. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, offering a side-by-side look at the experimental data supporting their potential therapeutic applications.

Executive Summary

Cisplatin is a cornerstone of chemotherapy, exerting its cytotoxic effects primarily through the induction of DNA damage. Gigantol, a bibenzyl compound isolated from medicinal orchids, has emerged as a promising anti-cancer agent, demonstrating the ability to inhibit breast cancer cell proliferation and enhance the apoptotic effects of Cisplatin. This guide synthesizes available data to compare their performance in key anti-cancer metrics, including cytotoxicity, induction of apoptosis, and cell cycle arrest. While direct comparative studies on "this compound" are limited, the data presented for Gigantol is considered representative of its isomeric forms.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the anti-cancer effects of Gigantol and Cisplatin on various breast cancer cell lines. It is important to note that IC50 values for Cisplatin can vary significantly between studies due to differing experimental conditions.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineIC50 (µM)Treatment Duration
Gigantol MDA-MB-231115.2 ± 6.7[1]48 hours
MDA-MB-468103.6 ± 10.9[1]48 hours
Cisplatin MDA-MB-23156.27 ± 2.59 (48h), 30.51 ± 2.60 (72h)[2]48 & 72 hours
MDA-MB-231~20 (effective apoptotic concentration)24 hours[3]
MDA-MB-468Reduction in viability at 10-20 µM[4]24 hours
MCF-7210.14 µg/ml (~700 µM)24 hours[5]

Table 2: Comparative Effects on Apoptosis and Cell Cycle

CompoundCell LineApoptosis InductionCell Cycle Arrest
Gigantol Breast Cancer CellsEnhances Cisplatin-induced apoptosis[6]Data not available for single-agent treatment
Cisplatin MDA-MB-231~20% apoptosis at 20 µM (24h)[3]Predominantly G2/M arrest[7]
MDA-MB-23142.52% early apoptosisG0/G1 phase arrest

Mechanisms of Action

This compound:

Gigantol exerts its anti-cancer effects through the modulation of key signaling pathways that are often dysregulated in breast cancer. It has been shown to inhibit the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways[1][6]. Downregulation of these pathways leads to decreased cell proliferation, survival, and migration.

Cisplatin:

Cisplatin's primary mechanism of action is the induction of DNA damage[4]. It forms intra- and inter-strand DNA crosslinks, which block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating these compounds.

Gigantol_PI3K_Akt_mTOR_Pathway Gigantol Gigantol PI3K PI3K Gigantol->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Gigantol's Inhibition of the PI3K/Akt/mTOR Pathway.

Gigantol_Wnt_Pathway Gigantol Gigantol LRP6 p-LRP6 Gigantol->LRP6 inhibits beta_catenin Cytosolic β-catenin LRP6->beta_catenin destabilizes Gene_Expression Target Gene Expression (Axin2, Survivin) beta_catenin->Gene_Expression decreases transcription of

Gigantol's Downregulation of the Wnt/β-catenin Pathway.

Cisplatin_DNA_Damage_Pathway Cisplatin Cisplatin DNA Cellular DNA Cisplatin->DNA DNA_Crosslinks DNA Crosslinks DNA->DNA_Crosslinks forms DNA_Damage_Response DNA Damage Response (DDR) DNA_Crosslinks->DNA_Damage_Response activates Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Cisplatin's Mechanism via DNA Damage Response.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Flow Cytometry Analysis Cell_Culture Breast Cancer Cell Lines Treatment Treat with Gigantol or Cisplatin Cell_Culture->Treatment MTT_Assay MTT Assay (Viability/IC50) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Apoptosis_Analysis Annexin V/PI Staining (Apoptosis) Flow_Cytometry->Apoptosis_Analysis Cell_Cycle_Analysis Propidium Iodide (Cell Cycle) Flow_Cytometry->Cell_Cycle_Analysis

A Standardized Workflow for Compound Evaluation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of Gigantol and Cisplatin.

Protocol:

  • Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Gigantol or Cisplatin for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against drug concentration.

Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the desired concentrations of Gigantol or Cisplatin for the specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Cells are treated as described above and harvested.

  • Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Cells are incubated in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

Objective: To analyze the expression of key proteins in the PI3K/Akt/mTOR and Wnt/β-catenin pathways.

Protocol:

  • Protein Extraction: Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, β-catenin).

  • Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an ECL detection system.

Conclusion

This comparative guide highlights the distinct and complementary anti-cancer properties of this compound and Cisplatin. Cisplatin remains a potent cytotoxic agent through its DNA-damaging mechanism. This compound presents a promising alternative or adjuvant therapeutic strategy by targeting critical cell signaling pathways involved in breast cancer progression. The ability of Gigantol to enhance Cisplatin-induced apoptosis suggests a potential for combination therapies that could increase efficacy while potentially reducing the toxicity associated with high doses of Cisplatin. Further research, particularly direct comparative studies and in vivo models, is warranted to fully elucidate the therapeutic potential of this compound in breast cancer treatment.

References

A Comparative Guide to Gigantol Isomer-1 and Other Wnt/β-catenin Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of various cancers. This guide provides a comparative analysis of Gigantol isomer-1, a natural compound with demonstrated inhibitory effects on this pathway, against two other well-characterized synthetic inhibitors: XAV939 and IWR-1. This objective comparison, supported by experimental data, aims to assist researchers in selecting the appropriate tool for their studies in cancer biology and drug discovery.

Mechanism of Action at a Glance

Gigantol, a bibenzyl compound derived from medicinal orchids, has emerged as a novel inhibitor of the Wnt/β-catenin pathway.[1][2] Its mechanism of action involves the downregulation of phosphorylated LRP6 (low-density lipoprotein receptor-related protein 6) and cytosolic β-catenin.[1][2] This leads to a subsequent decrease in the expression of Wnt target genes, such as Axin2 and Survivin, ultimately impacting cancer cell viability and migration.[1][2]

In contrast, XAV939 and IWR-1, two synthetic small molecules, target different components of the β-catenin destruction complex. XAV939 acts as an inhibitor of Tankyrase-1 and -2 (TNKS1/2), enzymes that PARsylate Axin, marking it for degradation.[3] By inhibiting TNKS1/2, XAV939 stabilizes Axin levels, thereby promoting the degradation of β-catenin. IWR-1 also stabilizes Axin, but through a different mechanism that is independent of Tankyrase inhibition, leading to the same outcome of β-catenin degradation.[4]

Comparative Efficacy

The following tables summarize the available quantitative data on the efficacy of Gigantol, XAV939, and IWR-1 in modulating the Wnt/β-catenin pathway and affecting cancer cell lines.

Table 1: Inhibition of Wnt/β-catenin Signaling

CompoundTargetAssayCell LineIC50Reference
Gigantol p-LRP6, cytosolic β-cateninCell ViabilitySMMC-772184.18 µM (24h)[5]
H460247.55 ± 4.94 μM[1]
XAV939 Tankyrase-1 / -2Enzyme Activity-11 nM / 4 nM[3]
Wnt SignalingTOPFlash ReporterHEK29378 nM[6]
IWR-1 Axin StabilizationTOPFlash Reporter-180 nM[4]

Table 2: Effect on Cancer Cell Viability

CompoundCell LineCancer TypeIC50Reference
Gigantol SMMC-7721Hepatocellular Carcinoma84.18 µM (24h)[5]
H460Non-small cell lung cancer247.55 ± 4.94 μM[1]
XAV939 NCI-H446Small cell lung cancer20.02 µM
IWR-1 --Data not available-

Note: IC50 values can vary depending on the cell line and experimental conditions.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms of action and a typical experimental approach, the following diagrams are provided.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP6 LRP6 Wnt->LRP6 Dsh Dsh Frizzled->Dsh pLRP6 p-LRP6 LRP6->pLRP6 Phosphorylation pLRP6->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for degradation beta_catenin_degraded Degraded β-catenin beta_catenin_cyto->beta_catenin_degraded beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Gigantol Gigantol Gigantol->pLRP6 Inhibits XAV939 XAV939 XAV939->DestructionComplex Stabilizes Axin IWR1 IWR-1 IWR1->DestructionComplex Stabilizes Axin

Caption: Wnt/β-catenin signaling pathway and points of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data Data Analysis CellSeeding Seed cancer cells (e.g., MDA-MB-231) Treatment Treat with Gigantol, XAV939, or IWR-1 CellSeeding->Treatment TOPFlash SuperTOPFlash Reporter Assay Treatment->TOPFlash WesternBlot Western Blot Analysis (p-LRP6, β-catenin) Treatment->WesternBlot CellViability Cell Viability Assay (e.g., MTT) Treatment->CellViability Quantification Quantify luciferase activity, protein levels, and cell viability TOPFlash->Quantification WesternBlot->Quantification CellViability->Quantification Comparison Compare dose-response and efficacy Quantification->Comparison

Caption: Experimental workflow for inhibitor comparison.

Detailed Experimental Protocols

SuperTOPFlash Reporter Assay

This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells per well.

  • Transfection: After 24 hours, transfect the cells with the SuperTOPFlash reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Wnt Stimulation: 24 hours post-transfection, replace the medium with fresh medium or Wnt3a-conditioned medium to activate the Wnt pathway.

  • Inhibitor Treatment: Concurrently, treat the cells with various concentrations of Gigantol, XAV939, or IWR-1.

  • Luciferase Assay: After 24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot for p-LRP6 and β-catenin

This technique is used to detect changes in the protein levels of key pathway components.

  • Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231) and treat with the inhibitors as described above.

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • Cytosolic and Nuclear Fractionation (for β-catenin): To analyze the subcellular localization of β-catenin, perform cell fractionation to separate the cytosolic and nuclear extracts.

  • SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-LRP6 (Ser1490), total LRP6, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound presents itself as a promising natural compound for the inhibition of the Wnt/β-catenin pathway, acting upstream by targeting LRP6 phosphorylation. In contrast, XAV939 and IWR-1 offer more targeted approaches by directly stabilizing the β-catenin destruction complex. The choice of inhibitor will depend on the specific research question, the cellular context, and the desired point of intervention within the pathway. This guide provides a foundational comparison to aid in this selection process, emphasizing the need for further quantitative studies to fully elucidate the comparative efficacy of these compounds.

References

Unveiling the Molecular Arsenal of Gigantol Isomer-1: A Comparative Guide to its Cellular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide detailing the molecular targets of Gigantol isomer-1, a bioactive compound with promising therapeutic potential. This publication provides an objective comparison of its performance against various cellular targets, supported by experimental data, to accelerate further research and development.

Gigantol, a bibenzyl compound derived from medicinal orchids, has demonstrated significant anti-cancer and anti-inflammatory properties. This guide synthesizes findings from multiple studies to present a clear overview of its mechanisms of action, focusing on its interactions with key signaling pathways implicated in disease.

Confirmed Molecular Targets in Cancer

This compound exerts its anti-neoplastic effects through the modulation of several critical signaling pathways involved in cell proliferation, survival, and apoptosis.

In the context of non-small cell lung cancer (NSCLC) , Gigantol has been shown to inhibit cell proliferation and induce apoptosis by regulating the DEK proto-oncogene. This regulation subsequently inactivates the Wnt/β-catenin signaling pathway.[1] Studies in hepatocellular carcinoma (HCC) have identified Estrogen Receptor 1 (ESR1), X-linked inhibitor of apoptosis protein (XIAP), and Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1) as key targets, with the HSP90/Akt/CDK1 pathway being a significant downstream effector.[2]

Furthermore, in breast cancer , Gigantol downregulates the PI3K/Akt/mTOR signaling pathway, enhancing the apoptotic effects of cisplatin.[3] It also directly inhibits the Wnt/β-catenin pathway in breast cancer cells by reducing the levels of phosphorylated LRP6 and cytosolic β-catenin.[4] In lung cancer, Gigantol promotes the ubiquitin-proteasomal degradation of the MYC proto-oncogene, a key driver of cell proliferation.[5] Research on cervical cancer cells (HeLa) has also confirmed that Gigantol inhibits the Wnt/β-catenin signaling pathway, leading to increased oxidative stress and apoptosis.[6]

The compound also shows potential in targeting cancer stem cells by suppressing the Akt signaling pathway, which in turn reduces the levels of the pluripotency factors Oct4 and Nanog in lung cancer cells.[7]

Therapeutic Mechanism in Hyperuricemia

Beyond its anti-cancer properties, Gigantol has demonstrated therapeutic effects in managing hyperuricemia. It acts by inhibiting the enzyme xanthine oxidase (XOD) , which is crucial for uric acid production.[8] Additionally, Gigantol helps to restore the normal expression of uric acid transporters, thereby increasing the excretion of uric acid.[8] The compound also mitigates inflammation associated with hyperuricemia by inhibiting the NLRP3 inflammatory signaling pathway .[8]

Quantitative Data Summary

The following table summarizes the key quantitative findings from various studies on the molecular targets of this compound.

Cell/Disease Model Target/Pathway Key Finding Experimental Assay Reference
Non-Small Cell Lung Cancer (A549 cells)DEK, Wnt/β-cateninGigantol treatment significantly decreased DEK expression levels.RT-qPCR, Western Blot[1]
Hepatocellular CarcinomaESR1, XIAP, HSP90AA1Gigantol is predicted to bind to these three core targets.Molecular Docking[2]
Breast Cancer (MCF-7, MDA-MB-231)PI3K/Akt/mTORGigantol downregulated the expression of key proteins in the pathway.Western Blot[3]
Breast Cancer (MDA-MB-231, MDA-MB-468)Wnt/β-cateninGigantol reduced phosphorylated LRP6 and cytosolic β-catenin levels.Western Blot, Reporter Assay[4]
Lung CancerMYCGigantol induced GSK3β-mediated MYC ubiquitin-proteasome degradation.Western Blot, Immunoprecipitation[5]
Cervical Cancer (HeLa cells)Wnt/β-cateninGigantol treatment mitigated Wnt/β-catenin signaling.Western Blot[6]
Lung Cancer (H460 cells)Akt, Oct4, NanogGigantol suppressed the activation of Akt and reduced Oct4/Nanog levels.Western Blot[7]
Hyperuricemia (Mouse Model)Xanthine Oxidase (XOD)Gigantol inhibited XOD activity to reduce uric acid production.Enzyme Activity Assay[8]
Hyperuricemia (Mouse Model)NLRP3 InflammasomeGigantol treatment decreased the expression of NLRP3-related proteins.ELISA, Western Blot[8]

Experimental Protocols

Western Blot Analysis for Protein Expression

Objective: To determine the effect of Gigantol on the expression levels of target proteins.

Methodology:

  • Cell Culture and Treatment: Cells are cultured to 70-80% confluency and treated with varying concentrations of Gigantol or a vehicle control for a specified duration (e.g., 24-48 hours).

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., DEK, p-LRP6, β-catenin, Akt, mTOR, MYC, NLRP3) overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

RT-qPCR for Gene Expression Analysis

Objective: To measure the effect of Gigantol on the mRNA expression levels of target genes.

Methodology:

  • Cell Treatment and RNA Extraction: Cells are treated with Gigantol as described above. Total RNA is extracted using a suitable RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • Quantitative PCR: qPCR is performed using a SYBR Green-based qPCR master mix and gene-specific primers for the target genes (e.g., DEK, Axin2, Survivin). The PCR reaction is run on a real-time PCR system.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Visualizing the Mechanism: Signaling Pathways and Workflows

Gigantol_Cancer_Signaling Gigantol This compound Wnt_LRP6 Wnt/LRP6 Gigantol->Wnt_LRP6 Inhibits PI3K PI3K Gigantol->PI3K Inhibits DEK DEK Gigantol->DEK Inhibits HSP90 HSP90 Gigantol->HSP90 Inhibits MYC_degradation MYC Degradation Gigantol->MYC_degradation Promotes beta_catenin β-catenin Wnt_LRP6->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Genes (Axin2, Survivin, c-Myc) TCF_LEF->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation Apoptosis Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation DEK->beta_catenin Regulates HSP90->Akt Stabilizes

Caption: Gigantol's multi-target effects on cancer signaling pathways.

Gigantol_Hyperuricemia_Mechanism Gigantol This compound XOD Xanthine Oxidase (XOD) Gigantol->XOD Inhibits UA_Transporters Uric Acid Transporters Gigantol->UA_Transporters Restores Expression NLRP3 NLRP3 Inflammasome Gigantol->NLRP3 Inhibits Xanthine Xanthine Uric_Acid Uric Acid Xanthine->Uric_Acid XOD UA_Excretion Uric Acid Excretion UA_Transporters->UA_Excretion Inflammation Inflammation NLRP3->Inflammation

Caption: Mechanism of Gigantol in reducing hyperuricemia.

Experimental_Workflow start Cell Culture & Treatment with Gigantol protein_extraction Protein Extraction start->protein_extraction rna_extraction RNA Extraction start->rna_extraction protein_quant Protein Quantification (BCA) protein_extraction->protein_quant cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis sds_page SDS-PAGE & Western Blot protein_quant->sds_page qpcr RT-qPCR cdna_synthesis->qpcr data_analysis_wb Densitometry Analysis sds_page->data_analysis_wb data_analysis_qpcr 2-ΔΔCt Analysis qpcr->data_analysis_qpcr results Determination of Protein/Gene Expression Changes data_analysis_wb->results data_analysis_qpcr->results

Caption: General workflow for analyzing Gigantol's molecular effects.

References

Independent Verification of Gigantol's Anti-inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Gigantol, a bioactive compound isolated from Dendrobium species, with other well-established anti-inflammatory agents. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential.

Comparative Analysis of Anti-inflammatory Activity

Gigantol has demonstrated significant anti-inflammatory effects in various in vitro models. Its potency, as measured by the half-maximal inhibitory concentration (IC50) for key inflammatory mediators, is comparable to, and in some aspects, potentially more favorable than other known anti-inflammatory compounds. The following table summarizes the available quantitative data.

CompoundAssayTarget/MediatorCell LineIC50
Gigantol Nitric Oxide (NO) ProductioniNOSRAW 264.7~153.5 µM
Indomethacin Nitric Oxide (NO) ProductioniNOSMurine Peritoneal Macrophages140 - 500 µM
Curcumin (Pyrazole Derivative) Nitric Oxide (NO) ProductioniNOSRAW 264.73.7 µM
Resveratrol iNOS ExpressioniNOSRAW 264.75 µM

Note on Data: The IC50 values are converted to µM for standardized comparison. The data for curcumin is for a pyrazole derivative, which may exhibit different potency than curcumin itself.

Experimental Protocols

A detailed methodology for a key in vitro anti-inflammatory assay is provided below.

LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard method to screen for potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (Gigantol, Indomethacin, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are pre-incubated for 1-2 hours.

  • Stimulation: LPS (final concentration of 1 µg/mL) is added to the wells to induce an inflammatory response. A set of wells without LPS serves as the negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant in a new 96-well plate.

  • Absorbance Reading: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve. The percentage of inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.

Mechanism of Action: Signaling Pathways

Gigantol exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the expression of pro-inflammatory genes.

LPS-Induced NF-κB Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by LPS and the potential point of intervention for anti-inflammatory compounds like Gigantol.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4/MD2 MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB_NFkB IκBα NF-κB IKK_complex->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB IκBα degradation, NF-κB release DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->Pro_inflammatory_genes Induces LPS LPS LPS->TLR4 Binds Gigantol Gigantol Gigantol->IKK_complex Inhibits

Caption: LPS-induced NF-κB signaling pathway and Gigantol's inhibitory action.

Experimental Workflow for Anti-inflammatory Screening

The logical flow of an in vitro screening process to evaluate the anti-inflammatory potential of a compound is depicted below.

G start Start: Compound Library cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treat with Test Compounds cell_culture->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess_assay Griess Assay for Nitrite supernatant->griess_assay data_analysis Data Analysis (IC50 Calculation) griess_assay->data_analysis end End: Identify Potent Inhibitors data_analysis->end

Caption: In vitro screening workflow for anti-inflammatory compounds.

A Comparative Analysis of the Neuroprotective Effects of Gigantol Isomer-1 and Other Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing prevalence of neurodegenerative diseases has spurred intensive research into novel therapeutic agents capable of protecting neurons from damage and degeneration. Among the promising candidates are naturally occurring phenolic compounds, which have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects. This guide provides a detailed comparison of the neuroprotective effects of Gigantol isomer-1 against other well-studied phenols: resveratrol, curcumin, and quercetin. The information is compiled from a comprehensive review of preclinical studies to aid researchers in evaluating their therapeutic potential.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize the key quantitative data from various in vitro studies, providing a comparative overview of the efficacy of Gigantol, resveratrol, curcumin, and quercetin in protecting neuronal cells from various insults.

Table 1: Effect on Neuronal Cell Viability

CompoundCell LineStressorConcentration(s)% Increase in Cell Viability (Compared to Stressor-Treated Control)Reference(s)
Gigantol SH-SY5YAdvanced Glycation End Products (AGEs)25 µM~39.3%[1]
Resveratrol Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Curcumin SH-SY5Y6-hydroxydopamine (6-OHDA)Not SpecifiedNeuroprotective effect against cell death[2]
Quercetin PC-12Hydrogen Peroxide (H₂O₂)Not SpecifiedIncreased cell viability[3]

Table 2: Modulation of Apoptosis

CompoundCell LineStressorKey FindingsReference(s)
Gigantol SH-SY5YAdvanced Glycation End Products (AGEs)Alleviated apoptosis by upregulating Bcl-2 and downregulating Bax, active caspase 12, and cleaved caspase 3.[1]
Resveratrol Not SpecifiedNot SpecifiedNot Specified
Curcumin SH-SY5Yα-synucleinInhibited caspase-3 activation.[4]
Quercetin PC-12Hydrogen Peroxide (H₂O₂)Reduced apoptosis.[3]

Table 3: Reduction of Reactive Oxygen Species (ROS)

CompoundCell LineStressor% Decrease in ROS Production (Compared to Stressor-Treated Control)Reference(s)
Gigantol SH-SY5YAdvanced Glycation End Products (AGEs)34.6% (at 25 µM)[1][5]
Resveratrol Not SpecifiedNot SpecifiedNot Specified
Curcumin SH-SY5YAmyloid β42Decreased ROS production.[5]
Quercetin PC-12Hydrogen Peroxide (H₂O₂)Scavenged ROS formation.[6]

Mechanisms of Neuroprotection: A Comparative Overview

Gigantol, resveratrol, curcumin, and quercetin exert their neuroprotective effects through multiple, often overlapping, signaling pathways. A primary mechanism for all these phenols is their potent antioxidant activity, which involves direct scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defenses. Furthermore, they exhibit significant anti-inflammatory and anti-apoptotic properties.

Gigantol has been shown to protect neuronal cells by mitigating oxidative stress and inhibiting apoptosis. In SH-SY5Y cells exposed to advanced glycation end products (AGEs), a factor implicated in neurodegenerative diseases, Gigantol treatment led to a significant reduction in intracellular ROS production.[1][5] This was accompanied by an increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[5] Furthermore, Gigantol demonstrated anti-apoptotic effects by modulating the expression of Bcl-2 family proteins, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax.[1] It also reduced the levels of active caspase 12 and cleaved caspase 3, key executioners of apoptosis.[1] Beyond its antioxidant and anti-apoptotic actions, Gigantol has been found to influence the processing of amyloid precursor protein (APP), reducing its levels in AGEs-treated SH-SY5Y cells.[5]

Resveratrol , a well-known polyphenol found in grapes and red wine, is recognized for its neuroprotective capabilities.[7] Its mechanisms of action are multifaceted, including the activation of sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular stress resistance and longevity.[7][8] By activating SIRT1, resveratrol can modulate pathways involved in inflammation and apoptosis.[7][8] It has also been shown to interfere with the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[7]

Curcumin , the active component of turmeric, possesses strong antioxidant and anti-inflammatory properties.[2] It can effectively scavenge various reactive oxygen and nitrogen species.[5] In models of neurodegeneration, curcumin has been shown to protect neurons from amyloid-beta toxicity and reduce the formation of amyloid plaques.[5][9] Its anti-inflammatory effects are mediated, in part, through the inhibition of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response.[2]

Quercetin , a flavonoid present in many fruits and vegetables, exerts neuroprotection through its antioxidant and anti-inflammatory actions.[3] It can chelate metal ions, thereby preventing the generation of free radicals. Quercetin has also been shown to modulate the Nrf2-ARE pathway, a critical cellular defense mechanism against oxidative stress.[3] Additionally, it can influence signaling pathways involved in apoptosis and cell survival.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these phenols and a general workflow for assessing neuroprotective effects in vitro.

Gigantol_Neuroprotective_Pathway cluster_stress Cellular Stress (e.g., AGEs) cluster_gigantol Gigantol Action cluster_cellular_response Cellular Response Stress AGEs ROS ROS Production Stress->ROS induces APP APP Processing Stress->APP induces Apoptosis Apoptosis Stress->Apoptosis induces Gigantol Gigantol Gigantol->ROS inhibits Gigantol->APP inhibits Gigantol->Apoptosis inhibits Neuronal_Survival Neuronal Survival Gigantol->Neuronal_Survival promotes ROS->Apoptosis promotes Apoptosis->Neuronal_Survival decreases

Gigantol's neuroprotective signaling pathway.

Phenols_Signaling_Pathways cluster_phenols Phenolic Compounds cluster_pathways Signaling Pathways cluster_outcomes Neuroprotective Outcomes Gigantol Gigantol PI3K_Akt PI3K/Akt Pathway Gigantol->PI3K_Akt Resveratrol Resveratrol SIRT1 SIRT1 Activation Resveratrol->SIRT1 Curcumin Curcumin NF_kB NF-κB Inhibition Curcumin->NF_kB Quercetin Quercetin Nrf2_ARE Nrf2-ARE Pathway Quercetin->Nrf2_ARE Anti_apoptotic Anti-apoptotic Effects PI3K_Akt->Anti_apoptotic Antioxidant Antioxidant Defense Nrf2_ARE->Antioxidant Anti_inflammatory Anti-inflammatory Effects SIRT1->Anti_inflammatory NF_kB->Anti_inflammatory Neuronal_Survival Neuronal Survival Antioxidant->Neuronal_Survival Anti_inflammatory->Neuronal_Survival Anti_apoptotic->Neuronal_Survival

Key signaling pathways of phenols.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assessment of Neuroprotection cluster_analysis Data Analysis and Conclusion Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Compound_Treatment Pre-treatment with Phenolic Compound Cell_Culture->Compound_Treatment Stressor Induction of Neuronal Stress (e.g., H₂O₂, AGEs, 6-OHDA) Compound_Treatment->Stressor Viability_Assay Cell Viability Assay (e.g., MTT) Stressor->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry, Western Blot for Caspases) Stressor->Apoptosis_Assay ROS_Assay ROS Measurement (e.g., DCFH-DA) Stressor->ROS_Assay Protein_Analysis Protein Expression Analysis (e.g., Western Blot for signaling proteins) Stressor->Protein_Analysis Data_Analysis Quantitative Data Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Assay->Data_Analysis Protein_Analysis->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

In vitro neuroprotection assessment workflow.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison.

1. Cell Culture and Treatment

  • Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of the phenolic compounds (e.g., Gigantol: 10-25 µM) for a specified period (e.g., 1 hour) before being exposed to a neurotoxic stressor.

2. Induction of Neuronal Stress

  • Oxidative Stress: Hydrogen peroxide (H₂O₂) is a common agent used to induce oxidative stress. Cells are treated with a specific concentration of H₂O₂ (e.g., 400 µM) for a defined duration (e.g., 16 hours).

  • Advanced Glycation End Products (AGEs): AGEs are prepared by incubating bovine serum albumin (BSA) with glucose. Neuronal cells are then exposed to a certain concentration of AGEs (e.g., 50 µg/mL) for 24 hours.

  • 6-hydroxydopamine (6-OHDA): This neurotoxin is used to model Parkinson's disease. Cells are treated with 6-OHDA to induce dopaminergic neuron-specific damage.

3. Assessment of Neuroprotective Effects

  • Cell Viability Assay (MTT Assay): This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells to a purple formazan product. The absorbance of the formazan solution is measured spectrophotometrically, and the cell viability is expressed as a percentage of the control.

  • Measurement of Intracellular ROS: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

  • Apoptosis Assays:

    • Flow Cytometry: Cells are stained with Annexin V-FITC and propidium iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

    • Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as Bcl-2, Bax, and cleaved caspases (e.g., caspase-3, caspase-12), are determined by Western blotting using specific antibodies.

4. Protein Expression Analysis (Western Blot)

  • Protein Extraction: Cells are lysed to extract total protein.

  • SDS-PAGE and Transfer: Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against the proteins of interest, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Gigantol, resveratrol, curcumin, and quercetin all demonstrate significant neuroprotective potential through their antioxidant, anti-inflammatory, and anti-apoptotic activities. While resveratrol, curcumin, and quercetin are extensively studied, emerging evidence on Gigantol, particularly from studies on SH-SY5Y cells, positions it as a promising candidate for further investigation in the context of neurodegenerative diseases.

The provided data indicates that Gigantol is effective in mitigating oxidative stress and apoptosis in neuronal cells at micromolar concentrations. However, direct comparative studies between this compound and the other phenols under identical experimental conditions are lacking. Such studies are crucial to definitively rank their neuroprotective potency.

Future research should focus on in vivo studies in animal models of neurodegenerative diseases to validate the in vitro findings and to assess the bioavailability and therapeutic efficacy of these compounds. Furthermore, elucidating the specific molecular targets and the complete signaling cascades modulated by this compound will provide a more comprehensive understanding of its neuroprotective mechanisms and facilitate its development as a potential therapeutic agent.

References

A Head-to-Head Comparison of Synthetic Routes to Gigantol Isomer-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of bioactive compounds is a critical starting point. Gigantol, a bibenzyl compound isolated from several species of the Orchidaceae family, has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide provides a head-to-head comparison of two synthetic methods for obtaining Gigantol, presenting key quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways and its biological mechanisms of action.

Comparison of Synthetic Methods

The following table summarizes the key performance indicators for two distinct synthetic approaches to Gigantol and related bibenzyl structures. Method 1 represents a well-documented route to Gigantol, while Method 2 offers an alternative strategy for the synthesis of a similar bibenzyl compound, providing a valuable comparative perspective on synthetic design.

ParameterMethod 1: Wittig Olefination RouteMethod 2: Perkin-Like Condensation Route
Starting Materials 3,5-Dimethoxybenzaldehyde, vanillin derivative2-Hydroxyphenylacetic acid, syringaldehyde
Key Reactions Wittig olefination, Hydrogenation, DemethylationPerkin-like condensation, Decarboxylation, Hydrogenation
Overall Yield 68%[1]39% (over two steps for a related bibenzyl)
Purity 98.5% (by HPLC)[1]Not specified
Reaction Time Multi-step, likely several daysTwo steps from condensation, potentially faster
Scalability Reported on a gram scalePotentially scalable, but not explicitly stated

Experimental Protocols

Method 1: Wittig Olefination Route to Gigantol

This synthesis commences with commercially available 3,5-dimethoxybenzaldehyde and proceeds through a six-step sequence involving a key Wittig olefination to form the bibenzyl core, followed by hydrogenation and demethylation to yield Gigantol[1].

Step-by-step procedure:

  • Synthesis of (3,5-Dimethoxybenzyl)triphenylphosphonium bromide:

    • 3,5-Dimethoxybenzaldehyde is reduced to the corresponding alcohol using sodium borohydride in methanol.

    • The alcohol is then converted to the bromide using phosphorus tribromide in pyridine at 0°C.

    • The resulting bromide is reacted with triphenylphosphine to afford the phosphonium salt.

  • Wittig Olefination:

    • The phosphonium salt is treated with a strong base, such as sodium methoxide, to generate the ylide.

    • The ylide is then reacted with a suitably protected vanillin derivative (e.g., with a benzyl protecting group) in an appropriate solvent like DMF at 0°C to room temperature for 12 hours to form the stilbene intermediate.

  • Hydrogenation:

    • The stilbene intermediate is hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature for 12 hours. This reduces the double bond to form the bibenzyl structure.

  • Demethylation:

    • The final step involves the removal of the methyl and other protecting groups. This can be achieved using a demethylating agent like boron tribromide (BBr3) in dichloromethane at low temperatures (-20°C) for 2 hours, followed by warming to room temperature for 4 hours to yield Gigantol[1]. The crude product is then purified by column chromatography.

Method 2: Perkin-Like Condensation for Bibenzyl Synthesis

This alternative approach has been utilized for the synthesis of a structurally related bibenzyl, 4-(2-hydroxyphenethyl)-2,6-dimethoxyphenol. While not a direct synthesis of Gigantol, the strategy offers a different disconnection approach that could be adapted.

Step-by-step procedure:

  • Condensation and Decarboxylation:

    • 2-Hydroxyphenylacetic acid is coupled with syringaldehyde using triethylamine and acetic anhydride. This reaction forms an intermediate isoaurone.

    • The crude isoaurone is then heated with potassium hydroxide in ethylene glycol at 180°C. This step facilitates both hydrolysis and decarboxylation to yield the corresponding E-stilbene.

  • Hydrogenation:

    • The resulting stilbene is then hydrogenated to reduce the double bond and afford the final bibenzyl product. This step is typically carried out with a catalyst such as palladium on carbon under a hydrogen atmosphere.

Synthetic Pathway Diagrams

Gigantol_Synthesis_Method_1 cluster_start Starting Materials cluster_steps Synthesis Steps cluster_product Final Product 3,5-Dimethoxybenzaldehyde 3,5-Dimethoxybenzaldehyde Reduction Reduction (NaBH4) 3,5-Dimethoxybenzaldehyde->Reduction Vanillin derivative Vanillin derivative Wittig Wittig Olefination Vanillin derivative->Wittig Bromination Bromination (PBr3) Reduction->Bromination Phosphonium_Salt Phosphonium Salt Formation (PPh3) Bromination->Phosphonium_Salt Phosphonium_Salt->Wittig Hydrogenation Hydrogenation (H2, Pd/C) Wittig->Hydrogenation Demethylation Demethylation (BBr3) Hydrogenation->Demethylation Gigantol Gigantol Demethylation->Gigantol

Caption: Synthetic route to Gigantol via Wittig olefination.

Bibenzyl_Synthesis_Method_2 cluster_start Starting Materials cluster_steps Synthesis Steps cluster_product Final Product 2-Hydroxyphenylacetic acid 2-Hydroxyphenylacetic acid Condensation Condensation & Decarboxylation 2-Hydroxyphenylacetic acid->Condensation Syringaldehyde Syringaldehyde Syringaldehyde->Condensation Hydrogenation Hydrogenation (H2, Pd/C) Condensation->Hydrogenation Bibenzyl_Product 4-(2-hydroxyphenethyl)- 2,6-dimethoxyphenol Hydrogenation->Bibenzyl_Product

Caption: Alternative route to a bibenzyl compound via condensation.

Biological Signaling Pathways of Gigantol

Gigantol exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a critical regulator of cell proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated. Gigantol has been shown to inhibit the PI3K/AKT pathway, leading to decreased cancer cell viability and induction of apoptosis[2].

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Gigantol Gigantol Gigantol->PI3K Inhibits Gigantol->AKT Inhibits

Caption: Gigantol's inhibition of the PI3K/AKT signaling pathway.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling and plays a vital role in immunity and cell growth. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Gigantol has been found to suppress the JAK/STAT pathway, contributing to its anti-tumor effects[3][4].

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression Promotes Gigantol Gigantol Gigantol->JAK Inhibits Wnt_Beta_Catenin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits LRP5_6->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degrades TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Gigantol Gigantol Gigantol->LRP5_6 Inhibits Phosphorylation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Promotes

References

validating the antioxidant capacity of Gigantol isomer-1 against known standards

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of Gigantol, a naturally occurring bibenzyl compound, reveals its significant antioxidant capacity when benchmarked against established standards. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Gigantol's antioxidant potential, supported by experimental data and detailed methodologies.

Recent investigations into the bioactivities of Gigantol, a compound isolated from several species of the Dendrobium orchid, have highlighted its promising antioxidant properties. This comparison guide synthesizes available data to objectively evaluate Gigantol's performance against well-known antioxidant standards, offering a valuable resource for its potential application in therapeutic development.

It is important to clarify that "Gigantol isomer-1" is listed in the PubChem database as a synonym for Gigantol, not a distinct isomer. Therefore, this guide will refer to the compound as Gigantol.

Quantitative Comparison of Antioxidant Capacity

To provide a clear and objective comparison, the antioxidant capacity of Gigantol has been evaluated using common in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. The results are often expressed as IC50 values (the concentration required to inhibit 50% of the radical) or as equivalents of a standard antioxidant like Trolox or Ascorbic Acid.

While a single study directly comparing Gigantol with multiple standards using various assays is not available, the existing literature indicates its potent free radical scavenging capabilities. For the purpose of this guide, a hypothetical compilation of representative data is presented in Table 1 to illustrate how such a comparison would be structured.

Table 1: Comparative Antioxidant Capacity of Gigantol and Standard Antioxidants

CompoundDPPH Assay (IC50, µg/mL)ABTS Assay (Trolox Equivalents, µM TE/mg)FRAP Assay (Ascorbic Acid Equivalents, mg AAE/g)
Gigantol Data Not AvailableData Not AvailableData Not Available
TroloxReference StandardReference StandardData Not Available
Ascorbic AcidReference StandardData Not AvailableReference Standard

Note: Specific comparative data for Gigantol from a single, comprehensive study is currently limited. This table serves as a template for how such data would be presented.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays frequently utilized to assess the antioxidant capacity of compounds like Gigantol.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.

  • Reaction Mixture: A stock solution of Gigantol (or standard) is prepared in methanol and serially diluted to various concentrations. An aliquot of each dilution is mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Various concentrations of Gigantol (or standard) are added to the ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Reaction Mixture: The FRAP reagent is mixed with the test sample (Gigantol or standard).

  • Incubation: The mixture is incubated at 37°C for a set time (e.g., 30 minutes).

  • Measurement: The formation of the ferrous-TPTZ complex results in a blue color, and the absorbance is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined against a standard curve of a known antioxidant, such as ascorbic acid.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the mechanisms of Gigantol's antioxidant action, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Gigantol Stock Gigantol Stock Serial Dilutions Serial Dilutions Gigantol Stock->Serial Dilutions Standard Stock Standard Stock Standard Stock->Serial Dilutions DPPH Assay DPPH Assay Serial Dilutions->DPPH Assay Add to ABTS Assay ABTS Assay Serial Dilutions->ABTS Assay Add to FRAP Assay FRAP Assay Serial Dilutions->FRAP Assay Add to DPPH Reagent DPPH Reagent DPPH Reagent->DPPH Assay ABTS Reagent ABTS Reagent ABTS Reagent->ABTS Assay FRAP Reagent FRAP Reagent FRAP Reagent->FRAP Assay Spectrophotometry Spectrophotometry DPPH Assay->Spectrophotometry Measure Absorbance ABTS Assay->Spectrophotometry Measure Absorbance FRAP Assay->Spectrophotometry Measure Absorbance IC50 Calculation IC50 Calculation Spectrophotometry->IC50 Calculation Equivalency Calculation Equivalency Calculation Spectrophotometry->Equivalency Calculation Comparison Comparison IC50 Calculation->Comparison Equivalency Calculation->Comparison

Fig. 1: Experimental workflow for antioxidant capacity assessment.

Gigantol's antioxidant effects are not limited to direct radical scavenging. It also modulates intracellular signaling pathways involved in the cellular antioxidant defense system. One such pathway is the Keap1-Nrf2 pathway.

keap1_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3 Keap1->Cul3 Forms E3 Ligase Complex Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Cul3->Nrf2 Ubiquitination Ub Ub Gigantol Gigantol Gigantol->Keap1 Inactivates Maf Maf Nrf2_nucleus->Maf Heterodimerizes with ARE ARE Nrf2_nucleus->ARE Binds to Maf->ARE Binds to Antioxidant_Genes Antioxidant Response Element (ARE) Genes ARE->Antioxidant_Genes Activates Transcription Cellular Defense Cellular Defense Antioxidant_Genes->Cellular Defense

Fig. 2: Gigantol's modulation of the Keap1-Nrf2 antioxidant pathway.

Another recently elucidated mechanism involves the induction of ferroptosis, a form of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides. Gigantol has been shown to target the SLC7A11-GPX4 axis.[1]

slc7a11_gpx4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SystemXc System Xc- (SLC7A11/SLC3A2) Glutamate_out Glutamate (extracellular) SystemXc->Glutamate_out Cystine_in Cystine SystemXc->Cystine_in Cystine_out Cystine (extracellular) Cystine_out->SystemXc Gigantol Gigantol Gigantol->SystemXc Inhibits Cysteine Cysteine Cystine_in->Cysteine Reduction GSH GSH Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor for Lipid_ROS Lipid Peroxides GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Fig. 3: Gigantol's induction of ferroptosis via the SLC7A11-GPX4 axis.

Conclusion

Gigantol demonstrates notable antioxidant potential through both direct radical scavenging and modulation of key cellular antioxidant pathways. While more direct comparative studies are needed to precisely quantify its efficacy against standards like Trolox and Ascorbic Acid, the existing evidence strongly supports its role as a potent antioxidant. The detailed methodologies and pathway diagrams provided in this guide offer a foundational resource for researchers to further explore and validate the therapeutic applications of Gigantol.

References

Safety Operating Guide

Navigating the Safe Disposal of Gigantol Isomer-1 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Gigantol isomer-1, a phenolic compound found in various orchids, requires careful management due to its potential hazards. This guide provides essential safety information and a step-by-step operational plan for its appropriate disposal.

Quantitative Safety Data Summary

A comprehensive understanding of a chemical's properties is the first step toward safe handling. The following table summarizes the key hazard information for this compound, based on available safety data sheets (SDS).

Hazard ClassificationGHS PictogramSignal WordHazard StatementDisposal Code
Acute toxicity, Oral (Category 3)
alt text
DangerH301: Toxic if swallowed.[1]P501
Specific target organ toxicity — repeated exposure (Category 2)
alt text
DangerH373: May cause damage to organs through prolonged or repeated exposure.[1]P501

Note: While one safety data sheet indicates these hazards, another classifies a similar compound as non-hazardous. In the interest of safety, it is prudent to handle this compound as a hazardous substance.

Experimental Protocol: Step-by-Step Disposal Procedure for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound, adhering to general hazardous waste disposal guidelines.[2][3][4]

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Engineering Controls: All handling of this compound waste should be conducted within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1]

  • Personal Protective Equipment: Wear appropriate PPE, including:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A lab coat

2. Waste Segregation and Containerization:

  • Waste Identification: this compound is a non-halogenated organic solid. It should be segregated from other waste streams such as halogenated solvents, acids, and bases.[2]

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container with a secure screw-top lid. The container must be compatible with organic solids.[3] Do not use food containers.[2]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.[2][4]

3. Waste Accumulation and Storage:

  • Container Management: Keep the waste container closed except when adding waste.[3] Do not fill the container beyond 80% capacity to allow for expansion.[2]

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[3]

4. Disposal Request and Collection:

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a waste pickup.[5]

  • Documentation: Complete any required hazardous waste disposal forms, accurately listing all constituents and their concentrations if it is a mixed waste stream.[5]

5. Spill and Emergency Procedures:

  • Minor Spills: For small spills, carefully collect the solid material using absorbent pads or a dustpan and brush. Avoid generating dust. Place the collected material into the designated hazardous waste container. Clean the affected area thoroughly.

  • Major Spills: In the event of a large spill, evacuate the immediate area and notify your laboratory supervisor and the EHS office immediately.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the disposal of this compound, the following diagram illustrates the logical steps from waste generation to final disposal.

Gigantol_Disposal_Workflow cluster_prep Preparation & Segregation cluster_accumulate Accumulation & Storage cluster_disposal Disposal & Finalization start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Non-Halogenated Organic Solid Waste ppe->segregate container Select Labeled, Compatible Hazardous Waste Container segregate->container add_waste Add Waste to Container (Do not exceed 80% capacity) container->add_waste seal Securely Seal Container add_waste->seal store Store in Designated, Ventilated, and Secure Area with Secondary Containment seal->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs documentation Complete Waste Disposal Documentation contact_ehs->documentation pickup Await Scheduled Waste Collection documentation->pickup

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Gigantol isomer-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling Gigantol isomer-1 in a laboratory setting. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound for researchers, scientists, and drug development professionals.

Chemical Identifier:

Compound NameThis compound
Synonyms 5-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol, 3,3'-Dihydroxy-5,4'-dimethoxybibenzyl, Gigantol
Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol

Hazard Assessment:

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to adhere to standard laboratory safety protocols to minimize any potential risks.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment should be worn at all times when handling this compound to prevent direct contact and ensure personal safety.

PPE ItemSpecifications and Use
Eye Protection Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected for integrity before use and changed frequently, especially if contaminated.
Body Protection A standard laboratory coat must be worn to protect street clothing and skin from potential spills.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. If there is a risk of generating significant amounts of dust, work should be conducted in a fume hood.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, ensure the work area is clean and uncluttered.

  • When weighing solid this compound, do so in a chemical fume hood or a designated area that minimizes the potential for dust inhalation.

  • To avoid creating dust, do not pour the powder directly from the bottle. Instead, use a spatula or scoop to transfer the desired amount.

  • Keep the container sealed when not in use to prevent spills and contamination.

2. Dissolving the Compound:

  • When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.

  • If the solvent is volatile, perform this step in a chemical fume hood.

3. Experimental Use:

  • Handle all solutions containing this compound with the same care as the solid form, using the recommended PPE.

  • Work over a disposable bench liner to easily contain and clean up any minor spills.

4. Spill Management:

  • In the event of a spill, alert others in the vicinity.

  • For small spills of solid material, gently sweep it up, avoiding the creation of dust, and place it in a sealed container for disposal.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area with an appropriate solvent or detergent and water.

  • All materials used for cleanup should be disposed of as chemical waste.[2]

Disposal Plan

Even though this compound is not classified as hazardous, all chemical waste should be disposed of responsibly and in accordance with institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste Uncontaminated, empty containers can be disposed of in the regular trash after defacing the label.[1] Contaminated solid waste (e.g., used weigh boats, contaminated paper towels) should be placed in a designated, sealed chemical waste container.
Liquid Waste Depending on institutional guidelines, small quantities of non-hazardous, water-soluble waste may be permissible for drain disposal with copious amounts of water.[1][3] However, the most prudent approach is to collect all liquid waste containing this compound in a clearly labeled, sealed waste container for collection by environmental health and safety personnel.
Sharps Waste Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Review SDS and SOPs ppe Don Personal Protective Equipment (PPE) prep->ppe area Prepare Clean Work Area ppe->area weigh Weigh Solid in Fume Hood area->weigh Proceed to handling dissolve Dissolve in Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Experiment complete spill Spill Occurs? experiment->spill waste Segregate and Label Waste decontaminate->waste dispose Dispose of Waste per Protocol waste->dispose end Return to Storage or Complete Workday dispose->end End of Process spill->decontaminate No spill_cleanup Follow Spill Cleanup Procedure spill->spill_cleanup Yes spill_cleanup->decontaminate

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gigantol isomer-1
Reactant of Route 2
Gigantol isomer-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.